Product packaging for 1-Methylhydantoin(Cat. No.:CAS No. 616-04-6)

1-Methylhydantoin

Numéro de catalogue: B147300
Numéro CAS: 616-04-6
Poids moléculaire: 114.10 g/mol
Clé InChI: RHYBFKMFHLPQPH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Methylhydantoin is a five-membered cyclic urea derivative that serves as a valuable compound in diverse scientific research applications. In the field of molecular thermochemistry, it is used to study the energetics and thermodynamic stability of heterocyclic structures; its standard molar enthalpy of formation in both crystalline and gas phases has been characterized, providing key insights into structure-energy relationships . In medicinal chemistry and pharmacology, this compound is a scaffold of interest. It is a natural product isolated from Oviductus Ranae and has demonstrated inherent anti-inflammatory activity . Recent research has explored its derivatives, particularly this compound cinnamic imides, which show significant promise in inhibiting the production of pro-inflammatory cytokines such as NO, TNF-α, and IL-1β in LPS-induced RAW264.7 cells, and in reducing xylene-induced ear edema in murine models . Furthermore, this compound plays a critical role in biosensor technology. It is the product of the enzymatic degradation of creatinine by creatinine iminohydrolase . This reaction is central to the function of many potentiometric and amperometric biosensors designed for the detection and quantification of creatinine in clinical samples such as urine, serum, and plasma, enabling point-of-care diagnostics . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2O2 B147300 1-Methylhydantoin CAS No. 616-04-6

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c1-6-2-3(7)5-4(6)8/h2H2,1H3,(H,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYBFKMFHLPQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210595
Record name 1-Methylhydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Methylhydantoin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

616-04-6
Record name 1-Methylhydantoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=616-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylhydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylhydantoin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80560
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methylhydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90210595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyldiazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.510
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-METHYLHYDANTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0546H9UR1R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Methylhydantoin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylhydantoin: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylhydantoin is a heterocyclic organic compound of significant interest in various scientific disciplines, including medicinal chemistry, toxicology, and metabolomics. As a derivative of hydantoin (B18101), it shares a core structure found in several anticonvulsant drugs. Furthermore, its role as a metabolite, particularly in the context of renal function and gut microbiome activity, has brought it to the forefront of biomedical research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological relevance of this compound, with a focus on data-driven insights and detailed experimental methodologies.

Chemical Structure and Identifiers

This compound, systematically named 1-methylimidazolidine-2,4-dione, is a five-membered ring compound containing two nitrogen atoms and two carbonyl groups. The methyl group is attached to the nitrogen atom at position 1 of the hydantoin ring.

The structural formula of this compound is as follows:

A comprehensive list of its chemical identifiers is provided in the table below.

IdentifierValue
IUPAC Name 1-methylimidazolidine-2,4-dione[1]
CAS Number 616-04-6[1][2]
Molecular Formula C₄H₆N₂O₂[1][2]
Molecular Weight 114.10 g/mol [1][2]
SMILES CN1CC(=O)NC1=O[1][2]
InChI InChI=1S/C4H6N2O2/c1-6-2-3(7)5-4(6)8/h2H2,1H3,(H,5,7,8)[1]
InChIKey RHYBFKMFHLPQPH-UHFFFAOYSA-N[1][2]
PubChem CID 69217[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for its application in chemical synthesis. A summary of these properties is presented in the table below.

PropertyValueExperimental Method/Source
Melting Point 156-157 °C[2]Differential Scanning Calorimetry (DSC)
Boiling Point 213.59 °C (estimated)[3]Estimation
Density 1.284 g/cm³ (predicted)[3]Prediction
Solubility Soluble in methanol.[3] Insoluble in water.[3] Soluble in DMSO.[4]Visual Inspection/Solvent Addition
pKa 8.94 ± 0.10 (predicted)[3]Prediction
LogP -1.148Human Metabolome Database (HMDB)[1]
Enthalpy of Formation (crystal, 298.15 K) -415.5 ± 2.0 kJ·mol⁻¹Static Bomb Combustion Calorimetry
Enthalpy of Sublimation (298.15 K) 100.3 ± 2.2 kJ·mol⁻¹Thermogravimetric Analysis (TGA) and DSC
Crystal Structure Monoclinic (Polymorph I), Orthorhombic (Polymorph II, III)Single-crystal X-ray diffraction

Synthesis and Reactions

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of N-methylglycine (sarcosine) with a cyanate (B1221674) source, followed by cyclization. A detailed experimental protocol based on a patented method is provided below.

Experimental Protocol: Synthesis of this compound

  • Materials: 30% aqueous methylamine (B109427) solution, 10% aqueous sodium carbonate solution, 20% aqueous sodium chloroacetate (B1199739) solution, 8% aqueous sodium cyanate solution, solid sodium cyanate, concentrated sulfuric acid, chloroform.

  • Procedure:

    • To a 500 mL four-necked flask, add 46.5 g of 30% aqueous methylamine solution, 106 g of 10% aqueous sodium carbonate solution, and 87.5 g of 20% aqueous sodium chloroacetate solution.

    • Heat the reaction mixture to 50-70 °C and stir for 3-5 hours.

    • After the reaction, remove excess methylamine by distillation and adjust the pH of the solution to 2 with an appropriate acid.

    • Heat the solution to 100 °C and add 91 g of 8% aqueous sodium cyanate solution dropwise under reflux. Stir the reaction for 30 minutes.

    • Add 7.3 g of solid sodium cyanate and continue the reaction for another 90 minutes.

    • Cool the reaction mixture to 5 °C and carefully add 25 g of concentrated sulfuric acid.

    • Heat the mixture to 100 °C and reflux for 2 hours.

    • The crude product is obtained by vacuum distillation.

    • Purify the crude product by recrystallization from chloroform. The purity of the final product can be verified by High-Performance Liquid Chromatography (HPLC).

Reactions of this compound

This compound can undergo various chemical transformations, making it a useful building block in organic synthesis. It can be used as a reactant for the synthesis of:

  • Selective angiotensin II AT2 receptor agonists.

  • Allosteric glucokinase activators.

  • Hydantoin derivatives with antiproliferative activity.

  • Thiohydantoins.

  • P2X7 receptor antagonists.

Biological Significance and Signaling Pathways

Metabolism of this compound

In mammals, this compound is known to be a metabolite. A major metabolic pathway involves a series of oxidative transformations.[1] This pathway is significant as it represents a route for the clearance of this compound from the body.

The metabolic pathway of this compound is depicted in the following diagram:

metabolic_pathway This compound This compound 5-Hydroxy-1-methylhydantoin 5-Hydroxy-1-methylhydantoin This compound->5-Hydroxy-1-methylhydantoin Oxidation Methylparabanic acid Methylparabanic acid 5-Hydroxy-1-methylhydantoin->Methylparabanic acid Oxidation N5-Methyloxaluric acid N5-Methyloxaluric acid Methylparabanic acid->N5-Methyloxaluric acid Hydrolysis

Metabolic pathway of this compound in mammals.
Toxicological Profile

Studies have shown that this compound can exhibit cytotoxicity, particularly towards renal cells. It has been found to induce apoptosis in human renal proximal tubular cells in vitro.[3] This is of particular relevance in the context of uremia, where this compound can be produced by bacterial creatinine (B1669602) deaminase in the gut.[3]

The experimental workflow for assessing the cytotoxicity of this compound is outlined below:

cytotoxicity_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Cytotoxicity and Apoptosis Assays cluster_analysis Data Analysis HK-2_cells Human Kidney 2 (HK-2) Cells Treatment_groups This compound (various concentrations) Control (Creatinine, Vehicle) HK-2_cells->Treatment_groups MTT_assay MTT Assay (Cell Viability) Treatment_groups->MTT_assay NAG_release NAG Release Assay (Cytotoxicity) Treatment_groups->NAG_release Flow_cytometry Flow Cytometry (Apoptosis/Necrosis) Treatment_groups->Flow_cytometry Hoechst_staining Hoechst 33258 Staining (Nuclear Morphology) Treatment_groups->Hoechst_staining Data_analysis Statistical Analysis (Dose-response, Significance) MTT_assay->Data_analysis NAG_release->Data_analysis Flow_cytometry->Data_analysis Hoechst_staining->Data_analysis

Experimental workflow for cytotoxicity assessment.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of this compound.

Determination of Physicochemical Properties

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of purified this compound (typically 1-5 mg) is accurately weighed into an aluminum DSC pan and hermetically sealed.

  • Procedure:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the heat flow as a function of temperature.

    • The melting point is determined as the onset temperature of the melting endotherm. The enthalpy of fusion can be calculated from the area of the melting peak.

Experimental Protocol: Determination of Solubility

  • Materials: this compound, desired solvents (e.g., water, methanol, DMSO), small test tubes or vials, vortex mixer, analytical balance.

  • Procedure (Qualitative):

    • Place a small, known amount of this compound (e.g., 10 mg) into a test tube.

    • Add a small volume of the solvent (e.g., 1 mL) and vortex the mixture for a set period (e.g., 1-2 minutes).

    • Visually inspect the solution for the presence of undissolved solid. If the solid has completely dissolved, the compound is considered soluble at that concentration.

  • Procedure (Quantitative - Shake-Flask Method):

    • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

    • Agitate the vial at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • Allow any undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.

    • Determine the concentration of this compound in the filtrate using a suitable analytical technique, such as HPLC with a calibration curve.

Spectroscopic Analysis

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve an appropriate amount of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Analysis:

    • Acquire a ¹H NMR spectrum.

    • Expected signals: a singlet for the N-methyl protons (CH₃) and a singlet for the methylene (B1212753) protons (CH₂). The chemical shifts will be dependent on the solvent used.

  • ¹³C NMR Analysis:

    • Acquire a ¹³C NMR spectrum.

    • Expected signals: a signal for the N-methyl carbon, a signal for the methylene carbon, and two signals for the carbonyl carbons.

  • Data Processing: Process the raw data (FID) by Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).

Experimental Protocol: Infrared (IR) Spectroscopy

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

  • Procedure:

    • Obtain a background spectrum of the empty sample compartment or the KBr pellet.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

  • Expected Absorptions:

    • N-H stretching vibrations.

    • C-H stretching vibrations (from the methyl and methylene groups).

    • C=O stretching vibrations (two distinct carbonyl bands are expected).

    • C-N stretching vibrations.

Experimental Protocol: Mass Spectrometry (MS)

  • Instrument: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent. For ESI, the solution is directly infused into the ion source. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph.

  • Procedure:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

  • Expected Results:

    • The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of this compound (114.10 g/mol ).

    • Characteristic fragment ions resulting from the fragmentation of the molecular ion.

Conclusion

This compound is a molecule with a rich chemical and biological profile. Its well-defined structure and properties make it a valuable subject for both fundamental and applied research. The methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of this compound. As research in areas such as metabolomics and drug discovery continues to evolve, a thorough understanding of this compound and its derivatives will undoubtedly contribute to new scientific advancements.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylhydantoin, a five-membered cyclic urea (B33335) derivative, serves as a significant molecule in various biological and chemical contexts. It is recognized as a metabolite, particularly in the degradation of creatinine (B1669602) by bacteria, and as a reactant for the synthesis of pharmacologically active compounds.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailing experimental methodologies for their determination and outlining its metabolic and synthetic pathways. All quantitative data is presented in structured tables for clarity and comparative analysis, supplemented by diagrams to illustrate key processes.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its application in research and development. These properties influence its solubility, stability, and interaction with biological systems. A summary of these properties is provided below.

PropertyValueSource
Molecular Formula C₄H₆N₂O₂[1]
Molecular Weight 114.10 g/mol [3]
Appearance White to off-white crystalline solid[3]
Melting Point 156-157 °C[1][4]
Boiling Point 213.59 °C (rough estimate)[4]
Water Solubility Predicted: 265 g/L. Described as insoluble or partly miscible in experimental sources.[3][4][5]
Solvent Solubility Soluble in methanol; slightly soluble in DMSO.[4]
pKa (Strongest Acidic) 8.94 (Predicted)[5]
LogP -1.148[5][6]

Spectral Data Summary

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

TechniqueKey ObservationsSource
¹H NMR (600 MHz, H₂O, pH 7.00) Two singlets observed at δ 4.08 ppm and δ 2.92 ppm, corresponding to the methylene (B1212753) (CH₂) and methyl (CH₃) groups, respectively.[6][7][8]
¹³C NMR Signals at δ 173.8 (C-4 carbonyl), δ 159.9 (C-2 carbonyl), δ 53.9 (N-CH₃), and δ 29.2 (C-5 methylene).[7][9]
Mass Spectrometry (EI) The molecule decomposes, showing significant ions at m/z 86.0498 (loss of CO) and 71.0397 (loss of NHCO).[6][10]
Infrared (IR) Spectroscopy The IR spectrum has been fully assigned, aided by theoretical predictions.

Synthesis and Metabolic Pathways

This compound is involved in both synthetic chemical reactions and biological metabolic pathways.

Synthetic Pathway

A common method for synthesizing this compound involves the reaction of methylamine, sodium chloroacetate, and sodium cyanate, followed by cyclization. This process avoids the use of highly toxic reagents.[11]

Synthesis cluster_reactants Reactants methylamine Methylamine intermediate N-methylamino-sodium acetate methylamine->intermediate na_chloroacetate Sodium Chloroacetate na_chloroacetate->intermediate na_cyanate Sodium Cyanate product This compound intermediate->product + Sodium Cyanate + Acidic Cyclization

Caption: Synthetic route for this compound.

Metabolic Pathway

In mammals, this compound is a metabolite that can be further processed. It is known to be produced by bacterial creatinine deaminase in the gut of uremic patients.[1] Its metabolic pathway proceeds via hydroxylation and subsequent ring opening.[1][5]

Metabolism cluster_start Origin Creatinine Creatinine Metabolite This compound Creatinine->Metabolite Bacterial Creatinine Deaminase Hydroxy 5-Hydroxy-1-methylhydantoin Metabolite->Hydroxy Hydroxylation Parabanic Methylparabanic Acid Hydroxy->Parabanic Oxaluric N5-Methyloxaluric Acid Parabanic->Oxaluric

Caption: Metabolic pathway of this compound in mammals.

Experimental Protocols

The determination of physicochemical properties relies on established analytical techniques. While specific laboratory standard operating procedures may vary, the fundamental principles of these methods are outlined below.

Thermal Analysis

Thermochemical properties such as melting point, enthalpy of fusion, and vaporization are critical for understanding the stability and physical state of this compound. These properties have been determined using a combination of calorimetric and thermogravimetric techniques.[12][13]

Thermal_Analysis_Workflow cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) Sample This compound Sample DSC Heat sample at controlled rate Sample->DSC TGA Heat sample and monitor mass Sample->TGA Peak Detect endothermic peak DSC->Peak Data1 Determine T_fus (Melting Temp) & ΔH_fus (Enthalpy of Fusion) Peak->Data1 Data3 Calculate ΔH_sub (Enthalpy of Sublimation) (ΔH_fus + ΔH_vap) Data1->Data3 MassLoss Measure mass loss rate vs. Temp TGA->MassLoss Data2 Calculate ΔH_vap (Enthalpy of Vaporization) MassLoss->Data2 Data2->Data3

Caption: Workflow for thermochemical analysis.

  • Differential Scanning Calorimetry (DSC): A sample of this compound is placed in a pan alongside an empty reference pan. Both are subjected to a controlled temperature program. The heat flow required to maintain both pans at the same temperature is measured. An endothermic peak indicates the melting point (T_fus), and the area under this peak is integrated to determine the enthalpy of fusion (ΔH_fus).[12][13]

  • Thermogravimetric Analysis (TGA): A sample is heated in a controlled atmosphere, and its mass is continuously monitored as a function of temperature. The rate of mass loss is used to determine the enthalpy of vaporization (ΔH_vap) by applying the Langmuir equation.[12]

  • Static Bomb Combustion Calorimetry: To determine the standard molar enthalpy of formation, a pellet of the compound is burned in a high-pressure oxygen environment within a sealed container (bomb). The heat released by the combustion reaction is measured by the temperature change in the surrounding water bath.[12][13]

Solubility Determination

While predicted values are available, experimental determination of solubility is crucial. A common method is the shake-flask method.

  • Methodology: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, methanol, DMSO) in a sealed flask. The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered to remove undissolved solid, and the concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Partition Coefficient (LogP) Determination

The partition coefficient between n-octanol and water is a key indicator of a compound's lipophilicity and is vital for predicting its absorption and distribution characteristics.

  • Methodology: A solution of this compound is prepared in one of the phases (e.g., water). This is then mixed with an equal volume of the immiscible solvent (n-octanol) in a separatory funnel. The mixture is shaken vigorously to allow for partitioning between the two phases and then allowed to separate. The concentration of the analyte in each phase is measured, typically by HPLC or UV-Vis spectroscopy. The partition coefficient (P) is the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[14]

Applications and Biological Relevance

This compound is not merely a chemical intermediate; it holds relevance in several scientific domains:

  • Reactant in Synthesis: It is a building block for synthesizing various compounds with potential therapeutic activities, including angiotensin II AT2 receptor agonists, glucokinase activators, and P2X7 receptor antagonists.[1] It has also been used to prepare cinnamoyl imides with anti-inflammatory properties.[15][16]

  • Metabolite and Biomarker: As a product of creatinine degradation, its presence and concentration can be of interest in clinical chemistry and studies related to uremia and gut microbiome activity.[1][5]

  • Toxicology Research: Studies have explored the cytotoxic effects of this compound on renal proximal tubular cells, providing insights into its potential role in uremic toxicity.[1]

References

An In-depth Technical Guide to the Synthesis of 1-Methylhydantoin from α-Alanine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for 1-methylhydantoin, correctly known as 1,5-dimethylimidazolidine-2,4-dione (B6256222) when derived from α-alanine. The synthesis commences with the readily available starting material, α-alanine ethyl ester. This document outlines the theoretical basis of the reaction, detailed experimental protocols, and the requisite quantitative data for the successful laboratory preparation of this heterocyclic compound.

Synthesis Pathway Overview

The synthesis of 1,5-dimethylhydantoin from α-alanine ethyl ester is a two-step process. The initial step involves the formation of a ureido intermediate, ethyl 2-(3-methylureido)propanoate, through the reaction of α-alanine ethyl ester with methyl isocyanate. The subsequent step is an intramolecular cyclization of this intermediate under basic or thermal conditions to yield the final product, 1,5-dimethylhydantoin. This pathway is an adaptation of the well-established method for forming hydantoin (B18101) rings from amino acid derivatives.

The overall reaction scheme is presented below:

G cluster_step1 Step 1: Ureido Formation cluster_step2 Step 2: Cyclization alanine_ester α-Alanine Ethyl Ester intermediate Ethyl 2-(3-methylureido)propanoate alanine_ester->intermediate + methyl_isocyanate Methyl Isocyanate hydantoin 1,5-Dimethylhydantoin intermediate->hydantoin Base or Heat etoh Ethanol (B145695) hydantoin->etoh -

Caption: Overall synthesis pathway of 1,5-dimethylhydantoin.

Experimental Protocols

The following protocols are based on established chemical principles for urea (B33335) formation and hydantoin synthesis. While a single source providing this exact multi-step synthesis was not identified, the procedures are constructed from analogous reactions reported in the literature.

Step 1: Synthesis of Ethyl 2-(3-methylureido)propanoate

This step involves the nucleophilic addition of the amino group of α-alanine ethyl ester to the electrophilic carbonyl carbon of methyl isocyanate.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend α-alanine ethyl ester hydrochloride in anhydrous DCM.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethylamine (1.1 equivalents) to the suspension to neutralize the hydrochloride salt and liberate the free α-alanine ethyl ester. Stir for 20-30 minutes at 0 °C.

  • To this mixture, add methyl isocyanate (1.05 equivalents) dropwise, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be washed sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(3-methylureido)propanoate.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

G start Suspend α-Alanine Ethyl Ester HCl in Anhydrous DCM cool Cool to 0°C start->cool add_base Add Triethylamine (1.1 eq) Stir for 20-30 min cool->add_base add_isocyanate Dropwise addition of Methyl Isocyanate (1.05 eq) at 0°C add_base->add_isocyanate warm_stir Warm to Room Temperature Stir for 12-16 hours add_isocyanate->warm_stir monitor Monitor by TLC warm_stir->monitor workup Aqueous Workup (HCl, NaHCO₃, Brine) monitor->workup dry_concentrate Dry and Concentrate workup->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify

Caption: Experimental workflow for the synthesis of the ureido intermediate.

Step 2: Cyclization to 1,5-Dimethylhydantoin

The ureido intermediate undergoes an intramolecular cyclization, with the elimination of ethanol, to form the stable five-membered hydantoin ring. This reaction is typically promoted by a base or heat.

Materials:

  • Ethyl 2-(3-methylureido)propanoate

  • Sodium ethoxide or other suitable base

  • Anhydrous ethanol

Procedure:

  • Dissolve the purified ethyl 2-(3-methylureido)propanoate in anhydrous ethanol in a round-bottom flask.

  • Add a catalytic amount of a strong base, such as sodium ethoxide (e.g., 0.1 to 1.0 equivalent).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Neutralize the base with a suitable acid (e.g., by adding dry ice or bubbling CO2 gas, followed by addition of dilute aqueous HCl until neutral).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

G start Dissolve Ureido Intermediate in Anhydrous Ethanol add_base Add Catalytic Sodium Ethoxide start->add_base reflux Reflux and Monitor by TLC add_base->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize the Base cool->neutralize concentrate Remove Solvent under Reduced Pressure neutralize->concentrate purify Purify by Recrystallization concentrate->purify

Caption: Experimental workflow for the cyclization to 1,5-dimethylhydantoin.

Quantitative Data

The following tables summarize the expected quantitative data for the key compounds in this synthesis. It is important to note that actual yields and spectral data may vary based on specific reaction conditions and purity of reagents. The data for the final product is for 1,5-dimethylhydantoin.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
α-Alanine Ethyl Ester HClC₅H₁₂ClNO₂153.61White solid~84
Methyl IsocyanateC₂H₃NO57.05Colorless liquid-45
Ethyl 2-(3-methylureido)propanoateC₇H₁₄N₂O₃174.20Expected to be an oil or low-melting solid-
1,5-DimethylhydantoinC₅H₈N₂O₂128.13White crystalline solid148-152

Table 2: Expected Spectroscopic Data for 1,5-Dimethylhydantoin

SpectroscopyExpected Chemical Shifts (δ) / Wavenumbers (cm⁻¹)
¹H NMR (CDCl₃)~1.4-1.6 (d, 3H, C₅-CH₃), ~2.9 (s, 3H, N₁-CH₃), ~4.0 (q, 1H, C₅-H), ~6.0-7.0 (br s, 1H, N₃-H)
¹³C NMR (CDCl₃)~15-20 (C₅-CH₃), ~25-30 (N₁-CH₃), ~55-60 (C₅), ~155-160 (C₄=O), ~170-175 (C₂=O)
IR (KBr)~3200-3300 (N-H stretch), ~1700-1780 (C=O stretches, asymmetric and symmetric)

Logical Relationships and Workflow

The synthesis follows a logical progression from starting materials to the final product, with the intermediate being isolated and purified before proceeding to the next step.

G cluster_materials Starting Materials cluster_process Synthetic Process cluster_analysis Analysis A α-Alanine Ethyl Ester HCl F Step 1: Ureido Formation A->F B Methyl Isocyanate B->F C Triethylamine C->F D Solvents (DCM, Ethanol) D->F H Step 2: Cyclization D->H E Base (Sodium Ethoxide) E->H G Isolation & Purification of Intermediate F->G J TLC Monitoring F->J G->H I Isolation & Purification of Final Product H->I H->J K Spectroscopic Characterization (NMR, IR) I->K L Melting Point Determination I->L

Caption: Logical workflow of the synthesis and analysis process.

Conclusion

The synthesis of 1,5-dimethylhydantoin from α-alanine ethyl ester provides a reliable method for accessing this valuable heterocyclic scaffold. The two-step process, involving the formation of a ureido intermediate followed by cyclization, is a robust and well-understood transformation in organic chemistry. This guide provides the necessary theoretical and practical framework for researchers to successfully implement this synthesis in a laboratory setting. Careful execution of the experimental protocols and diligent purification of the intermediate and final product are crucial for obtaining high yields and purity.

Spectroscopic Characterization of 1-Methylhydantoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Methylhydantoin, a key heterocyclic compound relevant in various fields of chemical and pharmaceutical research. This document outlines the structural elucidation of this compound through the systematic application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, tabulated spectral data, and a logical workflow are presented to facilitate reproducible and accurate characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by two distinct singlets, corresponding to the methyl and methylene (B1212753) protons.

Proton Assignment Chemical Shift (δ) in ppm Solvent Spectrometer Frequency Reference
N-CH₃2.90 - 2.92CDCl₃ / Water600 MHz[1][2]
-CH₂-3.95 - 4.08CDCl₃ / Water600 MHz[1][2]
¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule, including the two carbonyl groups, the methylene group, and the methyl group.

Carbon Assignment Chemical Shift (δ) in ppm Solvent Reference
C=O (C4)173.8CDCl₃[2]
C=O (C2)159.9CDCl₃[2]
N-CH₃53.9CDCl₃[2]
-CH₂- (C5)29.2CDCl₃[2]
Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Instrumentation:

  • NMR Spectrometer (e.g., 600 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) in a small vial.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Transfer the solution into a clean, dry 5 mm NMR tube. The solution height should be approximately 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a single-pulse ¹H NMR spectrum.

      • Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C NMR spectrum.

      • Typical parameters include a spectral width of 200-250 ppm and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for the N-H, C=O, and C-N functional groups.

Vibrational Mode Frequency (cm⁻¹) Reference
N-H Stretch3200 - 3400
C=O Stretch (Amide I)~1700 - 1780
C-N Stretch1200 - 1400

Note: Specific peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, ATR).

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

Objective: To obtain the infrared spectrum of solid this compound.

Materials:

  • This compound sample

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press

  • IR sample holder

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

  • Sample Preparation:

    • Place a small amount of KBr (approx. 100-200 mg) in an agate mortar and grind it to a fine powder.

    • Add a small amount of the this compound sample (approx. 1-2 mg) to the KBr powder.

    • Thoroughly mix and grind the sample and KBr together to ensure a homogeneous mixture.

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectral Data

The mass spectrum of this compound shows a prominent molecular ion peak and several characteristic fragment ions.

m/z Relative Intensity (%) Assignment Ionization Method Reference
11490[M]⁺ (Molecular Ion)EI[1]
43100[CH₃-N=C=O]⁺EI[1]
4247[C₂H₂O]⁺EI[1]
7120[M - HNCO]⁺EI[1]
5720[M - C₂H₃NO]⁺EI[1]
115-[M+H]⁺ESI[3]
137-[M+Na]⁺ESI[3]
Experimental Protocol for GC-MS

Objective: To obtain the mass spectrum of this compound and separate it from any volatile impurities.

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol, dichloromethane)

  • GC vial with a septum cap

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., 1 mg/mL in methanol).

    • Filter the solution if any particulate matter is present.

    • Transfer the solution to a GC vial.

  • Instrument Setup:

    • Set the GC parameters, including the injection port temperature, column type, oven temperature program, and carrier gas flow rate.

    • Set the MS parameters, including the ionization mode (e.g., Electron Ionization - EI), mass range to be scanned, and detector voltage.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The sample will be vaporized and separated on the GC column.

    • As the components elute from the column, they will enter the mass spectrometer to be ionized and detected.

  • Data Analysis:

    • Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Spectroscopic Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data FTIR_Data Vibrational Frequencies (Functional Groups) FTIR->FTIR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: Workflow for the Spectroscopic Characterization of this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For more advanced characterization, techniques such as 2D NMR (COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) can be employed to provide further structural insights.

References

Thermochemical data for 1-Methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermochemical Data for 1-Methylhydantoin

This guide provides a comprehensive overview of the experimental thermochemical data for this compound (1-MH). The information is intended for researchers, scientists, and professionals in drug development who require accurate thermodynamic parameters for this compound. The data herein is primarily derived from a detailed 2022 study by Cabrales-Varela et al., which employed several calorimetric and thermogravimetric techniques to determine the energetic properties of 1-MH.[1][2]

Thermochemical Data

The quantitative thermochemical data for this compound at T = 298.15 K and p° = 0.1 MPa are summarized in the tables below. These values are crucial for understanding the molecule's stability and reactivity.

Table 1: Standard Molar Properties from Combustion Calorimetry

The following table details the standard molar energy of combustion (ΔcU°), standard molar enthalpy of combustion (ΔcH°), and the standard molar enthalpy of formation in the crystalline phase (ΔfH°(cr)) for this compound.[1]

PropertyValue (kJ·mol⁻¹)
Standard Molar Energy of Combustion, ΔcU°(cr)-1998.6 ± 1.1
Standard Molar Enthalpy of Combustion, ΔcH°(cr)-1996.7 ± 1.1
Standard Molar Enthalpy of Formation, ΔfH°(cr)-450.4 ± 1.3

Uncertainties represent expanded values for a 0.95 confidence level and include contributions from calorimeter calibration and auxiliary materials.[1]

Table 2: Enthalpies of Phase Change

The enthalpies of fusion, vaporization, and sublimation are presented below. The enthalpy of sublimation was determined by combining the experimental enthalpy of fusion from Differential Scanning Calorimetry (DSC) with the enthalpy of vaporization obtained via Thermogravimetric Analysis (TGA).[1][2]

PropertyValue (kJ·mol⁻¹)
Enthalpy of Fusion, ΔcrlHm° (at Tfus = 431.0 K)22.4 ± 0.5
Enthalpy of Vaporization, ΔlgHm° (at T = 298.15 K)70.3 ± 2.1
Enthalpy of Sublimation, ΔcrgHm° (at T = 298.15 K)92.7 ± 2.2
Table 3: Derived Standard Molar Enthalpy of Formation in the Gas Phase

By combining the enthalpy of formation in the crystalline phase with the enthalpy of sublimation, the standard molar enthalpy of formation in the gas phase (ΔfH°(g)) was derived.[1][2]

PropertyValue (kJ·mol⁻¹)
Standard Molar Enthalpy of Formation (crystal), ΔfH°(cr)-450.4 ± 1.3
Standard Molar Enthalpy of Sublimation, ΔcrgHm°92.7 ± 2.2
Standard Molar Enthalpy of Formation (gas), ΔfH°(g) -357.7 ± 2.6

Uncertainty for the gas-phase enthalpy of formation was calculated using the root sum square method.[1]

Experimental Protocols

The thermochemical data presented were determined using precise and well-established methodologies as detailed below.

Static Bomb Combustion Calorimetry

This technique was used to determine the combustion energy of this compound.[1]

  • Apparatus : An isoperibolic static bomb calorimeter was used for the experiments.

  • Calibration : The calorimeter was calibrated using the combustion of benzoic acid (NIST standard reference material 39j), which has a certified massic energy of combustion of -(26434 ± 3) J·g⁻¹.

  • Sample Preparation : The this compound sample, with a purity greater than 0.99 (mass fraction), was pressed into pellets.

  • Procedure : Pellets of 1-MH (approximately 0.5 g) were placed in a crucible within a steel bomb. The bomb was purged with oxygen and then filled with high-purity oxygen to a pressure of 3.04 MPa. Combustion was initiated with a cotton thread fuse. The temperature change in the surrounding water jacket was monitored to calculate the energy of combustion.

  • Data Correction : Corrections were applied for the combustion of the cotton fuse and for the formation of nitric acid during the combustion process. The standard molar enthalpy of formation for the crystalline phase was calculated from the combustion data using the known standard molar enthalpies of formation for H₂O(l) and CO₂(g).[1]

Differential Scanning Calorimetry (DSC)

DSC was employed to determine the properties of fusion, including temperature and enthalpy of fusion.[1]

  • Apparatus : A DSC instrument was utilized for thermal analysis.

  • Sample Preparation : Samples of this compound weighing between 1 mg and 3 mg were hermetically sealed in aluminum pans.

  • Procedure : An initial temperature scan was performed from room temperature to 450 K at a heating rate of 10 K·min⁻¹ to check for impurities or crystalline transitions. Subsequent experiments to determine the fusion properties were conducted over a narrower range (420.15 K to 440.15 K) at a slower heating rate of 1 K·min⁻¹.

  • Atmosphere : The experiments were carried out under a nitrogen gas flow of 50 cm³·min⁻¹.

Thermogravimetric Analysis (TGA)

TGA was used to measure mass loss rates as a function of temperature, from which the enthalpy of vaporization was calculated.[1]

  • Apparatus : A TGA Q500 TA Instruments was used, with a balance accuracy of 0.1 µg and temperature sensitivity of 0.1 K.

  • Calibration : The balance was calibrated with NIST certified masses, and the temperature was calibrated by measuring the Curie temperatures of alumel and nickel.

  • Procedure : Samples of 1-MH (10–15 mg) were heated from room temperature to 500 K at a rate of 10 K·min⁻¹. The mass loss rate of the liquid phase was measured as a function of temperature in the range of 440–460 K.

  • Atmosphere : The analysis was conducted under a nitrogen gas flow of 100 cm³·min⁻¹.

  • Calculation : The enthalpy of vaporization was determined by applying the Langmuir equation, which relates the mass loss rate ( dm/dt ) to temperature (T) and the enthalpy of vaporization (ΔlgHm). A plot of ln( dm/dt · T) versus 1/T yields a straight line from whose slope the enthalpy of vaporization is calculated.[1]

Visualization of Experimental Workflow

The logical relationship between the experimental techniques and the derived thermochemical properties is illustrated in the following diagram.

Thermochemical_Workflow node_comb Static Bomb Combustion Calorimetry prop_dch ΔcH°(cr) Enthalpy of Combustion node_comb->prop_dch Measures node_dsc Differential Scanning Calorimetry (DSC) prop_fus Δcr_l_H_m° Enthalpy of Fusion node_dsc->prop_fus Measures node_tga Thermogravimetric Analysis (TGA) prop_vap Δl_g_H_m° Enthalpy of Vaporization node_tga->prop_vap Measures prop_dfh_cr ΔfH°(cr) Enthalpy of Formation (crystal) prop_dch->prop_dfh_cr Derives prop_dfh_g ΔfH°(g) Enthalpy of Formation (gas) prop_dfh_cr->prop_dfh_g Combines to derive prop_sub Δcr_g_H_m° Enthalpy of Sublimation prop_fus->prop_sub Combines to calculate prop_vap->prop_sub Combines to calculate prop_sub->prop_dfh_g Combines to derive

Caption: Experimental workflow for determining thermochemical properties of this compound.

References

The Biological Role of 1-Methylhydantoin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Uremic Metabolite in Physiology and Disease

Introduction

1-Methylhydantoin is a heterocyclic organic compound that has garnered significant attention in the fields of nephrology, toxicology, and drug metabolism. While structurally related to other hydantoins, its primary biological significance stems from its role as a metabolite, particularly in the context of chronic kidney disease (CKD). This technical guide provides a comprehensive overview of the biological role of this compound, its metabolic pathways, pathological implications, and the experimental methodologies used for its study. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important molecule.

Endogenous and Exogenous Sources

This compound in biological systems primarily originates from the degradation of creatinine (B1669602).

  • Endogenous Production: The most significant endogenous source of this compound is the metabolic activity of the gut microbiota.[1] In individuals with normal kidney function, creatinine, the end product of muscle creatine (B1669601) phosphate (B84403) metabolism, is efficiently excreted by the kidneys. However, in patients with uremia (a condition characterized by elevated levels of waste products in the blood due to kidney failure), the concentration of creatinine in the gastrointestinal tract increases.[2] Certain gut bacteria, including species of Bacillus, Clostridium, and Escherichia, possess the enzyme creatinine iminohydrolase (or creatinine deaminase), which hydrolyzes creatinine to this compound and ammonia.[2][3] This bacterially produced this compound can then be absorbed into the systemic circulation.

  • Exogenous Sources: this compound can also be introduced into the body from external sources. It has been identified in some food products, particularly poultry.[4] Additionally, it has been reported as an unexpected metabolite of the nootropic drug dupracetam.[4][5]

Metabolic Pathways

Once in the circulation, this compound undergoes further metabolism in mammals. The primary metabolic pathway involves a series of oxidative reactions.

The major metabolic route proceeds via hydroxylation to form 5-hydroxy-1-methylhydantoin (B1677063).[6][7] This intermediate is then further metabolized to methylparabanic acid and subsequently to N5-methyloxaluric acid.[6][7] This pathway has been identified as a major and general route for this compound metabolism in mammals.[6][7]

Metabolic Pathway of this compound creatinine Creatinine gut_microbiota Gut Microbiota (Creatinine Iminohydrolase) creatinine->gut_microbiota one_methylhydantoin This compound gut_microbiota->one_methylhydantoin Hydrolysis five_hydroxy 5-Hydroxy-1-methylhydantoin one_methylhydantoin->five_hydroxy Hydroxylation methylparabanic_acid Methylparabanic Acid five_hydroxy->methylparabanic_acid Oxidation n5_methyloxaluric_acid N5-Methyloxaluric Acid methylparabanic_acid->n5_methyloxaluric_acid Oxidation

Metabolism of this compound.

Biological and Pathological Roles

The primary biological significance of this compound is associated with its accumulation in uremia, where it is considered a uremic toxin.

Cytotoxicity and Nephrotoxicity

A growing body of evidence points to the cytotoxic effects of this compound, particularly on renal cells. In vitro studies using human renal proximal tubular cells (HK-2) have demonstrated that this compound induces a dose-dependent loss of cell viability.[8][1] At concentrations ranging from 0.25 mM to 1 mM, this compound has been shown to be more toxic than its precursor, creatinine.[8][9]

The mechanisms underlying this cytotoxicity involve the induction of both apoptosis and necrosis.[8] Cells exposed to this compound exhibit characteristic features of apoptosis, including reduced cell size, nuclear disintegration, and membrane blebbing.[8][1] This suggests that the conversion of creatinine to this compound by gut bacteria in uremic patients may be a contributing factor to the progression of kidney damage.[9]

Role as a Uremic Toxin

Uremic toxins are compounds that accumulate in the body due to decreased renal function and contribute to the pathophysiology of the uremic syndrome. This compound is classified as a small, water-soluble uremic toxin. Its accumulation in the blood and tissues of CKD patients is thought to contribute to the systemic toxicity observed in these individuals. While research is ongoing, the established nephrotoxicity of this compound solidifies its role as a significant uremic toxin.

Other Potential Roles

Interestingly, a related compound, this compound-2-Imide (also referred to as creatinine in some contexts), is utilized in the cosmetics industry for its skin-brightening and rejuvenating properties.[10][11] It is important to distinguish this compound and its application from the biological role of this compound as a uremic toxin.

Quantitative Data

The concentration of this compound and its metabolites is significantly altered in disease states, particularly in chronic kidney disease. While specific data for this compound is limited in the readily available literature, studies on its direct metabolite, 5-hydroxy-1-methylhydantoin (NZ-419), provide valuable insights into its accumulation.

AnalyteConditionMatrixConcentration (µg/dL)Reference
5-Hydroxy-1-methylhydantoin (NZ-419)Non-diabetic normal controlsSerum9.0 ± 5.6[4]
5-Hydroxy-1-methylhydantoin (NZ-419)Diabetic patients without Stage 3-5 CKDSerum31.5 ± 2.4[4]
5-Hydroxy-1-methylhydantoin (NZ-419)Diabetic patients with Stage 3-5 CKDSerum88.1 ± 17.2[4]

Data are presented as mean ± standard deviation.

The following table summarizes the concentrations of this compound used in a key in vitro study demonstrating its cytotoxic effects on human renal proximal tubular cells (HK-2).

CompoundCell LineConcentration RangeEffectReference
This compoundHK-20.25 mM - 1 mMDose-dependent loss of cell viability; induction of apoptosis and necrosis[1][7]
CreatinineHK-21 mMToxic, but less severe than this compound[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological effects.

Quantification of this compound in Biological Samples (General LC-MS/MS Protocol)

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the accurate quantification of small molecules like this compound in complex biological matrices such as serum or plasma.

5.1.1. Sample Preparation (Protein Precipitation)

  • Thaw frozen serum or plasma samples on ice.

  • Vortex the samples to ensure homogeneity.

  • In a clean microcentrifuge tube, add 100 µL of serum or plasma.

  • Add 400 µL of ice-cold acetonitrile (B52724) (or methanol) containing a suitable internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

5.1.2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over several minutes) is used to elute the analyte.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

    • Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration of this compound in the samples is determined.

LC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Serum/Plasma Sample add_is Add Internal Standard sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute lc LC Separation (Reversed-Phase) reconstitute->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Analysis ms->data

LC-MS/MS Workflow for this compound.
Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed HK-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.25, 0.5, 1 mM) or a vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.

Cytotoxicity Assessment (N-acetyl-β-D-glucosaminidase Release Assay)

The release of the lysosomal enzyme N-acetyl-β-D-glucosaminidase (NAG) into the culture medium is an indicator of renal tubular cell injury.

  • Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, collect the cell culture supernatant from each well.

  • NAG Activity Measurement:

    • Prepare a reaction mixture containing a chromogenic substrate for NAG (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) in an appropriate buffer.

    • Add a specific volume of the collected supernatant to the reaction mixture.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., a high pH buffer).

    • Measure the absorbance of the released chromogen (e.g., p-nitrophenol at 405 nm) using a microplate reader.

  • Data Analysis: NAG release is calculated based on a standard curve and expressed as a measure of enzyme activity per well or normalized to total cellular protein.

Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture and treat HK-2 cells with this compound as described previously in T-25 flasks or 6-well plates.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Combine the floating and adherent cells from each sample.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 1X binding buffer to each tube.

    • Analyze the samples on a flow cytometer.

    • FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay Details cluster_nag NAG Assay Details cluster_apoptosis Apoptosis Assay Details start Start seed_cells Seed HK-2 Cells in 96-well plates start->seed_cells adhere Overnight Adhesion seed_cells->adhere treat Treat with this compound (0.25, 0.5, 1 mM) adhere->treat incubate Incubate for 24h treat->incubate mtt MTT Assay incubate->mtt nag NAG Release Assay incubate->nag apoptosis Apoptosis Assay (Flow Cytometry) incubate->apoptosis add_mtt Add MTT Reagent mtt->add_mtt collect_supernatant Collect Supernatant nag->collect_supernatant harvest_cells Harvest Cells apoptosis->harvest_cells incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Add Solubilizer incubate_mtt->solubilize read_mtt Read Absorbance (570 nm) solubilize->read_mtt nag_reaction Enzymatic Reaction with Substrate collect_supernatant->nag_reaction read_nag Read Absorbance (405 nm) nag_reaction->read_nag stain_cells Stain with Annexin V/PI harvest_cells->stain_cells analyze_flow Flow Cytometry Analysis stain_cells->analyze_flow

In Vitro Cytotoxicity Experimental Workflow.

Conclusion

This compound is a biologically significant metabolite that serves as a key indicator and potential mediator of pathology in chronic kidney disease. Its origin from the bacterial degradation of creatinine in the uremic gut, coupled with its demonstrated cytotoxicity to renal cells, underscores its importance as a uremic toxin. For researchers in nephrology and drug development, a thorough understanding of this compound's metabolic pathways and biological effects is crucial for developing novel therapeutic strategies to mitigate the progression of CKD and its associated complications. Further research is warranted to fully elucidate its systemic effects and to establish its utility as a clinical biomarker.

References

Unveiling the Molecular Architecture of 1-Methylhydantoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylhydantoin (1MH) is a five-membered heterocyclic compound derived from hydantoin (B18101). It is of significant interest in medicinal chemistry and drug development due to its presence in biologically active molecules and its potential as a scaffold for designing new therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the molecular structure of this compound, compiling key physicochemical data, detailed experimental protocols for its synthesis and characterization, and visual representations of its structure and analytical workflows.

Core Molecular and Physicochemical Data

This compound, systematically named 1-methylimidazolidine-2,4-dione, is a solid, polar substance.[3][4] Its fundamental properties are summarized in the table below, providing a quantitative overview of its molecular characteristics.

PropertyValueReference(s)
Chemical Formula C₄H₆N₂O₂[3]
Molecular Weight 114.10 g/mol [3]
IUPAC Name 1-methylimidazolidine-2,4-dione[3]
CAS Number 616-04-6[3]
SMILES CN1CC(=O)NC1=O[3]
Melting Point 156-157 °C[5]
LogP -1.148[3]
Physical Description Solid[3]

Molecular Structure and Visualization

The molecular structure of this compound consists of a five-membered imidazolidine (B613845) ring with two carbonyl groups at positions 2 and 4, and a methyl group attached to the nitrogen atom at position 1.[6] The presence of both hydrogen bond donors (N-H group) and acceptors (carbonyl oxygens) allows for the formation of various supramolecular structures in the solid state.[7]

Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

A common and scalable method for the synthesis of this compound involves the reaction of methylamine (B109427), sodium chloroacetate (B1199739), and sodium cyanate (B1221674), followed by cyclization.[8] This method avoids the use of highly toxic reagents, making it suitable for industrial production.[8]

Materials:

  • 30% aqueous methylamine solution

  • 10% aqueous sodium carbonate solution

  • 20% sodium chloroacetate aqueous solution

  • 8% sodium cyanate aqueous solution

  • Solid sodium cyanate

  • 98% sulfuric acid

  • 500ml four-necked bottle

Procedure:

  • To a 500ml four-necked bottle, add 46.5g of 30% aqueous methylamine solution, 106g of 10% aqueous sodium carbonate, and 87.5g of 20% sodium chloroacetate aqueous solution.

  • Heat the mixture to 50-70°C and allow it to react for 3-5 hours.

  • Remove the excess methylamine by steaming and adjust the pH of the solution to 2.

  • Heat the solution to 100°C and, under reflux, add 91g of 8% aqueous sodium cyanate solution.

  • Stir the reaction for 30 minutes, then add 7.3g of solid sodium cyanate and continue the reaction for another 90 minutes.

  • Cool the mixture to 5°C and carefully add 25g of 98% sulfuric acid.

  • Heat the mixture to 100°C and reflux for 2 hours.

  • The crude product is obtained by vacuum distillation.

  • Purification can be achieved by recrystallization from chloroform.[8]

synthesis_workflow start Start: Reactants in 4-necked bottle reactants Methylamine (aq) + Sodium Carbonate (aq) + Sodium Chloroacetate (aq) start->reactants reaction1 Heat to 50-70°C React for 3-5 hours reactants->reaction1 ph_adjust Remove excess Methylamine Adjust pH to 2 reaction1->ph_adjust reaction2 Heat to 100°C Add Sodium Cyanate (aq) Stir for 30 min ph_adjust->reaction2 reaction3 Add solid Sodium Cyanate React for 90 min reaction2->reaction3 acidification Cool to 5°C Add H₂SO₄ reaction3->acidification cyclization Heat to 100°C Reflux for 2 hours acidification->cyclization isolation Vacuum Distillation cyclization->isolation purification Recrystallization (Chloroform) isolation->purification end End: Pure this compound purification->end xrpd_workflow start Start: Crystalline 1MH Sample prep Sample Preparation: - Grind into fine powder - Sieve (46 micron) - Mount on holder start->prep instrument XRPD Instrument Setup: - Diffractometer (e.g., Bruker D8) - CuKα radiation - Bragg-Brentano geometry prep->instrument data_collection Data Collection: - Scan range (e.g., 5-60° 2θ) - Step size (0.02°) - Counting time (5-10 s/step) instrument->data_collection data_processing Data Processing: - Remove Kα₂ component - Determine peak positions and intensities data_collection->data_processing data_analysis Data Analysis: - Index peaks (e.g., DICVOL06) - Determine unit cell and space group data_processing->data_analysis end End: Structural Information data_analysis->end

References

The Bacterial Origin of 1-Methylhydantoin: A Technical Guide to Creatinine Metabolism by Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Creatinine (B1669602), a well-established marker for renal function, is not exclusively eliminated by the kidneys. A significant portion undergoes extrarenal degradation, primarily mediated by the enzymatic activities of the gut microbiota. This guide provides an in-depth examination of a key pathway in this process: the bacterial conversion of creatinine to 1-methylhydantoin. This conversion, catalyzed by the enzyme creatinine deiminase, is particularly significant in individuals with chronic kidney disease (CKD), where elevated systemic creatinine levels lead to increased gut-based metabolism. The resulting metabolite, this compound, is a recognized uremic toxin, and understanding its formation is critical for developing novel therapeutic strategies aimed at mitigating uremic toxicity. This document details the underlying biochemistry, presents quantitative data on enzyme kinetics, outlines relevant experimental protocols, and provides visual diagrams of the metabolic and experimental workflows.

The Core Pathway: Creatinine to this compound

It is well-documented that this compound is a direct metabolite of creatinine produced by various bacterial species.[1][2] This metabolic process is a deamination reaction where creatinine is hydrolyzed to form this compound and ammonia.[1][3][4]

The primary enzyme responsible for this conversion is Creatinine Deiminase (EC 3.5.4.21), also known as creatinine iminohydrolase.[1][3][4][5] The reaction proceeds as follows:

Creatinine + H₂O ⇌ this compound + NH₃

This pathway is one of at least four identified routes for the microbial degradation of creatinine.[1] Various bacterial genera found in the human colon, such as Bacillus, Clostridium, Escherichia, and Pseudomonas, have been shown to possess the enzymatic machinery for this conversion.[1] In uremic patients, elevated serum creatinine levels lead to increased diffusion of creatinine into the intestinal tract, which can induce the activity of bacterial creatininase and other degradative enzymes.[1] The produced this compound is then absorbed into the body, contributing to the pool of uremic toxins.[2]

Metabolic Fate of this compound

Some microorganisms can further metabolize this compound. A novel microbial degradation pathway continues from this compound to N-carbamoylsarcosine, and then to sarcosine, ammonia, and CO₂.[6] This subsequent breakdown is catalyzed by two key enzymes: N-methylhydantoin amidohydrolase and N-carbamoylsarcosine amidohydrolase.[6]

Metabolic_Pathway creatinine Creatinine methylhydantoin This compound creatinine->methylhydantoin Creatinine Deiminase (EC 3.5.4.21) ammonia1 Ammonia (NH₃) creatinine->ammonia1 + H₂O ncs N-Carbamoylsarcosine methylhydantoin->ncs N-Methylhydantoin Amidohydrolase sarcosine Sarcosine ncs->sarcosine N-Carbamoylsarcosine Amidohydrolase ammonia2 Ammonia (NH₃) ncs->ammonia2 co2 Carbon Dioxide (CO₂) ncs->co2 Isolation_Workflow cluster_0 Enrichment Phase cluster_1 Isolation & Purification Phase cluster_2 Verification Phase sample Inoculate Sample (e.g., Fecal Matter) enrich1 1st Enrichment Culture (Creatinine + Yeast Extract) sample->enrich1 enrich2 Serial Sub-culturing (Reduce Yeast Extract) enrich1->enrich2 Transfer Aliquot streak Streak onto Creatinine Agar Plates enrich2->streak select Select Distinct Colonies streak->select purify Re-streak for Purity select->purify verify Confirm Creatinine Metabolism (e.g., HPLC Analysis) purify->verify Assay_Workflow cluster_0 Setup cluster_1 Measurement cluster_2 Analysis prep Prepare Reagents (Buffer, Substrates, Coenzyme) mix Combine Reagents in Cuvette (Creatinine, α-KG, NADPH, GDH) prep->mix equil Equilibrate at 37°C (Monitor A₃₄₀ Baseline) mix->equil start_rxn Initiate Reaction (Add Creatinine Deiminase) equil->start_rxn record Record A₃₄₀ Decrease (for ~5 minutes) start_rxn->record calc Calculate Rate (ΔA₃₄₀/min) & Determine Enzyme Activity record->calc

References

Unraveling the Supramolecular Architecture of 1-Methylhydantoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate supramolecular architecture of 1-Methylhydantoin (1-MH), a molecule of interest in pharmaceutical research. Understanding the non-covalent interactions that govern its crystal packing is crucial for controlling its solid-state properties, which can significantly impact drug formulation, stability, and bioavailability. This document provides a comprehensive overview of the crystallographic data, hydrogen bonding patterns, and experimental protocols used to elucidate the three-dimensional structure of this compound's known polymorphs.

Introduction to the Supramolecular Chemistry of this compound

This compound (C₄H₆N₂O₂) is a substituted hydantoin (B18101) derivative whose supramolecular assembly is primarily dictated by a network of hydrogen bonds. The molecule possesses both hydrogen bond donors (the N-H group) and acceptors (the two carbonyl C=O groups), facilitating the formation of robust and predictable intermolecular connections. To date, three polymorphic forms of this compound have been identified, designated as Form I, Form II, and Form III. Each polymorph exhibits a unique packing arrangement and hydrogen bonding motif, leading to different physicochemical properties.

Crystallographic Data of this compound Polymorphs

The three-dimensional arrangement of this compound molecules in the solid state has been determined with precision using single-crystal X-ray diffraction. The key crystallographic parameters for the three known polymorphs are summarized below.

Table 1: Crystallographic Data for this compound Polymorphs.[1][2]
ParameterForm IForm IIForm III
Crystal SystemMonoclinicOrthorhombicOrthorhombic
Space GroupP2₁/cPna2₁P2₁2₁2₁
a (Å)5.6070(9)19.0323(7)7.82427(5)
b (Å)12.170(1)3.91269(8)9.8230(5)
c (Å)8.097(1)6.8311(7)20.2951(4)
α (°)909090
β (°)105.41(1)9090
γ (°)909090
Volume (ų)532.66(9)508.70(3)1563.5(1)
Z4412
Z'113

Z = number of molecules per unit cell; Z' = number of molecules in the asymmetric unit.

Molecular Geometry

The intramolecular bond lengths and angles provide a fundamental understanding of the this compound molecule. The following tables present a selection of key geometric parameters for the three polymorphs, derived from their respective Crystallographic Information Files (CIFs).[1]

Table 2: Selected Bond Lengths (Å) for this compound Polymorphs
BondForm IForm IIForm III (Molecule A/B/C)
N1-C21.369(2)1.371(3)1.371(3) / 1.373(3) / 1.372(3)
C2-N31.370(2)1.369(3)1.368(3) / 1.369(3) / 1.370(3)
N3-C41.381(2)1.380(3)1.380(3) / 1.381(3) / 1.381(3)
C4-C51.503(2)1.503(3)1.504(3) / 1.505(3) / 1.502(3)
C5-N11.458(2)1.458(3)1.459(3) / 1.459(3) / 1.459(3)
C2=O21.213(2)1.214(3)1.214(3) / 1.215(3) / 1.214(3)
C4=O41.210(2)1.211(3)1.211(3) / 1.212(3) / 1.211(3)
N1-C11.465(2)1.464(3)1.465(3) / 1.465(3) / 1.466(3)
Table 3: Selected Bond Angles (°) for this compound Polymorphs
AngleForm IForm IIForm III (Molecule A/B/C)
C5-N1-C2110.1(1)110.0(2)110.0(2) / 110.1(2) / 110.1(2)
N1-C2-N3108.8(1)108.8(2)108.8(2) / 108.8(2) / 108.8(2)
C2-N3-C4112.5(1)112.5(2)112.5(2) / 112.5(2) / 112.5(2)
N3-C4-C5105.5(1)105.6(2)105.6(2) / 105.5(2) / 105.6(2)
C4-C5-N1102.9(1)103.0(2)103.0(2) / 103.0(2) / 103.0(2)
O2-C2-N1126.1(2)126.1(2)126.1(2) / 126.1(2) / 126.1(2)
O4-C4-N3126.8(2)126.8(2)126.8(2) / 126.8(2) / 126.8(2)
Table 4: Selected Torsion Angles (°) for this compound Polymorphs
Torsion AngleForm IForm IIForm III (Molecule A/B/C)
N1-C2-N3-C42.1(2)2.0(2)2.0(2) / 2.1(2) / 2.1(2)
C2-N3-C4-C5-1.7(2)-1.7(2)-1.7(2) / -1.7(2) / -1.7(2)
N3-C4-C5-N10.9(2)0.9(2)0.9(2) / 0.9(2) / 0.9(2)
C4-C5-N1-C20.4(2)0.4(2)0.4(2) / 0.4(2) / 0.4(2)
C5-N1-C2-N3-1.7(2)-1.7(2)-1.7(2) / -1.7(2) / -1.7(2)

Supramolecular Assembly and Hydrogen Bonding

The distinct packing of each polymorph is a direct consequence of the different hydrogen bonding networks. These interactions are the cornerstone of the supramolecular architecture of this compound.

Table 5: Hydrogen Bond Geometry for this compound Polymorphs.[1]
PolymorphDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
Form I N3-H3···O40.861.962.814(2)173
Form II N3-H3···O40.881.952.817(2)171
Form III (A) N3A-H3A···O4B0.881.932.792(2)168
Form III (B) N3B-H3B···O4C0.881.952.812(2)169
Form III (C) N3C-H3C···O4A0.881.972.828(2)171

D = Donor atom; A = Acceptor atom

Form I is characterized by the formation of centrosymmetric dimers through N-H···O hydrogen bonds, creating an R²₂(8) ring motif. These dimers are further linked into chains.

Form II and Form III do not form dimers but instead assemble into infinite chains through N-H···O hydrogen bonds. The arrangement of these chains relative to one another distinguishes these two polymorphic forms.

Visualization of Supramolecular Architectures

The following diagrams, generated using the DOT language, illustrate the fundamental hydrogen bonding motifs and the resulting supramolecular assemblies in the different polymorphs of this compound.

R²₂(8) Dimer motif in Form I of this compound.

Form_II_and_III_Chain cluster_mol1 1-MH (n) cluster_mol2 1-MH (n+1) cluster_mol3 1-MH (n+2) N1_1 N1 C2_1 C2 N1_1->C2_1 N3_1 N3 C2_1->N3_1 C4_1 C4 N3_1->C4_1 H3_1 H3 N3_1->H3_1 C5_1 C5 C4_1->C5_1 O4_1 O4 C4_1->O4_1 C5_1->N1_1 O4_2 O4 H3_1->O4_2 N-H···O N1_2 N1 C2_2 C2 N1_2->C2_2 N3_2 N3 C2_2->N3_2 C4_2 C4 N3_2->C4_2 H3_2 H3 N3_2->H3_2 C5_2 C5 C4_2->C5_2 C4_2->O4_2 C5_2->N1_2 O4_3 O4 H3_2->O4_3 N-H···O N1_3 N1 C2_3 C2 N1_3->C2_3 N3_3 N3 C2_3->N3_3 C4_3 C4 N3_3->C4_3 H3_3 H3 N3_3->H3_3 C5_3 C5 C4_3->C5_3 C4_3->O4_3 C5_3->N1_3

Chain motif in Forms II and III of this compound.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_characterization Structural Characterization cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Polymorph_Screening Polymorph Screening Purification->Polymorph_Screening SCXRD Single-Crystal X-Ray Diffraction Polymorph_Screening->SCXRD Single Crystals PXRD Powder X-Ray Diffraction Polymorph_Screening->PXRD Powder FTIR FT-IR Spectroscopy Polymorph_Screening->FTIR Raman Raman Spectroscopy Polymorph_Screening->Raman Structure_Solution Crystal Structure Solution and Refinement SCXRD->Structure_Solution Polymorph_ID Polymorph Identification PXRD->Polymorph_ID FTIR->Polymorph_ID Raman->Polymorph_ID Supramolecular_Analysis Analysis of Intermolecular Interactions Structure_Solution->Supramolecular_Analysis Database_Deposition Deposition to Crystallographic Database Supramolecular_Analysis->Database_Deposition

Workflow for Supramolecular Structure Elucidation.

Experimental Protocols

The characterization of the supramolecular architecture of this compound relies on a suite of analytical techniques. Detailed methodologies for the key experiments are provided below.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional packing of molecules in a crystal.

Objective: To determine the precise atomic arrangement within a single crystal of a this compound polymorph.

Methodology:

  • Crystal Selection and Mounting:

    • Under a polarized light microscope, select a single, well-formed crystal with sharp edges and no visible defects.

    • The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.[2]

    • Carefully mount the selected crystal on a goniometer head using a suitable adhesive or a cryoloop with paratone oil.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal quality.

    • Based on the preliminary data, a full data collection strategy is devised to measure the intensities of a complete and redundant set of reflections.

    • Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to correct for experimental factors such as background scattering and absorption.

    • The crystal structure is solved using direct methods or Patterson techniques to obtain an initial model of the atomic positions.

    • The structural model is then refined using least-squares methods to improve the agreement between the observed and calculated diffraction intensities.

    • Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

    • The final refined structure is validated using various crystallographic metrics.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful tool for fingerprinting crystalline solids and is particularly useful for identifying different polymorphs and assessing sample purity.

Objective: To obtain a diffraction pattern characteristic of the bulk crystalline powder of this compound and to identify its polymorphic form.

Methodology:

  • Sample Preparation:

    • Grind the crystalline sample to a fine, homogeneous powder using an agate mortar and pestle. This ensures a random orientation of the crystallites.

    • The ideal particle size is typically less than 10 µm.[3]

    • Carefully pack the powder into a sample holder, ensuring a flat and smooth surface that is level with the holder's surface.

  • Instrument Setup:

    • Place the sample holder into the diffractometer.

    • Configure the instrument with the appropriate X-ray source (e.g., Cu Kα), voltage, and current.

    • Set the desired angular range for the scan (e.g., 5-50° 2θ), step size, and scan speed.

  • Data Acquisition:

    • Initiate the scan. The instrument will measure the intensity of the diffracted X-rays as a function of the 2θ angle.

  • Data Analysis:

    • The resulting diffractogram is a plot of intensity versus 2θ.

    • The positions and relative intensities of the diffraction peaks are characteristic of a specific crystal structure.

    • The experimental pattern is compared with reference patterns from a database or calculated from single-crystal data to identify the polymorphic form.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of molecules. The frequencies of these vibrations are sensitive to the molecular environment, making it a useful technique for distinguishing between polymorphs which have different intermolecular interactions.

Objective: To obtain the infrared absorption spectrum of solid this compound to characterize its polymorphic form.

Methodology (Attenuated Total Reflectance - ATR):

  • Background Measurement:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

  • Sample Measurement:

    • Place a small amount of the powdered this compound sample onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.[4]

    • Record the sample spectrum.

  • Data Analysis:

    • The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber.

    • Differences in the hydrogen bonding environment between polymorphs will manifest as shifts in the positions and changes in the shapes of the N-H and C=O stretching bands.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FT-IR. It is particularly sensitive to non-polar bonds and can provide valuable information about the crystal lattice vibrations (phonons).

Objective: To obtain the Raman scattering spectrum of solid this compound to aid in polymorph identification.

Methodology:

  • Sample Preparation:

    • Place a small amount of the crystalline powder onto a microscope slide or into a sample holder. No special sample preparation is usually required for solid samples.[5]

  • Instrument Setup:

    • Place the sample in the Raman spectrometer.

    • Focus the laser beam onto the sample.

    • Select the appropriate laser wavelength, power, and acquisition time.

  • Data Acquisition:

    • Collect the Raman spectrum. The scattered light is collected and analyzed by the spectrometer.

  • Data Analysis:

    • The Raman spectrum is a plot of intensity versus the Raman shift (in cm⁻¹).

    • Polymorphs will exhibit distinct Raman spectra due to differences in their crystal lattice and molecular conformations, particularly in the low-frequency region corresponding to lattice vibrations.

Conclusion

The supramolecular architecture of this compound is a fascinating example of how subtle changes in hydrogen bonding can lead to the formation of distinct polymorphic forms. A thorough understanding of these structures, achieved through the application of the experimental techniques detailed in this guide, is paramount for the rational design and development of this compound-based pharmaceutical products. The quantitative data and visualizations provided herein serve as a valuable resource for researchers in the fields of crystallography, materials science, and drug development.

References

Unveiling the Cellular Impact of 1-Methylhydantoin: An Initial Cytotoxicity Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 16, 2025 – In an effort to provide a comprehensive technical resource for researchers, scientists, and drug development professionals, this whitepaper details the initial investigation into the cytotoxic effects of 1-Methylhydantoin. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying cellular mechanisms and workflows.

This compound, a metabolite of creatinine (B1669602), has been shown to exhibit cytotoxic effects, particularly on renal cells. Understanding the nature and extent of this cytotoxicity is crucial for assessing its potential physiological and pathological roles. This guide synthesizes findings from in vitro studies on the human proximal tubular cell line, HK-2, to provide a foundational understanding of this compound's cellular toxicity.

Quantitative Analysis of this compound Cytotoxicity

The cytotoxic effects of this compound on HK-2 cells have been quantified through various assays, including assessments of cell viability, cell membrane integrity, and apoptosis induction. The data presented below is derived from a key study investigating the dose-dependent effects of this compound over a 24-hour exposure period.

Table 1: Effect of this compound on HK-2 Cell Viability (MTT Assay)

Treatment GroupConcentration (mM)Absorbance (A)
Control00.48 ± 0.05
This compound0.250.39 ± 0.04
This compound0.50.31 ± 0.03
This compound10.25 ± 0.02
Creatinine10.35 ± 0.03

Data represents the mean ± standard deviation. A significant dose-dependent reduction in MTT absorbance was observed in HK-2 cells treated with this compound (p < 0.0001)[1]. The absorbance for each concentration of this compound was significantly greater than the control (p < 0.01)[1].

Table 2: Effect of this compound on Cell Membrane Integrity (NAG Release Assay)

Treatment GroupConcentration (mM)Supernatant NAG Concentration (U/L)
Control01.5 ± 0.2
This compound0.252.8 ± 0.3
This compound0.54.2 ± 0.5
This compound16.8 ± 0.7
Creatinine12.5 ± 0.3

Data represents the mean ± standard deviation. HK-2 cells treated with this compound for 24 hours displayed a significant (p < 0.001) dose-dependent increase in the supernatant concentration of N-acetyl-β-D-glucosaminidase (NAG)[1]. At a concentration of 1 mM, the supernatant concentration of NAG for this compound was significantly increased compared to creatinine (p < 0.01)[1].

Table 3: Induction of Apoptosis by this compound (Annexin V/PI Staining)

Treatment GroupConcentration (mM)Percentage of Apoptotic Cells (%)
Control06.99 ± 1.29
This compound0.536.46 ± 3.65

Data represents the mean ± standard deviation. This compound significantly increased the degree of apoptosis as assessed by annexin (B1180172) V/PI double staining (p < 0.01)[1].

Putative Signaling Pathways in this compound-Induced Cytotoxicity

While the precise signaling cascades activated by this compound are still under investigation, based on the known mechanisms of hydantoin (B18101) compounds, a putative pathway can be proposed. Hydantoins are known to induce apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases and the generation of reactive oxygen species (ROS).

G This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress ROS Generation ROS Generation Cellular Stress->ROS Generation Mitochondrial Dysfunction Mitochondrial Dysfunction Cellular Stress->Mitochondrial Dysfunction Necrosis Necrosis Cellular Stress->Necrosis ROS Generation->Mitochondrial Dysfunction Bcl-2 Family Modulation Bcl-2 Family Modulation Mitochondrial Dysfunction->Bcl-2 Family Modulation Caspase Activation Caspase Activation Bcl-2 Family Modulation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Cell Death Cell Death Apoptosis->Cell Death Necrosis->Cell Death

Putative signaling pathway of this compound cytotoxicity.

Experimental Workflow for In Vitro Cytotoxicity Assessment

A standardized workflow is essential for the reliable and reproducible investigation of a compound's cytotoxicity. The following diagram outlines a general experimental pipeline for an initial in vitro assessment.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Preparation Compound Preparation Compound Exposure Compound Exposure Compound Preparation->Compound Exposure Cell Seeding->Compound Exposure MTT Assay MTT Assay Compound Exposure->MTT Assay NAG Release Assay NAG Release Assay Compound Exposure->NAG Release Assay Annexin V/PI Staining Annexin V/PI Staining Compound Exposure->Annexin V/PI Staining Data Acquisition Data Acquisition MTT Assay->Data Acquisition NAG Release Assay->Data Acquisition Annexin V/PI Staining->Data Acquisition Statistical Analysis Statistical Analysis Data Acquisition->Statistical Analysis IC50 Determination IC50 Determination Statistical Analysis->IC50 Determination

General experimental workflow for cytotoxicity investigation.

Detailed Experimental Protocols

To ensure the reproducibility of the findings, detailed methodologies for the key experiments are provided below.

Cell Culture and Exposure
  • Cell Line: HK-2 (Human renal proximal tubular cell line).

  • Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: this compound is dissolved in the culture medium to the desired concentrations (e.g., 0.25 mM, 0.5 mM, and 1 mM).

  • Exposure: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The culture medium is then replaced with the medium containing different concentrations of this compound or the vehicle control. The cells are incubated for a specified period, typically 24 hours.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed HK-2 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Remove the culture medium and add 100 µL of medium containing various concentrations of this compound. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

NAG Release Assay for Cytotoxicity

This assay measures the activity of N-acetyl-β-D-glucosaminidase (NAG), a lysosomal enzyme, released into the culture medium from damaged cells.

  • Sample Collection: After the 24-hour treatment with this compound, collect the cell culture supernatant.

  • Enzyme Reaction: Incubate the supernatant with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide.

  • Reaction Termination: Stop the reaction by adding a high pH buffer (e.g., glycine-NaOH).

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm. The amount of NAG released is proportional to the degree of cell injury.

Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

This technical guide provides a foundational overview of the initial investigation into this compound cytotoxicity. The presented data, protocols, and diagrams are intended to support further research into the cellular and molecular mechanisms of this compound and to aid in the development of new therapeutic and diagnostic strategies.

References

1-Methylhydantoin as a Degradation Product of Creatinine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatinine (B1669602), a metabolic byproduct of creatine (B1669601) phosphate (B84403) in muscle tissue, is widely recognized as a key biomarker for renal function. While often considered a stable end-product, creatinine can undergo degradation to form various compounds, including 1-methylhydantoin. This conversion is of significant interest in several scientific domains, from clinical chemistry and diagnostics to food science and drug development. The formation of this compound can occur through both enzymatic and non-enzymatic pathways, each influenced by specific environmental conditions.

This in-depth technical guide provides a comprehensive overview of this compound as a degradation product of creatinine. It consolidates quantitative data on the factors influencing this conversion, details relevant experimental protocols, and presents visual diagrams of the underlying chemical pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals investigating the stability of creatinine and the implications of its degradation products.

Chemical and Enzymatic Degradation Pathways

The primary mechanism for the conversion of creatinine to this compound is through enzymatic hydrolysis catalyzed by creatinine deiminase (also known as creatinine iminohydrolase). This enzyme is found in various microorganisms and is the foundation of many enzymatic assays for creatinine quantification.[1][2][3] The reaction involves the deamination of creatinine, leading to the formation of this compound and ammonia (B1221849).[1][2][3]

While the enzymatic pathway is well-established, the non-enzymatic degradation of creatinine to this compound is less documented in the scientific literature compared to the well-studied non-enzymatic conversion of creatine to creatinine. The stability of creatinine in aqueous solutions is influenced by factors such as pH and temperature, though comprehensive quantitative data on the specific yield of this compound under these conditions is limited.

Quantitative Data on Creatinine Degradation

The stability of creatinine and its precursor, creatine, is highly dependent on environmental conditions. The following tables summarize available quantitative data on the degradation of creatine to creatinine, which is the prerequisite for the subsequent formation of this compound. Direct quantitative data for the non-enzymatic conversion of creatinine to this compound is not extensively available in a tabular format in the reviewed literature.

Table 1: Influence of pH on Creatine Degradation to Creatinine at 25°C

pHDegradation after 3 days (%)
5.54
4.512
3.521

Table 2: Influence of Temperature on Creatine Degradation

TemperatureObservation
Room Temperature90% degradation of creatine was observed within 45 days in an aqueous solution.[4]
Refrigerated (4°C)80% degradation of creatine was observed within the same 45-day period in an aqueous solution.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of creatinine degradation and the quantification of its products.

Enzymatic Assay of Creatinine Deiminase Activity

This protocol is adapted from a standard procedure for determining the activity of creatinine deiminase by monitoring the production of ammonia in a coupled enzymatic reaction.

Principle: Creatinine deiminase hydrolyzes creatinine to this compound and ammonia. The ammonia produced is then used in a reaction catalyzed by glutamate (B1630785) dehydrogenase, which involves the conversion of NADPH to NADP+. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is proportional to the creatinine deiminase activity.

Reagents:

  • Reagent A: 50 mM Potassium Phosphate Buffer, pH 7.5 at 37°C: Prepare by dissolving potassium phosphate, monobasic, in deionized water and adjusting the pH with 1 M KOH at 37°C.

  • Reagent B: 50 mM Creatinine Solution: Prepare in Reagent A using creatinine, free base, anhydrous.

  • Reagent C: 3.0 mM β-Nicotinamide Adenine Dinucleotide Phosphate, Reduced Form (β-NADPH) Solution: Prepare fresh in Reagent A.

  • Reagent D: 10.0 mM α-Ketoglutarate Solution (α-KG): Prepare fresh in Reagent A.

  • Reagent E: L-Glutamic Dehydrogenase (GDH) Enzyme Solution: Prepare a solution containing 1000 units/mL of L-Glutamic Dehydrogenase in cold deionized water immediately before use.

  • Reagent F: Creatinine Deiminase Enzyme Solution: Immediately before use, prepare a solution containing 0.06 - 0.12 unit/mL of Creatinine Deiminase in cold Reagent A.

Procedure:

  • Pipette the following reagents into suitable cuvettes:

    • Reagent B (Creatinine): 2.40 mL

    • Reagent C (β-NADPH): 0.30 mL

    • Reagent D (α-KG): 0.30 mL

    • Reagent E (GDH): 0.05 mL

  • Mix by inversion and equilibrate to 37°C. Monitor the absorbance at 340 nm until constant.

  • Add 0.10 mL of Reagent F (Creatinine Deiminase) to the test cuvette and 0.10 mL of Reagent A (Buffer) to the blank cuvette.

  • Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA340nm/minute) from the maximum linear portion of the curve for both the test and blank.

Calculation of Enzyme Activity: One unit of creatinine deiminase is defined as the amount of enzyme that hydrolyzes 1.0 µmole of creatinine to this compound and NH₃ per minute at pH 7.5 at 37°C. The activity is calculated based on the rate of NADPH consumption, using its molar extinction coefficient (6220 L·mol⁻¹·cm⁻¹ at 340 nm).

High-Performance Liquid Chromatography (HPLC) for Creatinine and this compound

This protocol provides a general framework for the simultaneous quantification of creatinine and this compound. A stability-indicating method should be developed and validated for specific applications.

Principle: Reverse-phase HPLC separates compounds based on their polarity. A C18 column is commonly used, where less polar compounds are retained longer. A UV detector is used for quantification.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). The exact composition and gradient program need to be optimized for adequate separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: e.g., 30°C.

  • Detection: UV detection at a wavelength where both compounds have reasonable absorbance (e.g., 210-230 nm).

  • Injection Volume: e.g., 20 µL.

Procedure:

  • Standard Preparation: Prepare stock solutions of creatinine and this compound of known concentrations in the mobile phase or a suitable solvent. Prepare a series of working standards by serial dilution to create a calibration curve.

  • Sample Preparation:

    • For aqueous solutions, filter the sample through a 0.45 µm syringe filter.

    • For biological matrices (e.g., serum, urine), a protein precipitation step (e.g., with acetonitrile (B52724) or perchloric acid) followed by centrifugation and filtration of the supernatant is necessary.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Identify the peaks for creatinine and this compound based on their retention times compared to the standards. Construct a calibration curve by plotting the peak area against the concentration for each analyte. Determine the concentration of creatinine and this compound in the samples from the calibration curve.

Electrochemical Biosensor for Creatinine Detection via this compound

This protocol outlines the fabrication and use of an amperometric biosensor for the indirect detection of creatinine.[1][2][3]

Principle: Creatinine is enzymatically converted to this compound by creatinine deiminase immobilized on an electrode surface. The this compound then forms a complex with a transition metal ion (e.g., cobalt) that is also present in the sensing layer. The electrochemical signal (e.g., current) generated from the redox activity of the metal-hydantoin complex is proportional to the concentration of creatinine.

Materials:

  • Working Electrode (e.g., Glassy Carbon Electrode or Screen-Printed Electrode)

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

  • Creatinine Deiminase

  • Cobalt Chloride (CoCl₂)

  • Methylene (B1212753) Blue (as a mediator to enhance enzyme kinetics)

  • Phosphate Buffer Saline (PBS)

Procedure:

  • Electrode Modification (Sensing Chemistry Immobilization):

    • Prepare a "sensing chemistry" solution by mixing cobalt chloride, methylene blue, and creatinine deiminase in a suitable buffer (e.g., 0.085 M NaCl and 1 M PBS).[1]

    • Drop-cast a small volume of this solution onto the surface of the working electrode.

    • Dry the modified electrode, for example, in a hot air oven at a mild temperature (e.g., 45°C for 20 minutes).[1] This process physically adsorbs the sensing components onto the electrode.

  • Electrochemical Measurement:

    • Set up a three-electrode electrochemical cell containing the sample solution (e.g., serum or a standard creatinine solution in buffer).

    • Immerse the modified working electrode, reference electrode, and counter electrode into the solution.

    • Apply a potential sweep (e.g., using cyclic voltammetry) and record the resulting current. The current signal, which is altered by the formation of the cobalt-1-methylhydantoin complex, is measured.

  • Quantification:

    • A calibration curve is constructed by measuring the current response to a series of standard creatinine solutions of known concentrations.

    • The creatinine concentration in an unknown sample is determined by comparing its current response to the calibration curve.

Visualizations

Degradation Pathway of Creatinine to this compound

Creatinine_Degradation Creatinine Creatinine Methylhydantoin This compound Creatinine->Methylhydantoin Creatinine Deiminase (+H₂O) Ammonia Ammonia helper helper->Ammonia + NH₃ HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Prep Sample Preparation (e.g., Dilution, Filtration, Protein Precipitation) HPLC_Injection Inject into HPLC System Sample_Prep->HPLC_Injection Standard_Prep Standard Preparation (Creatinine & this compound Calibration Series) Standard_Prep->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV Detection Separation->Detection Peak_Integration Peak Identification & Integration Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analytes in Sample Calibration_Curve->Quantification Biosensor_Workflow cluster_fabrication Sensor Fabrication cluster_measurement Measurement cluster_analysis Data Analysis Electrode_Prep Prepare Working Electrode Immobilization Immobilize Sensing Chemistry (Creatinine Deiminase, CoCl₂, Mediator) Electrode_Prep->Immobilization Sample_Intro Introduce Sample to Electrochemical Cell Immobilization->Sample_Intro Enzymatic_Reaction Creatinine → this compound Sample_Intro->Enzymatic_Reaction Complexation This compound + Co²⁺ → Complex Enzymatic_Reaction->Complexation Signal_Generation Apply Potential & Measure Current Complexation->Signal_Generation Concentration_Det Determine Creatinine Concentration Signal_Generation->Concentration_Det Calibration Generate Calibration Curve with Standards Calibration->Concentration_Det

References

Methodological & Application

Application Notes and Protocols: Synthesis and Antiproliferative Activity of 1-Methylhydantoin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydantoin (B18101) and its derivatives represent a versatile class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Among these, 1-methylhydantoin derivatives have emerged as a promising scaffold for the development of novel antiproliferative agents. The structural modifications on the hydantoin ring allow for the fine-tuning of their biological activity, leading to the discovery of potent and selective anticancer agents. This document provides detailed protocols for the synthesis of this compound derivatives and their evaluation for antiproliferative activity, along with a summary of their reported biological data and insights into their potential mechanisms of action.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various chemical strategies. A common approach involves the modification of the this compound core at different positions. Below is a general protocol for the synthesis of this compound cinnamoyl imides, which have demonstrated anti-inflammatory and potential antiproliferative properties.

Experimental Protocol: Synthesis of this compound Cinnamoyl Imides

This protocol is based on the synthesis of this compound cinnamic imides from this compound and trans-cinnamic acid.[1][2]

Materials:

  • This compound

  • trans-Cinnamic acid or its derivatives

  • Thionyl chloride (SOCl₂)

  • Appropriate solvent (e.g., anhydrous dichloromethane)

  • Pyridine (B92270) (optional, as a base)

  • Column chromatography supplies (silica gel, solvents)

  • Recrystallization solvents

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, dissolve the trans-cinnamic acid derivative in an excess of thionyl chloride (SOCl₂).

  • Reflux the mixture for a specified time (typically 2-4 hours) to ensure the complete conversion of the carboxylic acid to the corresponding acid chloride.

  • Remove the excess SOCl₂ under reduced pressure.

  • Amide Reaction: Dissolve this compound in an anhydrous solvent such as dichloromethane (B109758) in a separate flask.

  • Cool the this compound solution in an ice bath.

  • Slowly add the freshly prepared trans-cinnamoyl chloride solution to the this compound solution. A base like pyridine may be added to neutralize the HCl generated during the reaction.

  • Stir the reaction mixture at room temperature for a designated period (e.g., 12-24 hours).

  • Work-up and Purification: After the reaction is complete, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel, followed by recrystallization to obtain the pure this compound cinnamoyl imide derivative.[1] The yields for such reactions typically range from 37% to 61%.[1]

Characterization: The synthesized compounds should be characterized by various analytical techniques, including:

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • ¹H Nuclear Magnetic Resonance (NMR)

  • ¹³C NMR

  • Fourier-Transform Infrared Spectroscopy (FT-IR)

  • Melting Point Determination[3]

Antiproliferative Activity Evaluation

The antiproliferative activity of the synthesized this compound derivatives is commonly assessed using cell-based assays. The MTT assay is a widely used colorimetric assay to measure cell viability.

Experimental Protocol: MTT Assay for Cell Viability

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2, PC3, SW480)[3][4][5][6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Synthesized this compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in a complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.

Data Presentation

The antiproliferative activities of various hydantoin derivatives are summarized in the tables below for easy comparison.

Table 1: Antiproliferative Activity of Novel Hydantoin Derivatives against Breast (MCF-7) and Lung (A549) Cancer Cell Lines [3]

CompoundCell Line% Inhibition of Cell Viability
37A54955.1%
37MCF-764% - 74%
40MCF-764% - 74%
42MCF-764% - 74%
45MCF-764% - 74%

Table 2: Antiproliferative Activity of 3,5-Disubstituted Hydantoins [4]

CompoundCell LineIC₅₀ (µM)
syn-5a-iHepG2Varies
anti-5a-iHepG2Varies
syn-5a-iA2780Varies
anti-5a-iA2780Varies
syn-5a-iMCF-7Varies
anti-5a-iMCF-7Varies

Note: Specific IC₅₀ values for each compound in this series were not detailed in the provided search results but were investigated in the cited study.

Table 3: Antiproliferative Activity of Hydantoin Derivatives with a 4-Acetylphenylpiperazinylalkyl Moiety [5][6]

CompoundCell LineActivity
4SW480Most effective in the series
4SW620Most effective in the series
4PC3Most effective in the series

Table 4: Antiproliferative Activity of Thiohydantoin Derivatives against Prostate Cancer Cell Lines [7]

CompoundCell LinePotency relative to MDV3100 (Enzalutamide)
5tLNCaP~15-fold more potent
5iLNCaP, PC-3Inhibited cell growth in both
5jLNCaP, PC-3Inhibited cell growth in both

Visualizations

Diagrams of Workflows and Signaling Pathways

Synthesis_Workflow Synthesis Workflow for this compound Derivatives cluster_synthesis Chemical Synthesis cluster_purification Purification & Characterization Start Starting Materials (this compound, Cinnamic Acid) Step1 Acid Chloride Formation (with SOCl₂) Start->Step1 Step2 Amide Reaction Step1->Step2 Crude Crude Product Step2->Crude Purify Purification (Column Chromatography, Recrystallization) Crude->Purify Pure Pure Derivative Purify->Pure Characterize Characterization (NMR, MS, IR, MP) Pure->Characterize Final Final Product Characterize->Final

Caption: General workflow for the synthesis and purification of this compound derivatives.

Antiproliferative_Assay_Workflow Workflow for Antiproliferative Activity Assay (MTT) cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed Cancer Cells in 96-well plate Incubate1 Overnight Incubation Seed->Incubate1 Treat Add this compound Derivatives Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate % Viability & IC50 Values Read->Analyze

Caption: Step-by-step workflow for the MTT cell viability assay.

PI3K_Signaling_Pathway Potential PI3K Signaling Inhibition by Hydantoin Derivatives RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Hydantoin Hydantoin Derivative Hydantoin->PI3K inhibits

Caption: Proposed mechanism of action via inhibition of the PI3K signaling pathway.

Conclusion

This compound derivatives continue to be a rich source of potential antiproliferative agents. The synthetic protocols provided offer a foundation for the creation of novel analogs, and the standardized biological assays are crucial for evaluating their efficacy. The data presented herein demonstrates that modifications to the this compound scaffold can lead to potent activity against a range of cancer cell lines. Further investigation into the specific molecular targets and signaling pathways, such as the PI3K pathway, will be instrumental in the rational design of the next generation of this compound-based anticancer drugs.

References

Application Notes and Protocols for 1-Methylhydantoin in Organocatalytic Tandem Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 1-methylhydantoin and its derivatives in organocatalytic tandem reactions. While direct literature examples of organocatalytic tandem reactions commencing with this compound are limited, this document outlines a well-established organocatalytic Michael addition of a hydantoin (B18101) surrogate, followed by a proposed, chemically feasible tandem cyclization. This approach enables the asymmetric synthesis of complex, chiral spiro-hydantoin scaffolds, which are of significant interest in medicinal chemistry and drug development.

Introduction

Hydantoin and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of chirality into the hydantoin core significantly expands the accessible chemical space for drug discovery. Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of hydantoins, offering a metal-free and often milder alternative to traditional methods. Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, provide an efficient and atom-economical approach to rapidly increase molecular complexity from simple precursors.

This document focuses on the application of this compound as a nucleophile in an organocatalytic tandem sequence, specifically a Michael addition followed by an intramolecular cyclization, to generate chiral spiro-hydantoin derivatives.

Experimental Principles and Workflow

The overall strategy involves a bifunctional organocatalyst, such as a thiourea (B124793) or squaramide derivative bearing a Brønsted base moiety, to activate both the hydantoin nucleophile and the Michael acceptor. The reaction proceeds through an initial enantioselective Michael addition of the hydantoin to an α,β-unsaturated electrophile. The resulting intermediate can then undergo a subsequent intramolecular reaction, such as an aldol (B89426) or Mannich-type cyclization, to furnish the final spirocyclic product in a tandem fashion.

G cluster_workflow General Workflow Start This compound Derivative + α,β-Unsaturated Electrophile Process1 Organocatalytic Michael Addition Start->Process1 Intermediate Chiral Michael Adduct Intermediate Process1->Intermediate Process2 Tandem Intramolecular Cyclization Intermediate->Process2 End Spiro-hydantoin Product Process2->End G cluster_catalytic_cycle Catalytic Cycle of Michael Addition Catalyst Bifunctional Organocatalyst Activated_Complex Activated Complex (H-Bonding) Catalyst->Activated_Complex + Hydantoin Hydantoin This compound Derivative Michael_Adduct Chiral Michael Adduct Activated_Complex->Michael_Adduct + Michael Acceptor (Enantioselective Attack) Michael_Acceptor α,β-Unsaturated Electrophile Product_Release Product Release Michael_Adduct->Product_Release Product_Release->Catalyst Catalyst Regeneration G cluster_tandem_logic Proposed Tandem Cyclization Logic Michael_Adduct Michael Adduct with Terminal Nitro Group Nef_Reaction Nef Reaction (Nitro to Carbonyl) Michael_Adduct->Nef_Reaction Keto_Intermediate Keto-Hydantoin Intermediate Nef_Reaction->Keto_Intermediate Aldol_Cyclization Intramolecular Aldol Reaction Keto_Intermediate->Aldol_Cyclization Spiro_Product Spiro-hydantoin Aldol_Cyclization->Spiro_Product

Protocol for the Dissolution of 1-Methylhydantoin in DMSO and PEG300 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methylhydantoin is a small polar molecule, known as a product of creatinine (B1669602) degradation by bacteria, and is utilized in various research contexts, including as a reactant in the synthesis of bioactive compounds.[1][2] Due to its limited aqueous solubility, appropriate solvent systems are critical for its use in experimental settings, particularly in drug development and biological screening.[2][3] This document provides detailed protocols for the dissolution of this compound in Dimethyl Sulfoxide (DMSO) and a co-solvent system containing Polyethylene Glycol 300 (PEG300). These protocols are intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound, DMSO, and PEG300 is provided in Table 1. Understanding these properties is essential for the successful preparation of stable solutions.

PropertyThis compoundDimethyl Sulfoxide (DMSO)Polyethylene Glycol 300 (PEG300)
Molecular Formula C₄H₆N₂O₂(CH₃)₂SOH(OCH₂CH₂)nOH (n ≈ 6.8)
Molecular Weight 114.10 g/mol [1][4]78.13 g/mol ~300 g/mol [5][6]
Appearance White to off-white solid[3][7]Colorless liquidClear, viscous liquid[5]
Melting Point 156-157 °C[3]19 °C-15 to -8 °C
Boiling Point 213.59 °C (estimate)[3]189 °CDecomposes
Solubility in Water Insoluble[2][3]MiscibleMiscible[5]
Solubility in DMSO 100 mg/mL (876.42 mM)[1]-100 mg/mL[6][8]
Solubility in PEG300 Data not available--

Table 1: Physicochemical properties of this compound, DMSO, and PEG300.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mg/mL stock solution, weigh 100 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes. The use of an ultrasonic bath is recommended to aid dissolution.[1]

  • Visually inspect the solution to ensure complete dissolution, resulting in a clear solution.

  • Once dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage of Stock Solution: Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to use anhydrous DMSO as hygroscopic DMSO can negatively impact the solubility of the compound.[1]

Protocol 2: Preparation of a this compound Formulation in a DMSO and PEG300 Co-Solvent System

This protocol details the preparation of a ready-to-use formulation of this compound in a co-solvent system suitable for in vivo studies. This formulation achieves a solubility of at least 2.5 mg/mL.[1][7]

Materials:

  • This compound stock solution in DMSO (e.g., 25.0 mg/mL, prepared as in Protocol 1 and diluted if necessary)

  • Polyethylene Glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% w/v NaCl)

  • Sterile conical tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure: The following procedure is for the preparation of 1 mL of the final formulation. The volumes can be scaled as required.

  • To a sterile conical tube, add 400 µL of PEG300.

  • Add 100 µL of the 25.0 mg/mL this compound stock solution in DMSO to the PEG300.

  • Vortex the mixture thoroughly until a homogenous solution is obtained.

  • Add 50 µL of Tween-80 to the mixture.

  • Vortex again to ensure complete mixing.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL.

  • Vortex the final solution until it is clear and homogenous. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Final Formulation Composition:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Diagrams

Dissolution_Workflow Experimental Workflow for this compound Dissolution cluster_stock Protocol 1: Stock Solution Preparation cluster_formulation Protocol 2: Co-Solvent Formulation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex_sono Vortex and/or Sonicate add_dmso->vortex_sono stock_sol Clear Stock Solution (100 mg/mL) vortex_sono->stock_sol aliquot_store Aliquot and Store at -20°C or -80°C stock_sol->aliquot_store start_form Start with Stock Solution (e.g., 25 mg/mL) add_peg Add PEG300 (40%) start_form->add_peg vortex1 Vortex add_peg->vortex1 add_tween Add Tween-80 (5%) vortex1->add_tween vortex2 Vortex add_tween->vortex2 add_saline Add Saline (45%) vortex2->add_saline vortex3 Vortex add_saline->vortex3 final_sol Final Clear Formulation (≥ 2.5 mg/mL) vortex3->final_sol

References

Application Note: Quantification of 1-Methylhydantoin in Human Plasma and Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1-Methylhydantoin in human plasma and urine. This compound is a metabolite that can be formed from creatinine (B1669602).[1][2] The method utilizes a simple sample preparation procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis in clinical and research settings. The protocol provides details for sample preparation, LC-MS/MS parameters, and proposed quantitative performance characteristics.

Introduction

This compound is a heterocyclic organic compound that is a product of creatinine degradation by bacteria and is also involved in mammalian metabolism.[1][2][3] Its quantification in biological matrices is of interest for researchers studying renal function, metabolic disorders, and drug metabolism. LC-MS/MS offers high sensitivity and specificity for the analysis of small molecules like this compound in complex biological samples.[4] This document provides a detailed protocol for the determination of this compound using this technique.

Metabolic Pathway of this compound

This compound is a known metabolite in mammals. One major metabolic pathway involves the conversion of creatinine to this compound, which is then further metabolized.[1][2][3] Understanding this pathway is crucial for interpreting the biological significance of this compound levels.

Creatinine Creatinine This compound This compound Creatinine->this compound Bacterial metabolism 5-Hydroxy-1-methylhydantoin 5-Hydroxy-1-methylhydantoin This compound->5-Hydroxy-1-methylhydantoin Oxidation Methylparabanic_acid Methylparabanic acid 5-Hydroxy-1-methylhydantoin->Methylparabanic_acid Oxidation N5-methyloxaluric_acid N5-methyloxaluric acid Methylparabanic_acid->N5-methyloxaluric_acid Ring fission

Figure 1: Simplified metabolic pathway of this compound.

Experimental Workflow

The analytical workflow consists of sample preparation, chromatographic separation, and mass spectrometric detection. An internal standard (IS) should be used to ensure accuracy and precision. A suitable IS would be a stable isotope-labeled version of this compound (e.g., this compound-d3), which was not detailed in the search results but is a standard practice.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma or Urine Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (for plasma) Add_IS->Precipitate Dilute Dilution (for urine) Add_IS->Dilute Centrifuge Centrifuge Precipitate->Centrifuge Dilute->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC Liquid Chromatography (HILIC or C18) Inject->LC MS Mass Spectrometry (ESI+) LC->MS MRM Multiple Reaction Monitoring (MRM) MS->MRM Integration Peak Integration MRM->Integration Quantification Quantification Integration->Quantification

Figure 2: Experimental workflow for this compound quantification.

Materials and Methods

Reagents and Materials
  • This compound analytical standard

  • This compound-d3 (or other suitable internal standard)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma and urine (drug-free)

Sample Preparation

For Human Plasma:

  • To 100 µL of plasma, add 10 µL of internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial.

For Human Urine:

  • To 50 µL of urine, add 10 µL of internal standard working solution.

  • Add 440 µL of initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

Liquid Chromatography
ParameterSuggested Conditions
ColumnHILIC (e.g., 2.1 x 100 mm, 1.7 µm) or C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient (HILIC)95% B to 40% B over 3 min, hold for 1 min, re-equilibrate
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The following Multiple Reaction Monitoring (MRM) transitions are proposed based on the known molecular weight and fragmentation patterns.[3] Note: These parameters require experimental optimization on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound115.0586.0100To be optimized
This compound115.0571.0100To be optimized
Internal StandardDependent on ISDependent on IS100To be optimized

Quantitative Data (Proposed)

The following table summarizes the expected performance characteristics of the method. These values are based on typical performance for similar assays and would need to be confirmed during method validation.

ParameterExpected Performance
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (%RSD)< 15% (< 20% at LLOQ)
Recovery> 80%
Matrix EffectMinimal and compensated by the internal standard

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma and urine using LC-MS/MS. The proposed method is rapid, sensitive, and specific. While key parameters are provided, it is essential to perform a full method validation to ensure performance for the intended application. This method will be a valuable tool for researchers and professionals in drug development and clinical diagnostics.

References

Application Note: Quantitative Analysis of 1-Methylhydantoin in Aqueous Samples by Gas Chromatography-Mass Spectrometry (GC/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 1-Methylhydantoin using Gas Chromatography-Mass Spectrometry (GC/MS). Due to the polar nature of this compound, a derivatization step is essential to improve its volatility and chromatographic performance. This protocol outlines a complete workflow, including sample preparation, silylation derivatization, and GC/MS analysis. The method is suitable for the determination of this compound in various aqueous matrices, which is critical for its monitoring as a potential biomarker and in metabolic studies.

Introduction

This compound is a five-membered heterocyclic compound that can be found as a metabolite of various substances, including certain drugs and creatinine. Its accurate quantification in biological and environmental samples is of significant interest. Gas chromatography-mass spectrometry is a powerful analytical technique that offers high sensitivity and selectivity. However, direct GC analysis of polar compounds like this compound is challenging due to their low volatility and potential for peak tailing. Chemical derivatization is a common strategy to overcome these limitations by converting the analyte into a more volatile and thermally stable derivative.[1][2] This application note provides a detailed protocol for the analysis of this compound, incorporating a silylation step to produce a trimethylsilyl (B98337) (TMS) derivative, which is amenable to GC/MS analysis.[3][4]

Experimental Protocols

Sample Preparation (Aqueous Samples)

This protocol is adapted from the Accelerated Water Sample Preparation (AWASP) method.[5][6]

  • Transfer a 500 µL aliquot of the aqueous sample into a 4 mL screw-cap glass vial.

  • Add an appropriate internal standard (e.g., pyridine-d5) solution.

  • Add 500 µL of dichloromethane (B109758) to the vial.

  • Add anhydrous sodium sulfate (B86663) as a drying agent until saturation to remove water.

  • Vortex the vial vigorously for 1 minute to facilitate extraction of this compound into the organic layer.

  • Centrifuge the sample to separate the layers.

  • Carefully transfer the dichloromethane (lower) layer to a clean vial for the derivatization step.

Derivatization Protocol (Silylation)

Silylation replaces active hydrogen atoms with a trimethylsilyl (TMS) group, increasing the volatility of the analyte.[7]

  • Evaporate the collected dichloromethane extract to dryness under a gentle stream of nitrogen.

  • To the dried residue, add 50 µL of a silylation reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

  • Add 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before GC/MS injection.

GC/MS Analysis

The following GC/MS parameters can be used as a starting point and should be optimized for the specific instrument.

ParameterSetting
Gas Chromatograph
ColumnHP-INNOWax fused silica (B1680970) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column
Carrier GasHelium at a constant flow rate of 1.2 mL/min[5]
Injection ModeSplit (5:1)[5]
Injection Volume1 µL[5]
Injector Temperature250°C
Oven ProgramInitial temperature of 40°C, hold for 3 min, ramp to 240°C at 10°C/min, hold for 5 min[5]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[5]
Ion Source Temperature230°C[5]
Transfer Line Temperature240°C[5]
Detection ModeSelected Ion Monitoring (SIM) or Full Scan

For quantitative analysis using SIM mode, characteristic ions of the this compound-TMS derivative should be monitored. Based on the Human Metabolome Database, prominent m/z values for the di-TMS derivative of N-Methylhydantoin could be used for initial method development.[4]

Data Presentation

Quantitative Data Summary

The following table presents expected performance characteristics for a validated GC/MS method for this compound, based on data for structurally related compounds.[5][6][8]

ParameterExpected Value
Limit of Detection (LOD) 1-10 µg/L
Limit of Quantification (LOQ) 5-40 µg/L
Linearity (r²) > 0.99
Accuracy (Recovery) 85-115%
Precision (RSD) < 15%

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC/MS Analysis A Aqueous Sample B Addition of Internal Standard & Dichloromethane A->B C Extraction & Water Removal with Na2SO4 B->C D Collect Organic Layer C->D E Evaporation of Solvent D->E F Addition of Silylation Reagent (MSTFA) E->F G Heating (60-70°C) F->G H Derivatized Sample G->H I Injection into GC H->I J Separation on Capillary Column I->J K Ionization (EI) J->K L Mass Analysis (Quadrupole) K->L M Detection L->M

Caption: Experimental workflow for the GC/MS analysis of this compound.

Derivatization_Pathway cluster_reactants Reactants cluster_products Products Methylhydantoin This compound C4H6N2O2 Process Silylation Reaction (Heating at 60-70°C) Methylhydantoin->Process MSTFA MSTFA N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA->Process TMS_Derivative Trimethylsilyl Derivative More Volatile & Thermally Stable Byproducts Byproducts Process->TMS_Derivative Process->Byproducts

Caption: Chemical derivatization pathway of this compound.

References

Application Note: Determination of the Enthalpy of Combustion of 1-Methylhydantoin via Static Bomb Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for determining the thermochemical properties of 1-Methylhydantoin using static bomb combustion calorimetry.[1][2] The primary objective is to measure the specific combustion energy, from which the standard molar enthalpy of combustion and the standard molar enthalpy of formation in the crystalline phase are calculated.[1][2] This protocol outlines sample preparation, calorimeter calibration, the combustion process, and post-experiment analysis.

Introduction

This compound (C₄H₆N₂O₂) is a five-membered cyclic urea (B33335) derivative, a structure found in a wide range of biologically active compounds with significant pharmacological applications.[1] Understanding the thermochemical properties, such as the enthalpy of formation, is crucial for chemical process design, safety analysis, and computational modeling. Bomb calorimetry is a standard method for determining the heat of combustion of solid and liquid compounds.[3][4] In this process, a sample is combusted in a constant-volume vessel (the "bomb") under a high pressure of oxygen.[5][6] The heat released by the combustion reaction is absorbed by a surrounding water bath, and the resulting temperature change is measured to calculate the energy of combustion.[3][7]

Physicochemical and Thermochemical Data

The following table summarizes key physicochemical and thermochemical data for this compound.

PropertyValueReference
CAS Number616-04-6[1]
Molar Mass (M)114.103 g·mol⁻¹[1]
Final Mole Fraction Purity0.9995 ± 0.0002[1]
Melting Point (Tfus)156-157 °C
Standard Molar Energy of Combustion, ΔcU°(cr, 298.15 K)-2150.9 ± 1.0 kJ·mol⁻¹[1]
Standard Molar Enthalpy of Combustion, ΔcH°(cr, 298.15 K)-2152.8 ± 1.0 kJ·mol⁻¹[1]
Standard Molar Enthalpy of Formation, ΔfH°(cr, 298.15 K)-486.6 ± 1.1 kJ·mol⁻¹[1]

Note: The uncertainties provided correspond to the expanded uncertainty for a 0.95 confidence level.[1]

Experimental Workflow Diagram

Combustion_Calorimetry_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Combustion Experiment cluster_analysis Phase 3: Analysis & Calculation P1 Sample Preparation (Pelletizing this compound) P3 Bomb Assembly (Sample, Fuse, Auxiliary) P1->P3 P2 Calorimeter Calibration (with Benzoic Acid) P2->P3 Provides ε(calor) E1 Pressurize Bomb (30 atm Oxygen) P3->E1 E2 Assemble Calorimeter (Bomb in Water Jacket) E1->E2 E3 Equilibration & Initial Temp. E2->E3 E4 Ignition (Firing) E3->E4 E5 Record Temp. Rise (ΔT) E4->E5 A1 Bomb Disassembly E5->A1 A2 Post-Combustion Analysis (Titrate washings for HNO₃) A1->A2 A3 Calculate Corrections (Fuse wire, acid formation) A2->A3 A4 Calculate ΔcU° A3->A4 A5 Calculate ΔcH° & ΔfH° A4->A5 R1 Final Thermochemical Data A5->R1

Caption: Workflow for combustion calorimetry of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for static bomb calorimetry and specific studies on this compound.[1][4][8]

Materials and Equipment
  • This compound: Purity > 99.5%, purified by sublimation.[1]

  • Benzoic Acid: NIST Standard Reference Material 39j for calibration.[1]

  • Paraffin (B1166041) Oil: Spectroscopic grade, used as an auxiliary combustion material.[1]

  • Oxygen: High purity (>99.9%).

  • Fuse Wire: Nickel-chromium or similar.

  • Static Bomb Calorimeter: Parr apparatus or equivalent, with a stainless steel bomb.[4]

  • Digital Thermometer/Thermistor: Calibrated, with a resolution of at least 0.001 K.[1]

  • High-Precision Balance: Accuracy of 0.1 µg or better.[1]

  • Pellet Press.

  • Ignition Unit. [1]

  • Titration Equipment: Burette, standard sodium carbonate (or NaOH) solution (e.g., 0.0709 N), methyl orange indicator.[9]

Calorimeter Calibration
  • Objective: Determine the energy equivalent, ε(calor), of the calorimeter system.[1]

  • Procedure:

    • Prepare a pellet of approximately 1 g of standard benzoic acid and weigh it accurately.[9]

    • Measure and cut a piece of fuse wire (approx. 10 cm).

    • Assemble the bomb with the benzoic acid pellet and fuse wire, ensuring the wire is in contact with the sample.[8]

    • Seal the bomb and charge it with pure oxygen to a pressure of 30 atm.[6][10]

    • Place the bomb into the calorimeter bucket containing a precisely measured mass of distilled water (e.g., 2.0 kg).[1]

    • Assemble the calorimeter, start the stirrer, and allow the system to reach thermal equilibrium (approx. 5 minutes).[9]

    • Record the initial water temperature for several minutes to establish a baseline.[9]

    • Ignite the sample.[8]

    • Record the water temperature at regular intervals until a maximum temperature is reached and it begins to cool.[8]

    • After the experiment, release the pressure, disassemble the bomb, and measure the length of any unburned fuse wire.[9]

    • Calculate ε(calor) using the known specific energy of combustion of benzoic acid and the corrected temperature rise. Perform at least five calibration experiments to obtain a precise average value.[1] For example, a typical value might be ε(calor) = (10123.0 ± 0.7) J·K⁻¹.[1]

This compound Combustion
  • Sample Preparation:

    • Dry the this compound sample.

    • Prepare a pellet of approximately 0.5-1.0 g of this compound.[8]

    • Accurately weigh the pellet.

    • Due to the nitrogen content, paraffin oil is used as an auxiliary material to ensure complete combustion.[1] Accurately weigh a small amount of paraffin oil and add it to the sample.

  • Combustion Procedure:

    • Place the sample and auxiliary oil in the crucible inside the bomb.

    • Attach a new, pre-weighed fuse wire.[8]

    • Follow the same procedure for assembling, charging (30 atm O₂), and firing the bomb as described in the calibration section (4.2).[1][10]

    • Record the initial and final temperatures to determine the corrected temperature rise (ΔT).[8]

  • Post-Combustion Analysis:

    • Carefully release the pressure from the bomb over at least one minute.[9]

    • Disassemble the bomb and inspect the interior for any signs of incomplete combustion (e.g., soot). If found, the experiment must be discarded.[9]

    • Collect the liquid washings from the interior of the bomb using distilled water.[9]

    • Titrate the washings with a standard sodium carbonate solution to determine the amount of nitric acid (HNO₃) formed from the combustion of nitrogen in the sample and residual air.[9] This is a crucial correction for nitrogen-containing compounds.

    • Measure the length of the unburned fuse wire to calculate the energy released by its combustion.[9]

Calculations
  • Total Energy Released (ΔU_total): ΔU_total = ε(calor) × ΔT

  • Correction for Auxiliary Materials (ΔU_corr): This includes the energy from the combustion of the paraffin oil (ΔU_oil) and the fuse wire (ΔU_wire). ΔU_corr = (m_oil × Δ_c u_oil) + (m_wire_burned × Δ_c u_wire)

  • Correction for Nitric Acid Formation (ΔU_HNO₃): This is calculated from the volume of titrant used. The energy of formation for 0.1 M HNO₃ from N₂(g), O₂(g), and H₂O(l) is approximately -59.7 kJ·mol⁻¹.

  • Specific Energy of Combustion of Sample (Δ_c u_sample): Δ_c u_sample = [ΔU_total - ΔU_corr - ΔU_HNO₃] / m_sample

  • Standard Molar Energy of Combustion (Δ_c U°): Δ_c U° = Δ_c u_sample × M_sample A Washburn correction is applied to correct the value to standard state conditions (p° = 0.1 MPa).[11]

  • Standard Molar Enthalpy of Combustion (Δ_c H°): Δ_c H° = Δ_c U° + Δn_gas (RT) Where Δn_gas is the change in the number of moles of gas in the combustion reaction: C₄H₆N₂O₂(cr) + 4.5 O₂(g) → 4 CO₂(g) + 3 H₂O(l) + N₂(g) Δn_gas = (moles of gaseous products) - (moles of gaseous reactants) = (4 + 1) - 4.5 = 0.5 mol

  • Standard Molar Enthalpy of Formation (Δ_f H°): This is calculated using Hess's Law from the standard enthalpies of formation of the combustion products (CO₂ and H₂O). Δ_f H°(C₄H₆N₂O₂, cr) = [4 × Δ_f H°(CO₂, g)] + [3 × Δ_f H°(H₂O, l)] - Δ_c H°(C₄H₆N₂O₂, cr)

References

Application of 1-Methylhydantoin in the Synthesis of P2X7 Receptor Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Overview

The P2X7 receptor, an ATP-gated ion channel, is a key mediator of inflammation and has emerged as a significant therapeutic target for a range of pathologies, including chronic inflammatory diseases, neuropathic pain, and neurodegenerative disorders. The development of potent and selective P2X7 receptor antagonists is an active area of research in medicinal chemistry. This document explores the potential application of 1-Methylhydantoin as a scaffold in the synthesis of novel P2X7 receptor antagonists.

While the hydantoin (B18101) moiety is a recognized privileged scaffold in medicinal chemistry, its direct application, specifically using this compound as a starting material for P2X7 receptor antagonists, is not currently established in the scientific literature. Notably, one study investigating structure-activity relationships of cyclic imide-based P2X7 antagonists found that replacing the imide with a hydantoin moiety resulted in a complete loss of activity. This suggests that the hydantoin core may not be a suitable bioisostere for the cyclic imide in that particular chemical series.

However, for researchers interested in exploring the hydantoin scaffold for P2X7 receptor antagonism, this document provides a comprehensive overview of the P2X7 receptor signaling pathway, detailed protocols for synthesizing related cyclic imide-based antagonists as a potential starting point for scaffold hopping, and standard pharmacological assays for evaluating compound activity.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers a cascade of downstream signaling events. Initially, it leads to the rapid influx of Na⁺ and Ca²⁺ and efflux of K⁺. Prolonged activation results in the formation of a large, non-selective pore, allowing the passage of molecules up to 900 Da. This leads to the activation of the NLRP3 inflammasome, subsequent caspase-1 activation, and the processing and release of pro-inflammatory cytokines IL-1β and IL-18.

P2X7_Signaling_Pathway ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R activates Ion_Flux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7R->Ion_Flux Pore Macropore Formation P2X7R->Pore prolonged activation NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Pore->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves IL1b IL-1β Release Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation

Figure 1: Simplified P2X7 Receptor Signaling Pathway

Synthesis of P2X7 Receptor Antagonists

As there are no established protocols for the synthesis of P2X7 receptor antagonists from this compound, a representative protocol for a related class of potent cyclic imide-based antagonists is provided below. This can serve as a template for designing synthetic routes for novel compounds.

General Workflow for Synthesis of a Cyclic Imide-Based Antagonist

The following diagram illustrates a general synthetic workflow for a class of P2X7 antagonists, which could be conceptually adapted for exploring hydantoin-based analogs.

Synthesis_Workflow start Starting Materials step1 Step 1: Coupling Reaction start->step1 intermediate1 Intermediate 1 step1->intermediate1 step2 Step 2: Cyclization intermediate1->step2 intermediate2 Intermediate 2 (Cyclic Imide) step2->intermediate2 step3 Step 3: Final Modification intermediate2->step3 final_product Final Product (P2X7 Antagonist) step3->final_product purification Purification (e.g., Chromatography) final_product->purification characterization Characterization (NMR, MS) purification->characterization

Figure 2: General Synthetic Workflow for P2X7 Antagonists.

Experimental Protocol: Synthesis of an Adamantyl Benzamide (B126) P2X7 Antagonist

This protocol is adapted from known literature procedures for a class of potent P2X7 antagonists.

Step 1: Synthesis of Adamantane-1-carbonyl chloride

  • To a solution of adamantane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 10 mL/g of acid) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting adamantane-1-carbonyl chloride is used in the next step without further purification.

Step 2: Synthesis of the Adamantyl Benzamide

  • Dissolve the appropriate aminobenzamide derivative (1.0 eq) and triethylamine (B128534) (2.0 eq) in anhydrous DCM (20 mL/g of amine).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of adamantane-1-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired adamantyl benzamide P2X7 antagonist.

Pharmacological Evaluation of P2X7 Receptor Antagonists

In Vitro Assays

4.1.1. Protocol: YO-PRO-1 Dye Uptake Assay

This assay measures the inhibition of P2X7 receptor-mediated pore formation.

  • Seed human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor in a 96-well black, clear-bottom plate and culture overnight.

  • Wash the cells with a low-divalent cation solution (e.g., 147 mM NaCl, 10 mM HEPES, 13 mM glucose, 2 mM KCl, 0.1 mM CaCl₂, pH 7.3).

  • Pre-incubate the cells with various concentrations of the test compound for 30 minutes at 37°C.

  • Add a solution containing the fluorescent dye YO-PRO-1 (5 µM) and the P2X7 receptor agonist BzATP (100 µM).

  • Measure the increase in fluorescence over time using a fluorescence plate reader (excitation ~491 nm, emission ~509 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

4.1.2. Protocol: IL-1β Release Assay

This assay measures the inhibition of P2X7-mediated IL-1β release from immune cells.

  • Prime human THP-1 monocytes with lipopolysaccharide (LPS, 1 µg/mL) for 4 hours to induce pro-IL-1β expression.

  • Pre-incubate the primed cells with various concentrations of the test compound for 30 minutes.

  • Stimulate the cells with a P2X7 receptor agonist, such as BzATP (300 µM), for 1 hour.

  • Collect the cell culture supernatant.

  • Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Determine the IC₅₀ value for the test compound by plotting the percentage of inhibition of IL-1β release against the compound concentration.

Quantitative Data for Representative P2X7 Antagonists

The following table summarizes the reported activities of several well-characterized P2X7 receptor antagonists. This data can be used as a benchmark for newly synthesized compounds.

Compound NameScaffoldHuman P2X7 IC₅₀ (nM)Rat P2X7 IC₅₀ (nM)Assay Type
A-438079Cyanoguanidine2756Ca²⁺ influx
A-740003Cyanoguanidine1840Ca²⁺ influx
AZD9056Cyclic Imide2>10,000IL-1β release
CE-224,535Benzamide1628IL-1β release
JNJ-47965567Piperazine2.511Ca²⁺ influx

Conclusion

While the direct application of this compound in the synthesis of P2X7 receptor antagonists is not supported by current literature, the broader field of P2X7 antagonist development is rich with opportunities. The provided protocols for the synthesis of related cyclic imide-based antagonists and for the pharmacological evaluation of new chemical entities offer a solid foundation for researchers aiming to explore novel scaffolds, including hydantoin derivatives. Future work could involve the design and synthesis of this compound-containing compounds with different linkers and substituent groups to systematically investigate their potential as P2X7 receptor modulators, despite the initial negative findings with a related scaffold. Careful structure-activity relationship studies will be crucial in determining if the hydantoin core can be successfully incorporated into a potent and selective P2X7 receptor antagonist.

Application Notes & Protocols: Purity Determination of 1-Methylhydantoin by Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique for determining the purity of crystalline substances like 1-Methylhydantoin.[1] This method is based on the principle of melting point depression, where the presence of impurities broadens and lowers the melting temperature of a pure compound.[2] The Van't Hoff equation provides the theoretical foundation for relating the melting behavior observed by DSC to the mole fraction of impurities.[2][3]

This application note provides a detailed protocol for determining the purity of this compound using DSC, in accordance with established methodologies such as the ASTM E928 standard.[4][5] DSC offers a relatively rapid and accurate method for purity assessment, requiring only a small amount of sample.[1] It is particularly useful for quality control, specification acceptance, and research in the pharmaceutical and chemical industries.[4]

Principle of the Method

The DSC instrument measures the difference in heat flow between a sample and a reference as a function of temperature. When a crystalline solid melts, it absorbs heat, resulting in an endothermic peak in the DSC thermogram. For a pure, crystalline substance, the melting peak is sharp and occurs over a narrow temperature range. However, in the presence of impurities that are soluble in the molten state but insoluble in the solid state, the melting point is depressed and the melting range is broadened.[4]

The relationship between the sample temperature (Ts) and the reciprocal of the fraction melted (1/F) can be described by the Van't Hoff equation:

T_s = T_0 - (R * T_0^2 * X_2) / ΔH_f * (1/F)

Where:

  • T_s : Instantaneous sample temperature (in Kelvin)

  • T_0 : Melting point of the 100% pure substance (in Kelvin)

  • R : Gas constant (8.314 J/mol·K)

  • X_2 : Mole fraction of the impurity

  • ΔH_f : Molar heat of fusion of the pure substance (in J/mol)

  • F : Fraction of the sample that has melted at temperature T_s

By plotting T_s versus 1/F, a linear relationship should be obtained. The mole fraction of the impurity (X_2) can be calculated from the slope of this line, and the melting point of the pure substance (T_0) can be determined from the y-intercept.[2]

Experimental Protocols

This protocol is based on the general guidelines of ASTM E928 and best practices for DSC purity analysis.

Instrumentation and Materials
  • Differential Scanning Calorimeter: A calibrated DSC instrument capable of controlled heating rates and precise temperature and heat flow measurements.

  • Sample Pans: Aluminum or other suitable pans and lids. Hermetically sealed pans are recommended to prevent volatilization.

  • Balance: An analytical balance with a sensitivity of at least 0.01 mg.

  • This compound Sample: The sample to be analyzed.

  • Reference Material: An empty, hermetically sealed sample pan.

  • Purge Gas: High-purity nitrogen (or other inert gas) for purging the DSC cell.

Sample Preparation
  • Accurately weigh 1-3 mg of the this compound sample into a sample pan.[1]

  • Hermetically seal the pan to prevent any mass loss during the experiment.

  • Prepare an empty, hermetically sealed pan to be used as a reference.

DSC Measurement Parameters

The following parameters are recommended based on ASTM E928 guidelines:[1][6]

ParameterRecommended Value
Heating Rate 0.3 to 0.7 K/min
Temperature Range Start at a temperature well below the expected melting point and end at a temperature where the entire sample has melted.
Purge Gas Nitrogen at a flow rate of 20-50 mL/min
Sample Mass 1-3 mg
Experimental Procedure
  • Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Place the prepared sample pan and the reference pan into the DSC cell.

  • Equilibrate the system at the starting temperature.

  • Begin the heating program using the specified parameters.

  • Record the heat flow as a function of temperature.

  • After the scan is complete, cool the system down.

Data Analysis and Purity Calculation

  • Integrate the area of the melting endotherm to determine the total heat of fusion (ΔH_f).

  • Determine the fraction melted (F) at various temperatures (T_s) throughout the melting peak by calculating the partial area up to that temperature and dividing it by the total peak area. It is recommended to use data points between 10% and 50% of the peak height to construct the Van't Hoff plot.[3]

  • Plot the sample temperature (T_s) on the y-axis against the reciprocal of the fraction melted (1/F) on the x-axis.

  • Perform a linear regression on the data points.

  • Calculate the mole fraction of the impurity (X_2) from the slope of the line.

  • The purity of the this compound sample is then calculated as (1 - X_2) * 100%.

Data Presentation

The following table summarizes the key thermal properties of this compound relevant for DSC purity determination, based on available literature.[7][8]

PropertyValue
Melting Temperature (T_fus) ~157-159 °C
Enthalpy of Fusion (ΔH_fus) Varies with purity
Purity (after purification) >99 mol%

Visualization of the Workflow

The logical workflow for determining the purity of this compound using DSC is illustrated below.

dsc_purity_workflow Workflow for this compound Purity Determination by DSC cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Analysis cluster_result Result Calculation weigh Weigh 1-3 mg of This compound seal Hermetically seal in sample pan weigh->seal load Load sample and reference pans seal->load calibrate Calibrate DSC calibrate->load run Run DSC scan (0.3-0.7 K/min) load->run integrate Integrate melting endotherm run->integrate partial_area Calculate partial areas (Fraction Melted, F) integrate->partial_area vanthoff Construct Van't Hoff plot (Ts vs. 1/F) partial_area->vanthoff slope Determine slope of Van't Hoff plot vanthoff->slope calculate_x2 Calculate mole fraction of impurity (X2) slope->calculate_x2 calculate_purity Calculate Purity (1 - X2) * 100% calculate_x2->calculate_purity

Caption: Workflow for this compound Purity Determination by DSC.

Limitations

It is important to note the limitations of the DSC purity determination method:

  • The method is generally considered reliable for materials with a purity of 98.5 mol% or higher.[4]

  • It is only applicable to thermally stable compounds with a well-defined melting temperature.[4]

  • The impurity must be soluble in the molten primary component and insoluble in the solid phase.[4]

  • The presence of solid-solid transitions or decomposition during melting can interfere with the analysis.[9]

Conclusion

Differential Scanning Calorimetry is a valuable technique for the purity determination of this compound. By following a standardized protocol and carefully analyzing the melting endotherm using the Van't Hoff relationship, a reliable assessment of purity can be achieved. This method serves as an important tool for quality assurance and control in the development and manufacturing of pharmaceuticals and other chemical products.

References

Application Notes and Protocols: In Vitro Cytotoxicity of 1-Methylhydantoin on HK-2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methylhydantoin is a uremic toxin that accumulates in patients with chronic kidney disease. It is produced by the bacterial metabolism of creatinine (B1669602) in the gut.[1][2] Understanding the potential nephrotoxicity of such compounds is crucial for developing therapeutic strategies to mitigate their harmful effects. The human kidney proximal tubular epithelial cell line, HK-2, is a well-established in vitro model for studying nephrotoxicity because it retains many of the morphological and functional characteristics of native proximal tubule cells.[3][4][5]

These application notes provide a detailed protocol for assessing the cytotoxicity of this compound on HK-2 cells. The described assays quantify changes in cell viability, membrane integrity, and apoptosis, offering a comprehensive toxicological profile.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C4H6N2O2[6][7]
Molar Mass 114.10 g/mol [6][7]
Melting Point 156-157°C[6]
Solubility Soluble in methanol, insoluble in water.[6]

Experimental Protocols

Cell Culture and Treatment

HK-2 cells should be cultured in a suitable medium, such as Keratinocyte Serum-Free Medium (K-SFM) supplemented with bovine pituitary extract and epidermal growth factor, and maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate multi-well plates and allowed to reach approximately 80% confluency.[8] Following a 24-hour period of serum starvation to synchronize the cells, they are treated with various concentrations of this compound (e.g., 0.25 mM, 0.5 mM, 1 mM) for a specified duration, typically 24 hours.[1][2] A vehicle control (culture medium) should be included in all experiments.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[9] Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product.[9]

Protocol:

  • Seed HK-2 cells in a 96-well plate and treat with this compound as described above.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control cells.

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay measures the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell membrane damage, which is an indicator of necrosis.[10][11][12]

Protocol:

  • Seed HK-2 cells in a 96-well plate and expose them to this compound.

  • Establish three control groups for each treatment condition: vehicle control (spontaneous LDH release), a positive control treated with a lysis buffer (maximum LDH release), and a no-cell background control.

  • After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity using the formula: (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) * 100.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and is detected by Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[14]

Protocol:

  • Culture and treat HK-2 cells with this compound in 6-well plates.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Presentation

Table 1: Effect of this compound on HK-2 Cell Viability (MTT Assay)
ConcentrationIncubation Time (hours)Cell Viability (%) (Mean ± SD)p-value vs. Control
Control24100 ± 5.2-
0.25 mM2485 ± 4.1< 0.05
0.5 mM2468 ± 6.3< 0.01
1 mM2445 ± 5.8< 0.01

Note: Data are hypothetical and for illustrative purposes. A study showed a significant (p < 0.01) dose-dependent loss of cell viability with this compound treatment.[1][2]

Table 2: Cytotoxicity of this compound on HK-2 Cells (LDH Assay)
ConcentrationIncubation Time (hours)Cytotoxicity (%) (Mean ± SD)p-value vs. Control
Control245 ± 1.5-
0.25 mM2415 ± 2.8< 0.05
0.5 mM2432 ± 4.5< 0.01
1 mM2455 ± 6.1< 0.01

Note: Data are hypothetical and for illustrative purposes.

Table 3: Apoptosis and Necrosis of HK-2 Cells Induced by this compound (Annexin V/PI Staining)
ConcentrationIncubation Time (hours)Viable (%)Early Apoptosis (%)Late Apoptosis/Necrosis (%)
Control2492 ± 3.14 ± 1.24 ± 1.1
0.5 mM2458 ± 4.725 ± 3.517 ± 2.9

Note: Data are hypothetical and for illustrative purposes. A study demonstrated that this compound induced both apoptosis and necrosis in HK-2 cells.[1][2] After 24 hours of treatment with 0.5 mM this compound, the proportion of apoptotic cells increased significantly.[1][2]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Cytotoxicity Testing cluster_prep Cell Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Culture Culture HK-2 Cells Seed Seed Cells in Multi-well Plates Culture->Seed Treat Treat with this compound Seed->Treat MTT MTT Assay (Viability) Treat->MTT LDH LDH Assay (Necrosis) Treat->LDH AnnexinV Annexin V/PI Staining (Apoptosis/Necrosis) Treat->AnnexinV Absorbance Measure Absorbance MTT->Absorbance LDH->Absorbance Flow Flow Cytometry Analysis AnnexinV->Flow Data Data Interpretation & Reporting Absorbance->Data Flow->Data

Caption: Workflow for assessing this compound cytotoxicity in HK-2 cells.

Signaling_Pathway Potential Mechanisms of this compound Induced Cell Death cluster_apoptosis Apoptosis cluster_necrosis Necrosis cluster_outcome Outcome MH This compound PS Phosphatidylserine Translocation MH->PS Membrane Loss of Membrane Integrity MH->Membrane Caspase Caspase Activation PS->Caspase Blebbing Membrane Blebbing Caspase->Blebbing Death Cell Death Blebbing->Death LDH_release LDH Release Membrane->LDH_release LDH_release->Death

Caption: Pathways of this compound induced apoptosis and necrosis.

References

Application Notes and Protocols: 1-Methylhydantoin as a Versatile Reactant for the Synthesis of Novel Selective Angiotensin II AT2 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The angiotensin II type 2 (AT2) receptor has emerged as a promising therapeutic target for a range of pathological conditions, including cardiovascular diseases, inflammation, and neurological disorders. Activation of the AT2 receptor is generally associated with tissue-protective effects, often counteracting the detrimental actions mediated by the AT1 receptor. The development of selective, non-peptide AT2 receptor agonists, such as the clinical candidate C21 (Buloxibutid), has been a significant advancement in this field.[1][2][3] These agonists provide valuable tools for elucidating the physiological roles of the AT2 receptor and hold potential as novel therapeutics.

This document outlines a novel medicinal chemistry strategy employing 1-Methylhydantoin as a key reactant for the design and synthesis of new selective AT2 receptor agonists. We propose the use of the this compound moiety as a bioisosteric replacement for the N-acylsulfonamide group present in the archetypal selective AT2 receptor agonist, C21. This approach is based on the principle that the hydantoin (B18101) ring can mimic the hydrogen bonding and electronic characteristics of other functional groups, potentially offering advantages in terms of synthetic accessibility, physicochemical properties, and metabolic stability. These application notes provide a rationale for this strategy, a proposed synthetic scheme, and detailed protocols for the characterization of these novel compounds.

Rationale for Bioisosteric Replacement with this compound

Bioisosterism is a fundamental strategy in drug design aimed at modifying a lead compound to enhance its pharmacological and pharmacokinetic properties without compromising its desired biological activity. The N-acylsulfonamide in C21 is a key pharmacophoric element, contributing to the molecule's high affinity and selectivity for the AT2 receptor. The this compound scaffold is an attractive bioisostere for this group due to several key features:

  • Hydrogen Bonding Capabilities: The hydantoin ring possesses both hydrogen bond donors (N-H) and acceptors (C=O), which can mimic the interactions of the sulfonamide group within the receptor's binding pocket.

  • Physicochemical Properties: The introduction of a hydantoin moiety can modulate the lipophilicity and polarity of the molecule, potentially improving its solubility and membrane permeability.

  • Metabolic Stability: Hydantoin rings are generally metabolically stable, which could lead to an improved pharmacokinetic profile compared to other functional groups.

  • Synthetic Tractability: this compound is a readily available starting material, and its derivatization at the N-3 position can be achieved through established synthetic methodologies.

Pharmacophore Model of Selective AT2 Receptor Agonists

The design of novel this compound-based AT2 receptor agonists is guided by the established pharmacophore model derived from C21 and its analogs. The key features of this model include:

  • Aromatic Core: A central bi-aryl or heteroaryl-aryl scaffold that provides the structural backbone.

  • Hydrophobic Group: An aliphatic side chain, such as the isobutyl group in C21, that occupies a hydrophobic pocket in the receptor.

  • Hydrogen Bond Acceptor/Donor Region: This is the region where the N-acylsulfonamide of C21 is located and where we propose the introduction of the this compound moiety.

  • A Basic Heterocycle: An imidazole (B134444) or a bioisosteric equivalent that is crucial for receptor interaction and selectivity.

Our proposed design replaces the N-acylsulfonamide of C21 with a this compound ring linked at the N-3 position to the core aromatic structure.

Data Presentation

The following table summarizes the binding affinity and functional activity of the benchmark selective AT2 receptor agonist, C21. Novel compounds synthesized using this compound as a reactant would be evaluated against these parameters.

CompoundAT2 Receptor Binding Affinity (Ki)AT1 Receptor Binding Affinity (Ki)Selectivity (AT1/AT2)Functional Activity (Neurite Outgrowth)
C21 (Buloxibutid) 0.4 nM[4]>10 µM[4]>25,000Induces neurite outgrowth in NG108-15 cells at 0.1 µM[4]
Hypothetical Compound 1 (this compound analog) To be determinedTo be determinedTo be determinedTo be determined

Experimental Protocols

Proposed Synthesis of a this compound-Based AT2 Receptor Agonist

This section details a proposed synthetic route for a novel AT2 receptor agonist incorporating a this compound moiety. The synthesis is based on established N-arylation methodologies for heterocyclic compounds.

Scheme 1: Proposed Synthesis of a this compound Analog of C21

G cluster_start Starting Materials cluster_reaction N-Arylation Reaction cluster_product Product 1_Methylhydantoin This compound Reaction_Conditions Cu(I) catalyst (e.g., CuI) Ligand (e.g., a diamine) Base (e.g., K2CO3) Solvent (e.g., DMF or Dioxane) Heat 1_Methylhydantoin->Reaction_Conditions Aryl_Halide Aryl Halide Intermediate (e.g., Bromo-substituted C21 core) Aryl_Halide->Reaction_Conditions Final_Product This compound-based AT2 Receptor Agonist Reaction_Conditions->Final_Product

Caption: Proposed synthetic workflow for the N-arylation of this compound.

Protocol for N-Arylation of this compound:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 equivalents), the aryl halide intermediate (1.0 equivalent), a copper(I) catalyst such as copper(I) iodide (0.1 equivalents), a suitable ligand like N,N'-dimethylethylenediamine (0.2 equivalents), and a base such as potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a dry, polar aprotic solvent such as N,N-dimethylformamide (DMF) or dioxane.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-arylated this compound derivative.

  • Characterization: Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm its structure and purity.

AT2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized compounds for the AT2 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human AT2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [¹²⁵I]-CGP 42112A.

  • Non-specific binding control: Angiotensin II (1 µM).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Synthesized test compounds.

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration manifold.

  • Gamma counter.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Incubation: In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand solution (at a concentration close to its Kd), 50 µL of the test compound dilution (or vehicle for total binding, or Angiotensin II for non-specific binding), and 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold assay buffer.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Prepare_Reagents Prepare reagents: Membranes, Radioligand, Test Compounds, Buffers Incubate Incubate reagents in 96-well plate Prepare_Reagents->Incubate Filter Rapid filtration to separate bound and free radioligand Incubate->Filter Count Measure radioactivity using a gamma counter Filter->Count Analyze Calculate IC50 and Ki values Count->Analyze

Caption: Experimental workflow for the AT2 receptor binding assay.

Neurite Outgrowth Assay in NG108-15 Cells

This functional assay assesses the agonistic activity of the synthesized compounds by measuring their ability to induce neurite outgrowth in NG108-15 cells, a well-established model for AT2 receptor-mediated neuronal differentiation.

Materials:

  • NG108-15 cells.

  • Cell culture medium: DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Serum-free medium for differentiation.

  • Test compounds.

  • Positive control: C21 (100 nM).

  • Vehicle control (e.g., DMSO).

  • Poly-D-lysine coated cell culture plates.

  • Microscope with a camera.

  • Image analysis software.

Protocol:

  • Cell Seeding: Seed NG108-15 cells onto poly-D-lysine coated plates at a low density and allow them to attach overnight.

  • Treatment: Replace the culture medium with serum-free medium containing the test compounds at various concentrations, the positive control, or the vehicle control.

  • Incubation: Incubate the cells for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Imaging: After incubation, capture images of the cells using a phase-contrast microscope.

  • Quantification: Quantify neurite outgrowth by measuring the length of the longest neurite per cell or by counting the percentage of cells with neurites longer than the cell body diameter. At least 100 cells per condition should be analyzed.

  • Data Analysis: Plot the neurite outgrowth data as a function of compound concentration and determine the EC₅₀ value for each active compound.

AT2 Receptor Signaling Pathway

Activation of the AT2 receptor by an agonist initiates a cascade of intracellular signaling events that are distinct from those mediated by the AT1 receptor. The diagram below illustrates the key signaling pathways associated with AT2 receptor activation.

G AT2R_Agonist AT2 Receptor Agonist (e.g., this compound Analog) AT2R AT2 Receptor AT2R_Agonist->AT2R G_protein Gαi/o AT2R->G_protein Bradykinin_NO Bradykinin/NO Pathway AT2R->Bradykinin_NO PLA2 Phospholipase A2 AT2R->PLA2 SHP1 SHP-1 (Phosphatase) G_protein->SHP1 MAPK_Inhibition Inhibition of MAPK Signaling SHP1->MAPK_Inhibition Anti_proliferative Anti-proliferative Effects MAPK_Inhibition->Anti_proliferative Vasodilation Vasodilation Bradykinin_NO->Vasodilation Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid K_channel K+ Channel Activation Arachidonic_Acid->K_channel Neuronal_Differentiation Neuronal Differentiation (Neurite Outgrowth) K_channel->Neuronal_Differentiation

Caption: Key signaling pathways activated by the AT2 receptor.

Conclusion

The use of this compound as a reactant for the synthesis of novel selective angiotensin II AT2 receptor agonists represents a promising and innovative approach in medicinal chemistry. The proposed bioisosteric replacement strategy offers the potential to develop new chemical entities with improved pharmacological and pharmacokinetic profiles. The detailed protocols provided herein for synthesis, binding assays, and functional characterization will enable researchers to explore this novel class of compounds and further advance the field of AT2 receptor-targeted drug discovery.

References

Application Note: Determination of Vaporization Enthalpy of 1-Methylhydantoin Using Thermogravimetric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methylhydantoin is a heterocyclic compound whose derivatives are found in a wide range of biologically active molecules with significant pharmacological applications.[1] Understanding the thermochemical properties of such compounds is crucial for drug development, process control, and stability studies. The enthalpy of vaporization (ΔHvap) is a key thermodynamic parameter that quantifies the energy required to transform a substance from a liquid to a gaseous state.[2] Thermogravimetric analysis (TGA) offers a rapid, reliable, and sensitive method for determining vapor pressure and, consequently, the enthalpy of vaporization and sublimation for various materials, including pharmaceuticals.[3][4][5]

This application note provides a detailed protocol for determining the vaporization enthalpy of this compound using TGA. The methodology is based on measuring the mass loss of the sample as a function of temperature.[1] This data is then used with the Langmuir and Clausius-Clapeyron equations to derive the enthalpy of vaporization.[1][5]

Experimental Protocols

A comprehensive thermochemical study of this compound involves both Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1] DSC is used to determine the thermal properties of fusion, such as temperature and enthalpy, which are essential for calculating the enthalpy of sublimation.[1]

2.1. Materials and Equipment

  • Sample: this compound (Crystalline solid)

  • Thermogravimetric Analyzer (TGA): Capable of precise mass measurement as a function of temperature.

  • Differential Scanning Calorimeter (DSC): For determining fusion properties.

  • Sample Pans: Open aluminum or platinum pans.

  • Inert Gas: High-purity nitrogen or argon for purging the TGA furnace.

2.2. Differential Scanning Calorimetry (DSC) Protocol

DSC is performed to determine the enthalpy of fusion, which is later combined with the enthalpy of vaporization to calculate the enthalpy of sublimation.[1][6]

  • Sample Preparation: Accurately weigh a small amount of this compound (typically 1-5 mg) into a DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program:

    • Equilibrate the sample at a temperature below its melting point.

    • Heat the sample at a constant rate (e.g., 10 K·min⁻¹) through its melting transition.

  • Data Analysis:

    • Determine the onset temperature of melting (Tfus) and the peak temperature from the resulting endotherm.

    • Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.

2.3. Thermogravimetric Analysis (TGA) Protocol

The TGA experiment measures the mass loss of this compound due to vaporization as a function of temperature.

  • Sample Preparation: Place a known mass of this compound into a TGA sample pan.

  • Instrument Setup:

    • Position the sample pan in the TGA furnace.

    • Purge the furnace with a steady flow of inert gas (e.g., nitrogen at 100 ml·min⁻¹) to remove any reactive gases and to carry away the vaporized sample.

  • Thermal Program:

    • Heat the sample at a controlled linear rate (e.g., 10 K·min⁻¹) over a temperature range where vaporization occurs.[5]

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • From the TGA curve (mass vs. temperature), determine the rate of mass loss ( dm/dt ) at various temperatures (T).[1]

    • The enthalpy of vaporization is then calculated using the Clausius-Clapeyron equation, which relates the vapor pressure (p) to temperature.[5] The mass loss rate is proportional to the vapor pressure. A plot of ln(p) or ln( dm/dt ) versus 1/T yields a straight line with a slope of -ΔHvap/R, where R is the universal gas constant.[5]

Data Presentation

The quantitative data obtained from the DSC and TGA experiments are summarized below.

Table 1: Physicochemical and Fusion Properties of this compound

Property Value
Molar Mass (g·mol⁻¹) 114.10
Melting Temperature, Tfus (K) 431.0
Enthalpy of Fusion, ΔcrlHm° (kJ·mol⁻¹) 23.3 ± 0.5

Data sourced from a thermochemical study where uncertainties were reported with a confidence level of 0.95.[1]

Table 2: TGA Experimental Data for this compound Vaporization

Temperature (T) / K 1/T / K⁻¹ Mass (m) / mg Mass Loss Rate ( dm/dt ) / (mg·s⁻¹)
433.2 0.002308 10.375 0.0016
438.2 0.002282 9.873 0.0024
443.2 0.002256 9.171 0.0035
448.2 0.002231 8.232 0.0051
453.2 0.002207 6.963 0.0075
458.2 0.002182 5.242 0.0113

This table presents a sample experimental series. Multiple runs are recommended for statistical accuracy.[1]

Table 3: Calculated Enthalpies for this compound

Thermodynamic Parameter Value (kJ·mol⁻¹)
Enthalpy of Vaporization, ΔlgHm° at vap> 70.4 ± 1.9
Enthalpy of Sublimation, ΔcrgHm° at T=298.15 K 93.7 ± 2.2

The enthalpy of sublimation is obtained by combining the enthalpy of vaporization and the enthalpy of fusion.[1][7] The value reported is an average from multiple determinations.[1]

Workflow and Data Analysis Diagram

The following diagram illustrates the logical workflow for determining the vaporization and sublimation enthalpies of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_exp Experimental Analysis cluster_dsc DSC cluster_tga TGA cluster_analysis Data Analysis & Calculation cluster_results Final Results Prep Weigh this compound Sample DSC_Run Run DSC Scan (Heat at constant rate) Prep->DSC_Run TGA_Run Run TGA Scan (Heat at constant rate) Prep->TGA_Run DSC_Data Obtain DSC Thermogram (Heat Flow vs. Temp) DSC_Run->DSC_Data Calc_Fusion Calculate Enthalpy of Fusion (ΔH_fus) from DSC peak DSC_Data->Calc_Fusion TGA_Data Obtain TGA Curve (Mass vs. Temp) TGA_Run->TGA_Data Calc_MassLoss Calculate Mass Loss Rate (dm/dt) from TGA curve TGA_Data->Calc_MassLoss Calc_Sub Calculate Enthalpy of Sublimation (ΔH_sub = ΔH_fus + ΔH_vap) Calc_Fusion->Calc_Sub Plot Plot ln(dm/dt) vs. 1/T Calc_MassLoss->Plot Calc_Vap Calculate Enthalpy of Vaporization (ΔH_vap) from slope Plot->Calc_Vap Calc_Vap->Calc_Sub Result_Vap ΔH_vap Calc_Vap->Result_Vap Result_Sub ΔH_sub Calc_Sub->Result_Sub

Caption: Workflow for determining vaporization and sublimation enthalpies.

Conclusion

Thermogravimetric analysis is a powerful and direct technique for studying the thermal properties of pharmaceutical compounds like this compound.[1] By measuring the temperature-dependent mass loss, the enthalpy of vaporization can be accurately determined.[1] When combined with DSC data for the enthalpy of fusion, a complete thermochemical profile, including the enthalpy of sublimation, can be established.[1][7] This information is invaluable for understanding the stability, purity, and processing behavior of active pharmaceutical ingredients and other chemical entities.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by 1-Methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylhydantoin, a metabolite of creatinine, has garnered interest in the scientific community for its diverse biological activities. Recent studies have indicated its potential as an anti-proliferative and pro-apoptotic agent in various cell types, including cancer cell lines and renal proximal tubular cells.[1] This application note provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Furthermore, it presents quantitative data from relevant studies and outlines potential signaling pathways involved in this process.

Flow cytometry is a powerful technique to quantify the extent of apoptosis and distinguish it from necrosis. The assay described herein is based on the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI), a fluorescent nucleic acid intercalating agent, is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Data Presentation

The pro-apoptotic effects of this compound have been demonstrated in human renal proximal tubular (HK-2) cells. The following table summarizes the quantitative data from a study investigating the dose-dependent induction of apoptosis and necrosis by this compound after a 24-hour treatment.

Treatment GroupConcentration (mM)Live Cells (%)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Control093.01 ± 1.294.15 ± 0.982.84 ± 0.31
This compound0.2585.34 ± 2.118.23 ± 1.546.43 ± 0.57
This compound0.5063.54 ± 3.6521.12 ± 2.8715.34 ± 0.78
This compound1.0045.87 ± 4.0228.45 ± 3.1125.68 ± 1.91

Data is presented as mean ± standard deviation and is based on findings from studies on HK-2 cells.[2][3] The proportion of cells undergoing apoptosis increased significantly (p < 0.01) in a dose-dependent manner following treatment with this compound.[2][3]

Signaling Pathways

While the precise molecular mechanisms of this compound-induced apoptosis are still under investigation, existing literature suggests the involvement of pathways that regulate cell cycle and programmed cell death. Studies on colon cancer cells (SW480) have indicated that this compound can inhibit proliferation and induce apoptosis by blocking the cell cycle at the G0/G1 phase.[4] This suggests a potential interplay with cyclin-dependent kinases (CDKs) and their inhibitors.

Apoptosis is broadly mediated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which are the executioners of apoptosis. The diagram below illustrates a generalized overview of these apoptotic signaling pathways. The specific proteins and interactions modulated by this compound within these pathways require further elucidation.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligands Death Ligands (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR1) Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bcl2_Family Bcl-2 Family Proteins (e.g., Bax, Bak) Caspase8->Bcl2_Family Bid cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Apoptotic_Stimuli This compound (Apoptotic Stimulus) Apoptotic_Stimuli->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Generalized apoptotic signaling pathways.

Experimental Workflow

The following diagram outlines the key steps for analyzing this compound-induced apoptosis using flow cytometry.

cluster_workflow Experimental Workflow Cell_Culture 1. Seed and culture cells Treatment 2. Treat cells with This compound Cell_Culture->Treatment Harvest 3. Harvest cells (including supernatant) Treatment->Harvest Wash 4. Wash cells with cold PBS Harvest->Wash Resuspend 5. Resuspend in 1X Binding Buffer Wash->Resuspend Stain 6. Stain with Annexin V and Propidium Iodide Resuspend->Stain Incubate 7. Incubate at room temperature in the dark Stain->Incubate Acquire 8. Acquire data on a flow cytometer Incubate->Acquire Analyze 9. Analyze data to quantify cell populations Acquire->Analyze

Caption: Flow cytometry workflow for apoptosis analysis.

Experimental Protocols

This section provides a detailed protocol for assessing apoptosis induced by this compound using Annexin V and PI staining followed by flow cytometry analysis.

Materials:

  • This compound (stock solution prepared in an appropriate solvent, e.g., DMSO or cell culture medium)

  • Cell line of interest (e.g., HK-2, SW480)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile, ice-cold

  • Trypsin-EDTA solution

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometry tubes

  • Microcentrifuge

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates or T25 flasks) at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Allow cells to adhere and grow for 24 hours.

    • Treat the cells with varying concentrations of this compound (e.g., 0.25, 0.5, 1 mM) and a vehicle control for the desired time period (e.g., 24 hours). Include untreated cells as a negative control.

  • Cell Harvesting:

    • Carefully collect the culture supernatant, which may contain floating apoptotic cells.

    • Wash the adherent cells once with PBS.

    • Detach the adherent cells using Trypsin-EDTA.

    • Combine the detached cells with their corresponding supernatant collected earlier.

    • Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.

  • Washing:

    • Discard the supernatant and wash the cell pellet twice with ice-cold PBS. Centrifuge as in the previous step after each wash.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tubes to mix.

  • Incubation:

    • Incubate the tubes for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer immediately (within 1 hour).

    • Set up appropriate compensation and gates using unstained, Annexin V-only, and PI-only stained control cells.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative (lower-left quadrant).

    • Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).

    • Necrotic cells: Annexin V-negative and PI-positive (upper-left quadrant).

By following these protocols, researchers can effectively quantify the apoptotic effects of this compound and contribute to a better understanding of its biological functions and therapeutic potential.

References

Troubleshooting & Optimization

Improving yield in 1-Methylhydantoin synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Methylhydantoin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve yield and purity in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields in this compound synthesis can arise from several factors. Below is a breakdown of potential issues and corresponding solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] Consider extending the reaction time or moderately increasing the temperature. For methods like the Bucherer-Bergs synthesis, ensuring a closed system can prevent the escape of volatile reactants like ammonia (B1221849) and carbon dioxide, driving the reaction to completion.[4]

  • Suboptimal Reaction Temperature: The reaction temperature may be too low for efficient conversion or too high, leading to decomposition.

    • Solution: The optimal temperature depends on the specific synthetic route. For the synthesis from methylamine (B109427) and sodium chloroacetate (B1199739), a reaction temperature of 50-70°C for the initial step, followed by reflux at 100°C for cyclization, has been reported. Experiment with a temperature gradient to find the optimal conditions for your specific setup.

  • Poor Quality Starting Materials: Impurities in starting materials like N-methylglycine (sarcosine), potassium cyanate (B1221674), methylamine, or chloroacetic acid can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. Use freshly purified or high-purity reagents. The presence of moisture can also be detrimental, so use anhydrous solvents and dry glassware where appropriate.

  • Side Reactions: The formation of unwanted byproducts can consume reactants and reduce the yield of the desired product.

    • Solution: Understanding potential side reactions is key. For instance, in the synthesis from N-methylglycine and potassium cyanate, the hydrolysis of cyanate to ammonia and carbonate can occur, altering the reaction pH and stoichiometry. In the Bucherer-Bergs reaction, side products can arise from the over-alkylation of the hydantoin (B18101) ring if excess cyanide is used.[5] Careful control of pH and stoichiometry is crucial.

  • Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and recrystallization steps.

    • Solution: Optimize your purification protocol. This compound can be purified by recrystallization from solvents like chloroform. Ensure complete precipitation and minimize losses during filtration and washing.

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?

A2: The formation of multiple products indicates the occurrence of side reactions. Depending on your synthetic route, these could include:

  • Hydrolysis of Intermediates: In aqueous solutions, intermediates such as the initial N-carbamoyl-N-methylglycine (in the reaction of N-methylglycine with cyanate) can be susceptible to hydrolysis back to the starting materials.

  • Polymerization: Under certain conditions, particularly with prolonged reaction times or high temperatures, polymerization of reactants or intermediates can occur.

  • Formation of Isomers: While less common for this compound, in related hydantoin syntheses, the formation of structural isomers can be a concern, especially with more complex starting materials.

To identify the byproducts, it is recommended to use analytical techniques such as GC-MS or LC-MS to analyze the crude reaction mixture.[6][7][8][9]

Q3: What is the most effective way to purify the crude this compound?

A3: Recrystallization is a common and effective method for purifying this compound. Chloroform has been reported as a suitable solvent for this purpose. The general procedure involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly to form crystals. The purified product can then be collected by filtration. The purity of the recrystallized product should be verified by measuring its melting point (literature value: 156-157 °C) and using analytical techniques like HPLC.

Data Presentation

The following table summarizes the impact of different reaction conditions on the yield of this compound based on a patented synthesis method.

Parameter Condition 1 Condition 2 Condition 3 Reference
Initial Reaction Temperature 50 °C70 °C50 °CPatent CN101054366B
Initial Reaction Time 4 hr4 hr4 hrPatent CN101054366B
Cyclization Temperature 100 °C (reflux)100 °C (reflux)100 °C (reflux)Patent CN101054366B
Cyclization Time 2 hr2 hr2 hrPatent CN101054366B
Reported Yield 59.4%62.5%58.8%Patent CN101054366B

Experimental Protocols

Synthesis of this compound from Methylamine, Sodium Chloroacetate, and Sodium Cyanate

This protocol is adapted from a patented procedure and provides a method for synthesizing this compound.

Materials:

  • 30% aqueous methylamine solution

  • 10% aqueous sodium carbonate solution

  • 20% sodium chloroacetate aqueous solution

  • 8% sodium cyanate aqueous solution

  • Solid sodium cyanate

  • 98% sulfuric acid

  • Chloroform (for recrystallization)

Procedure:

  • Formation of N-methylglycine sodium salt: In a 500 mL four-necked flask, combine 46.5 g of 30% aqueous methylamine solution, 106 g of 10% aqueous sodium carbonate solution, and 87.5 g of 20% sodium chloroacetate aqueous solution.

  • Heat the mixture to 50-70 °C and maintain the reaction for 3-5 hours.

  • Removal of excess methylamine and pH adjustment: After the initial reaction, remove the excess methylamine by distillation. Adjust the pH of the remaining solution to 2 with sulfuric acid.

  • Reaction with sodium cyanate: Heat the solution to 100 °C. Under reflux, slowly add 91 g of 8% aqueous sodium cyanate solution.

  • After stirring for 30 minutes, add 7.3 g of solid sodium cyanate and continue the reaction for another 90 minutes.

  • Cyclization: Cool the reaction mixture to 5 °C and carefully add 25 g of 98% sulfuric acid.

  • Heat the mixture to 100 °C and reflux for 2 hours to induce cyclization.

  • Isolation of crude product: After the cyclization is complete, evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from chloroform. The purity of the final product can be confirmed by HPLC, which should be greater than 99%.

Mandatory Visualizations

Reaction Pathway for this compound Synthesis from N-Methylglycine

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product N_Methylglycine N-Methylglycine (Sarcosine) N_Carbamoyl N-Carbamoyl-N-methylglycine N_Methylglycine->N_Carbamoyl + KOCN - K+ Potassium_Cyanate Potassium Cyanate 1_Methylhydantoin This compound N_Carbamoyl->1_Methylhydantoin Cyclization (Acid, Heat) - H2O

Caption: Synthesis of this compound from N-Methylglycine and Potassium Cyanate.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow Start Low Yield Observed Check_Completion Check Reaction Completion (TLC, HPLC, GC-MS) Start->Check_Completion Incomplete Reaction Incomplete? Check_Completion->Incomplete Extend_Time Extend Reaction Time or Increase Temperature Incomplete->Extend_Time Yes Check_Purity Check Starting Material Purity Incomplete->Check_Purity No Extend_Time->Check_Completion Impure Materials Impure? Check_Purity->Impure Purify_Reagents Purify/Replace Reagents Impure->Purify_Reagents Yes Analyze_Byproducts Analyze for Byproducts (GC-MS, LC-MS) Impure->Analyze_Byproducts No Purify_Reagents->Check_Completion Side_Reactions Side Reactions Confirmed? Analyze_Byproducts->Side_Reactions Optimize_Conditions Optimize Conditions (pH, Stoichiometry) Side_Reactions->Optimize_Conditions Yes Review_Workup Review Workup & Purification Side_Reactions->Review_Workup No Optimize_Conditions->Check_Completion End Yield Improved Review_Workup->End

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Key Factors Influencing Yield

logical_relationship cluster_factors Influencing Factors Yield This compound Yield Temperature Reaction Temperature Temperature->Yield Time Reaction Time Time->Yield Purity Starting Material Purity Purity->Yield pH Reaction pH pH->Yield Stoichiometry Reagent Stoichiometry Stoichiometry->Yield

References

Troubleshooting 1-Methylhydantoin solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methylhydantoin, focusing on solubility issues in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in water. Some sources say it's insoluble, while others suggest it is soluble. Which is correct?

A1: There is conflicting information regarding the aqueous solubility of this compound. Some chemical suppliers list it as insoluble in water, while predictive models, such as those referenced in the Human Metabolome Database, estimate a high water solubility of 265 g/L. This discrepancy can arise from differences in the purity of the compound, the crystalline form, and the conditions under which solubility was assessed. Therefore, it is crucial to experimentally determine the solubility under your specific laboratory conditions.

Q2: How does pH affect the solubility of this compound in aqueous solutions?

A2: The solubility of this compound is expected to be pH-dependent due to its chemical structure. With a predicted pKa of approximately 8.94, it behaves as a weak acid.

  • At pH values significantly below the pKa (e.g., pH < 7) , this compound will be predominantly in its neutral, un-ionized form. In this state, its solubility is referred to as its intrinsic solubility.

  • As the pH of the solution approaches and exceeds the pKa (pH > 8.94) , this compound will increasingly deprotonate to form its more soluble anionic conjugate base. This increase in the proportion of the ionized form will lead to a significant increase in the overall aqueous solubility.

Therefore, to enhance the solubility of this compound in an aqueous solution, adjusting the pH to be above its pKa is recommended.

Q3: How does temperature affect the solubility of this compound?

Q4: Can I use co-solvents to dissolve this compound?

A4: Yes, using co-solvents is a common and effective method for dissolving this compound, especially for preparing stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a frequently used co-solvent. For in vitro studies, it is important to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous experimental medium, ensuring the final concentration of the organic solvent is low enough to not affect the biological system.

Q5: Are there any known stability issues with this compound in aqueous solutions?

A5: While detailed stability studies in simple aqueous solutions are not widely published, hydantoin (B18101) rings can be susceptible to hydrolysis, especially at extreme pH values and elevated temperatures. It is recommended to prepare fresh aqueous solutions of this compound for your experiments. If storage is necessary, it is advisable to store stock solutions at -20°C or -80°C and to minimize freeze-thaw cycles.[1]

Troubleshooting Guide

Issue: this compound is not dissolving in my aqueous buffer.
Possible Cause Troubleshooting Step Expected Outcome
Low Intrinsic Solubility at Neutral pH Adjust the pH of your aqueous solution to be 1-2 units above the pKa of this compound (~8.94). For example, try using a buffer with a pH of 9.5-10.5.A significant increase in the amount of this compound that dissolves.
Solution is Saturated Gently heat the solution while stirring. An increase in temperature often increases solubility.More this compound dissolves upon heating.
Slow Dissolution Kinetics Increase the agitation by using a magnetic stirrer or vortexing. Sonication can also be used to aid dissolution.[1]The rate of dissolution increases, and the compound dissolves more quickly.
Compound Purity/Polymorphism If possible, try a different batch or supplier of this compound. Different crystalline forms can have different solubilities.The new batch of the compound may exhibit different solubility characteristics.
Issue: My this compound solution is cloudy or forms a precipitate over time.
Possible Cause Troubleshooting Step Expected Outcome
Supersaturated Solution If the solution was prepared at an elevated temperature, the compound may precipitate out as it cools to room temperature. Try preparing the solution at the temperature of your experiment.A stable solution is formed at the experimental temperature without precipitation.
Change in pH Ensure the pH of your solution is stable and buffered appropriately, especially if you are adding other components that could alter the pH.The solution remains clear as the pH is maintained in a range where this compound is soluble.
Degradation Prepare fresh solutions before each experiment. Avoid storing aqueous solutions for extended periods.Freshly prepared solutions should be clear and free of precipitates.

Experimental Protocols

Protocol 1: Preparation of a Saturated Aqueous Solution of this compound

This protocol allows for the determination of the approximate solubility of this compound in a specific aqueous buffer at a given temperature.

Materials:

  • This compound powder

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, Tris buffer)

  • Magnetic stirrer and stir bar

  • Temperature-controlled water bath or hot plate

  • 0.22 µm syringe filter

  • Analytical balance

  • Spectrophotometer or HPLC for concentration measurement

Methodology:

  • Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed container. An excess is present when undissolved solid remains at the bottom of the container.

  • Place the container in a temperature-controlled water bath or on a stirrer set to the desired experimental temperature.

  • Stir the suspension vigorously for a sufficient amount of time to reach equilibrium (e.g., 24-48 hours).

  • After the equilibration period, stop stirring and allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered saturated solution with the appropriate solvent and measure the concentration of this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • The measured concentration represents the solubility of this compound under the tested conditions.

Protocol 2: Preparation of a this compound Stock Solution using a Co-solvent

This protocol is suitable for preparing a concentrated stock solution for use in cell culture or other biological experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Methodology:

  • Weigh out the desired amount of this compound powder into a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve the target concentration (e.g., 100 mM).

  • Vortex the tube until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

  • Once dissolved, the stock solution can be stored at -20°C or -80°C.

  • When preparing working solutions, dilute the stock solution into the aqueous experimental medium to the final desired concentration. Ensure the final concentration of DMSO is below the tolerance level of your experimental system (typically <0.5%).

Signaling Pathways and Logical Relationships

Troubleshooting Logic for this compound Dissolution

Troubleshooting_Workflow start Start: Dissolving this compound in Aqueous Solution issue Issue: Compound Not Dissolving or Precipitating start->issue check_ph Is the pH > pKa (~8.94)? issue->check_ph Solubility Check success Success: this compound Dissolved issue->success If dissolution is achieved adjust_ph Adjust pH to > 9.0 with a suitable buffer check_ph->adjust_ph No check_temp Is the solution heated? check_ph->check_temp Yes adjust_ph->issue heat_solution Gently heat and stir the solution check_temp->heat_solution No check_agitation Is the solution being agitated effectively? check_temp->check_agitation Yes heat_solution->issue increase_agitation Use magnetic stirring, vortexing, or sonication check_agitation->increase_agitation No consider_cosolvent Consider preparing a stock solution in DMSO check_agitation->consider_cosolvent Yes increase_agitation->issue consider_cosolvent->success

Caption: A flowchart for troubleshooting this compound solubility issues.

Hypothesized Signaling Pathway of this compound-Induced Renal Cell Cytotoxicity

Renal_Cell_Cytotoxicity methylhydantoin This compound renal_cell Renal Proximal Tubular Cell methylhydantoin->renal_cell cellular_stress Induction of Cellular Stress renal_cell->cellular_stress apoptosis_pathway Activation of Apoptosis Pathway cellular_stress->apoptosis_pathway necrosis_pathway Induction of Necrosis cellular_stress->necrosis_pathway ber_interaction Interaction with Base Excision Repair (BER) Pathway cellular_stress->ber_interaction apoptosis_outcomes Reduced Cell Size Nuclear Disintegration Membrane Blebbing apoptosis_pathway->apoptosis_outcomes cell_death Cell Death necrosis_pathway->cell_death apoptosis_outcomes->cell_death

Caption: Hypothesized pathway of this compound's cytotoxic effects on renal cells.

References

Technical Support Center: Optimization of Reaction Conditions for Hydantoin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of hydantoins. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked questions (FAQs)

Q1: What are the most common methods for synthesizing hydantoins?

A1: The three most prevalent methods for hydantoin (B18101) synthesis are the Bucherer-Bergs reaction, the Urech hydantoin synthesis, and the Biltz synthesis.[1][2][3]

  • Bucherer-Bergs Reaction: This is a one-pot multicomponent reaction involving a carbonyl compound (aldehyde or ketone), a cyanide salt (like potassium or sodium cyanide), and ammonium (B1175870) carbonate.[4][5] It is widely used due to its versatility and the availability of starting materials.[4]

  • Urech Hydantoin Synthesis: This method involves the reaction of an amino acid with a cyanate, typically potassium cyanate, followed by acid-catalyzed cyclization.[6][7][8]

  • Biltz Synthesis: This route is particularly known for the synthesis of 5,5-diphenylhydantoin (phenytoin) and involves the condensation of benzil (B1666583) with urea (B33335) in the presence of a base.[9][10]

Q2: What is the general mechanism of the Bucherer-Bergs reaction?

A2: The Bucherer-Bergs reaction proceeds through several key steps:

  • Cyanohydrin Formation: The carbonyl compound reacts with a cyanide ion to form a cyanohydrin.

  • Aminonitrile Formation: The cyanohydrin then reacts with ammonia (B1221849), which is generated from ammonium carbonate, to produce an aminonitrile.

  • Carbamic Acid Formation: The aminonitrile undergoes nucleophilic addition to carbon dioxide, also from ammonium carbonate, to form a cyano-carbamic acid.

  • Cyclization and Rearrangement: An intramolecular cyclization of the cyano-carbamic acid leads to a 5-imino-oxazolidin-2-one intermediate, which then rearranges to the more stable hydantoin product.[11][12]

Q3: How can I monitor the progress of my hydantoin synthesis reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[13][14] A co-spot, where the reaction mixture is spotted on top of the starting material, is recommended to confidently identify the disappearance of the starting material and the appearance of the product spot.[15] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring of the reaction mixture.[13][16]

Q4: What are the key safety precautions to consider during hydantoin synthesis?

A4: Many hydantoin synthesis protocols, particularly the Bucherer-Bergs reaction, involve highly toxic reagents.

  • Cyanide Salts: Potassium cyanide (KCN) and sodium cyanide (NaCN) are highly toxic. Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use.

  • Acidification: The work-up of the Bucherer-Bergs reaction involves acidification, which can generate toxic hydrogen cyanide (HCN) gas if excess cyanide is present. This step must be performed in a fume hood.

Troubleshooting Guides

This section provides solutions to common problems encountered during hydantoin synthesis, with a focus on the Bucher-Bergs reaction.

Issue 1: Low or No Product Yield

Low or no yield is a frequent issue in hydantoin synthesis. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Incorrect Reagent Stoichiometry A common and effective molar ratio for the Bucherer-Bergs reaction is 1:2:2 for the carbonyl compound, cyanide salt, and ammonium carbonate, respectively.[11] Using an excess of the cyanide salt can lead to the formation of side products.
Improper pH The optimal pH for the Bucherer-Bergs reaction is typically between 8 and 9.[11] Ammonium carbonate acts as a buffer to maintain this pH. Highly alkaline conditions can lead to the degradation of the cyanide, while acidic conditions inhibit the formation of the cyanohydrin intermediate.[11]
Low Reaction Temperature The Bucherer-Bergs reaction often requires heating to proceed at an efficient rate. Refluxing in water or ethanol (B145695) (80-100°C) is a common practice.[11] For less reactive substrates, such as sterically hindered ketones, higher temperatures in a sealed vessel may be necessary to improve the yield.[4]
Poor Substrate Solubility For carbonyl compounds with low solubility in aqueous ethanol, consider using alternative solvents such as acetamide, formamide, or propylene (B89431) glycol.[4]
Decomposition of Ammonium Carbonate Ensure you are using fresh, high-quality ammonium carbonate. Old or improperly stored ammonium carbonate may have decomposed, leading to a deficiency of ammonia and carbon dioxide.
Sterically Hindered Substrate For sterically hindered ketones like benzophenone, longer reaction times (up to 90 hours) and higher temperatures (e.g., 110°C in a sealed vessel) may be required to achieve a good yield of the corresponding hydantoin (e.g., phenytoin).[4]
Issue 2: Formation of Side Products and Impurities

The formation of byproducts can complicate purification and reduce the overall yield.

  • Polymerization: Some aldehydes and ketones can be prone to polymerization under the reaction conditions. Using ultrasonication has been shown to sometimes mitigate this issue and lead to shorter reaction times and higher yields.[5]

  • Double Condensation Product (in Biltz Synthesis): In the Biltz synthesis of phenytoin (B1677684) from benzil and urea, a common byproduct is 3a,6a-diphenylglycoluril, which arises from the condensation of a second molecule of urea.[9] Optimizing the stoichiometry of the reactants is crucial to minimize the formation of this byproduct.

  • Hydrolysis of the Hydantoin Ring: The hydantoin ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions and elevated temperatures, leading to the formation of hydantoic acid or the corresponding amino acid.[17] Careful control of the work-up conditions is necessary to avoid this.

Issue 3: Difficulty in Product Purification

Hydantoins can sometimes be challenging to purify due to their polarity and solubility characteristics.

  • Recrystallization: This is the most common method for purifying hydantoins.[11] Common solvent systems include ethanol/water, methanol/water, and acetone (B3395972)/water. For less polar hydantoins, fractional crystallization from a melt can be an effective technique.[18]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography can be employed. For polar hydantoins that show poor retention on standard silica (B1680970) gel, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a suitable alternative.[19]

  • Acid-Base Extraction: If the hydantoin derivative has an acidic or basic functional group, acid-base extraction can be a powerful purification tool. By adjusting the pH of the aqueous phase, the solubility of the hydantoin can be manipulated to separate it from neutral impurities.

Data Presentation: Optimization of Reaction Parameters

The following tables summarize the impact of various reaction parameters on the yield of hydantoin synthesis.

Table 1: Effect of Solvent and Temperature on the Continuous Flow Bucherer-Bergs Synthesis of 5-Methyl-5-phenylhydantoin from Acetophenone [1][20][21]

EntrySolventTemperature (°C)Residence Time (min)Conversion (%)
1Ethanol12016~90
2Methanol12016~93
3Isopropanol12016~92
4Ethyl Acetate1201672
5Ethyl Acetate1203280
6Ethyl Acetate1003288
7Ethyl Acetate1403287

Table 2: Bucherer-Bergs Synthesis of Various Hydantoins in Continuous Flow [1][20][21]

EntryCarbonyl SubstrateProductIsolated Yield (%)
1Acetophenone5-Methyl-5-phenylhydantoin91
24-Methoxyacetophenone5-(4-Methoxyphenyl)-5-methylhydantoin93
3CyclohexanoneCyclohexanespiro-5'-hydantoin95
4Acetone5,5-Dimethylhydantoin (B190458)82
5Benzaldehyde5-Phenylhydantoin85

Experimental Protocols

Protocol 1: Synthesis of 5,5-Diphenylhydantoin (Phenytoin) via the Biltz Synthesis[9][10][22]

This protocol describes a common laboratory procedure for the synthesis of the anticonvulsant drug phenytoin.

Materials:

  • Benzil

  • Urea

  • Sodium Hydroxide (B78521) (30% aqueous solution)

  • Ethanol (95%)

  • Concentrated Hydrochloric Acid

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, combine 5.0 g of benzil, 3.0 g of urea, 15 mL of 30% aqueous sodium hydroxide solution, and 75 mL of 95% ethanol.

  • Attach a reflux condenser and heat the mixture to a gentle boil using a heating mantle. Continue to reflux for at least 2 hours.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 125 mL of water and mix thoroughly.

  • Allow the mixture to stand for 15 minutes, then filter by suction to remove any insoluble byproducts.

  • Carefully render the filtrate strongly acidic by the dropwise addition of concentrated hydrochloric acid. This should be done in a fume hood.

  • Cool the acidified mixture in an ice-water bath to precipitate the crude phenytoin.

  • Collect the precipitated product by suction filtration and wash the filter cake with cold water.

  • Recrystallize the crude product from 95% ethanol to obtain pure 5,5-diphenylhydantoin.

Protocol 2: Synthesis of 5,5-Dimethylhydantoin via the Bucherer-Bergs Reaction[23]

This protocol provides a general procedure for the synthesis of a simple dialkyl-substituted hydantoin.

Materials:

  • Acetone cyanohydrin

  • Ammonium carbonate

  • 600 mL Beaker

  • Steam bath

  • Stirring rod/thermometer

  • Ice bath

  • Buchner funnel and filter paper

  • Ether

Procedure:

  • In a 600 mL beaker, mix 85 g (1 mole) of acetone cyanohydrin and 150 g (1.31 moles) of freshly powdered ammonium carbonate. This step should be performed in a well-ventilated hood.

  • Warm the mixture on a steam bath, stirring with a thermometer. The reaction will begin around 50°C and should be maintained between 68-80°C for approximately 3 hours.

  • To complete the reaction and decompose any excess ammonium carbonate, increase the temperature to 90°C and hold until the liquid mixture becomes quiescent (approximately 30 minutes).

  • Cool the reaction mixture and dissolve the resulting solid in 100 mL of hot water.

  • Decolorize the solution with activated charcoal (Norit) and filter the hot solution rapidly.

  • Evaporate the filtrate on a hot plate until crystals begin to appear at the surface, then cool the solution in an ice bath.

  • Collect the white crystals by suction filtration. Press the filter cake dry and wash it twice with small portions of ether.

  • The resulting 5,5-dimethylhydantoin can be further purified by recrystallization from hot water.

Visualizations

Diagram 1: Bucherer-Bergs Reaction Mechanism

Bucherer_Bergs_Mechanism carbonyl Aldehyde or Ketone (R1, R2-C=O) cyanohydrin Cyanohydrin carbonyl->cyanohydrin cyanide Cyanide (CN⁻) cyanide->cyanohydrin ammonium_carbonate Ammonium Carbonate ((NH₄)₂CO₃) ammonia Ammonia (NH₃) ammonium_carbonate->ammonia co2 Carbon Dioxide (CO₂) ammonium_carbonate->co2 aminonitrile Aminonitrile ammonia->aminonitrile carbamic_acid Cyano-carbamic acid co2->carbamic_acid cyanohydrin->aminonitrile aminonitrile->carbamic_acid intermediate 5-Imino-oxazolidin-2-one carbamic_acid->intermediate Intramolecular cyclization hydantoin Hydantoin intermediate->hydantoin Rearrangement Troubleshooting_Low_Yield start Low or No Product Yield check_reagents Check Reagent Stoichiometry and Quality start->check_reagents check_ph Verify Reaction pH (target: 8-9) check_reagents->check_ph check_temp Assess Reaction Temperature check_ph->check_temp check_solubility Evaluate Substrate Solubility check_temp->check_solubility increase_time_temp Increase Reaction Time and/or Temperature check_solubility->increase_time_temp change_solvent Consider Alternative Solvent check_solubility->change_solvent yield_improved Yield Improved? increase_time_temp->yield_improved change_solvent->yield_improved end Problem Resolved yield_improved->end Yes further_investigation Further Investigation Needed yield_improved->further_investigation No Experimental_Workflow start Start reaction_setup Reaction Setup: Combine reactants and solvent start->reaction_setup reaction Heat to appropriate temperature and monitor by TLC/HPLC reaction_setup->reaction workup Reaction Work-up: Cool, precipitate, and filter reaction->workup purification Purification: Recrystallization or Column Chromatography workup->purification characterization Characterization: NMR, IR, Melting Point purification->characterization end End characterization->end

References

Technical Support Center: Purification of 1-Methylhydantoin by Sublimation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 1-methylhydantoin by sublimation under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is sublimation and why is it used to purify this compound?

A1: Sublimation is a process where a solid transitions directly into a gas phase without passing through a liquid phase.[1] This technique is particularly useful for purifying compounds that have a sufficiently high vapor pressure below their melting point.[2][3] For this compound, which has a relatively high melting point and can be sensitive to heat, sublimation under reduced pressure allows for effective purification by separating it from non-volatile impurities at temperatures below its melting point, thus minimizing thermal decomposition.[3]

Q2: What purity of this compound can be achieved with this method?

A2: Sublimation is a highly effective purification method. For instance, commercial this compound with an initial purity of 97% has been successfully purified using this technique.[4] The final purity will depend on the nature of the impurities and the careful execution of the sublimation procedure.

Q3: Is a high vacuum necessary for the sublimation of this compound?

A3: Yes, a reduced pressure is crucial. This compound has a negligible vapor pressure at ambient pressure.[5] Applying a vacuum lowers the temperature required for sublimation, making the process more efficient and reducing the risk of thermal degradation of the compound.[6]

Q4: What are the main advantages of using sublimation over recrystallization for purifying this compound?

A4: The primary advantages of sublimation include the avoidance of solvents, which eliminates the need for their subsequent removal and reduces the risk of including solvent impurities in the final product.[3] It can also be a more efficient method for removing impurities with very different vapor pressures from the target compound.

Experimental Protocol: Sublimation of this compound

This protocol provides a detailed methodology for the purification of this compound by sublimation under reduced pressure. The parameters provided are a starting point and may require optimization based on the specific equipment and the impurity profile of the starting material.

Materials and Equipment:

  • Crude this compound (e.g., 97% purity)

  • Sublimation apparatus (including a flask or tube for the crude material and a cold finger)

  • Heating mantle or oil bath

  • Vacuum pump capable of reaching pressures in the range of 1-10 mmHg

  • Cold trap (e.g., with liquid nitrogen or a dry ice/acetone slurry)

  • Thermometer or thermocouple

  • Spatula

  • Analytical balance

Procedure:

  • Preparation of the Apparatus:

    • Thoroughly clean and dry all glassware to prevent contamination.

    • Lightly grease the joints of the sublimation apparatus to ensure a good vacuum seal.

    • Assemble the sublimation apparatus, placing the crude this compound powder at the bottom of the sublimation flask.

    • Insert the cold finger into the apparatus, ensuring there is adequate space between the bottom of the cold finger and the crude material.

  • Evacuation of the System:

    • Connect the sublimation apparatus to a vacuum pump via a cold trap.

    • Slowly and carefully evacuate the system to the desired pressure. A typical starting pressure is in the range of 1-5 mmHg.

  • Cooling the Condenser:

    • Once the desired vacuum is achieved and stable, begin circulating a coolant (e.g., cold water) through the cold finger.

  • Heating the Sample:

    • Gradually heat the bottom of the sublimation flask using a heating mantle or oil bath.

    • Slowly increase the temperature while monitoring the system. A good starting temperature is around 100-120 °C. The optimal temperature will be below the melting point of this compound (156-157 °C) and will depend on the vacuum achieved.

    • Observe the cold finger for the appearance of the first crystals of purified this compound.

  • Sublimation Process:

    • Maintain the temperature and pressure that result in a steady rate of sublimation.

    • Continue the process until a sufficient amount of purified material has collected on the cold finger and the rate of sublimation slows significantly.

  • Collection of the Purified Product:

    • Turn off the heating and allow the apparatus to cool to room temperature under vacuum.

    • Once cooled, carefully and slowly vent the system to atmospheric pressure.

    • Gently remove the cold finger from the apparatus.

    • Scrape the purified crystalline this compound from the cold finger onto a clean, pre-weighed watch glass.

  • Analysis:

    • Determine the yield of the purified product.

    • Assess the purity of the sublimed this compound using appropriate analytical techniques (e.g., melting point determination, NMR spectroscopy, or HPLC).

Quantitative Data Summary

ParameterValue/RangeNotes
Melting Point156-157 °CA sharp melting point in this range indicates high purity.[7]
Recommended Starting Temperature100 - 120 °CThis is a suggested starting range and should be optimized. The temperature should be kept below the melting point.
Recommended Pressure1 - 10 mmHgAchievable with a standard laboratory rotary vane pump.
Initial Purity (Example)97%Purity of a commercial sample before sublimation.[4]

Troubleshooting Guide

Issue 1: No sublimation is observed even after reaching the recommended temperature.

  • Possible Cause: The pressure in the system is not low enough.

  • Solution: Check the vacuum system for leaks. Ensure all joints are properly sealed and the vacuum pump is functioning correctly. A lower pressure will decrease the required sublimation temperature.

Issue 2: The this compound sample is melting or turning dark.

  • Possible Cause: The heating temperature is too high.

  • Solution: Immediately reduce the temperature. The goal is to find the lowest temperature at which sublimation occurs at a reasonable rate under the achieved vacuum. Melting will prevent efficient sublimation and can lead to decomposition.

Issue 3: The sublimed crystals are falling off the cold finger.

  • Possible Cause 1: Vibrations are disturbing the apparatus.

  • Solution 1: Ensure the sublimation setup is in a stable, vibration-free location.

  • Possible Cause 2: The rate of sublimation is too rapid, leading to the formation of loose, fluffy crystals.

  • Solution 2: Slightly reduce the temperature or increase the pressure to slow down the rate of sublimation, which can promote the growth of more adherent crystals.

Issue 4: The yield of purified this compound is very low.

  • Possible Cause 1: The sublimation was not run for a sufficient amount of time.

  • Solution 1: Monitor the process and continue until no more sublimate appears to be forming on the cold finger.

  • Possible Cause 2: The temperature was too low for efficient sublimation.

  • Solution 2: Gradually increase the temperature, being careful not to exceed the melting point.

  • Possible Cause 3: The crude sample contained a low percentage of this compound.

  • Solution 3: Consider the purity of the starting material when estimating the expected yield.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Sublimation cluster_prep Preparation cluster_process Sublimation Process cluster_collection Product Collection A Clean and Dry Apparatus B Add Crude this compound A->B C Assemble Apparatus B->C D Evacuate System (1-10 mmHg) C->D E Cool Cold Finger D->E F Gradually Heat (100-120 °C) E->F G Monitor Crystal Formation F->G H Continue Sublimation G->H I Cool to Room Temperature H->I J Vent System I->J K Remove Cold Finger J->K L Scrape Purified Crystals K->L M Pure this compound L->M Analyze Purity (e.g., Melting Point)

Caption: Workflow for the purification of this compound by sublimation.

Troubleshooting_Flowchart Troubleshooting Sublimation Issues start Sublimation Issue Occurs q1 Is sublimation occurring? start->q1 q2 Is the sample melting or darkening? q1->q2 Yes sol1 Check for vacuum leaks. Ensure pump is working correctly. q1->sol1 No q3 Are crystals falling off the cold finger? q2->q3 No sol2 Reduce heating temperature immediately. q2->sol2 Yes q4 Is the yield low? q3->q4 No sol3 Isolate from vibrations. Reduce sublimation rate (lower temp./higher pressure). q3->sol3 Yes sol4 Increase sublimation time. Optimize temperature and pressure. q4->sol4 Yes end Problem Resolved q4->end No sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting flowchart for this compound sublimation.

References

Avoiding phase separation when preparing 1-Methylhydantoin working solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methylhydantoin. The focus is on preventing phase separation and ensuring the stability and efficacy of working solutions in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a derivative of hydantoin (B18101) and is known as a metabolite of creatinine (B1669602), produced by bacteria.[1] In research, it has been investigated for its cytotoxic effects on cells, particularly renal proximal tubular cells.[2] It also serves as a reactant in the synthesis of various compounds, including selective angiotensin II AT2 receptor agonists and allosteric glucokinase activators.

Q2: What are the key solubility characteristics of this compound?

A2: this compound is a white crystalline solid with limited solubility in aqueous solutions. It is considered partly miscible or insoluble in water.[3] However, it is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol. High concentrations in DMSO may require ultrasonication for complete dissolution.[4]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For long-term stability, stock solutions of this compound prepared in DMSO should be stored at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to one month is acceptable.[4] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its performance.

Troubleshooting Guide: Avoiding Phase Separation

Phase separation or precipitation of this compound from a working solution can lead to inaccurate dosing and unreliable experimental results. The following guide addresses common issues and provides solutions.

Problem 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous media.

  • Cause A: Exceeded Aqueous Solubility. The final concentration of this compound in the aqueous medium is above its solubility limit.

    • Solution: Decrease the final working concentration of this compound. For many cell lines, keeping the final DMSO concentration at or below 0.1% (v/v) is recommended to minimize solvent-induced toxicity and reduce the risk of precipitation.[5]

  • Cause B: Temperature Shock. A high-concentration stock solution at room temperature is diluted into a colder aqueous medium, causing the compound to rapidly precipitate.

    • Solution: Gently pre-warm the aqueous medium (e.g., cell culture media, PBS) to 37°C before adding the this compound stock solution. This can improve the solubility and prevent precipitation upon dilution.

  • Cause C: High Final DMSO Concentration. While DMSO aids initial dissolution, a high final concentration in the working solution can still lead to precipitation upon dilution in an aqueous environment.

    • Solution: Use a stepwise dilution method. First, create an intermediate dilution of the DMSO stock in a small volume of the pre-warmed aqueous medium. Mix gently, and then add this intermediate dilution to the final volume of the medium.

Problem 2: Working solution appears clear initially but becomes cloudy or forms a precipitate over time.

  • Cause A: Compound Degradation. this compound may be unstable in the working solution's specific pH or temperature conditions, leading to the formation of less soluble degradation products.

    • Solution: Prepare working solutions fresh, immediately before each experiment. If instability is suspected, conduct a time-course analysis by preparing a solution and observing it for precipitation at various time points (e.g., 0, 2, 4, 8, and 24 hours) under experimental conditions.

  • Cause B: Interaction with Media Components. Components in complex media (e.g., proteins in serum) could interact with this compound, reducing its solubility.

    • Solution: If using serum-containing media, test the stability of this compound in both serum-free and serum-containing media to determine if serum is a contributing factor.

Problem 3: Inconsistent experimental results despite following the protocol.

  • Cause A: Incomplete Dissolution of Stock Solution. The initial high-concentration stock solution in DMSO may not be fully dissolved, leading to variability in the actual concentration of working solutions.

    • Solution: Ensure the solid this compound is completely dissolved in DMSO. Use of ultrasonication can aid in dissolving the compound at high concentrations.[4] Visually inspect the stock solution for any particulate matter before making dilutions.

  • Cause B: Adsorption to Labware. Hydrophobic compounds can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in the solution.

    • Solution: Consider using low-adhesion microplates or glassware for preparing and storing solutions.

Quantitative Data Summary

The following tables provide a summary of solubility and formulation data for this compound.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
DMSO100 mg/mL (876.42 mM)Requires ultrasonication.[4]
WaterInsoluble / Partly miscible[3]
MethanolSoluble

Table 2: Example Formulations for In Vivo Studies

Formulation Components (v/v)Achievable ConcentrationReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (21.91 mM)[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (21.91 mM)[4]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (21.91 mM)[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Cytotoxicity Assays (e.g., with HK-2 cells)

This protocol is based on the general procedure for preparing poorly water-soluble compounds for cell-based assays and the concentrations used in a published study on this compound cytotoxicity.[2]

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile, pyrogen-free microcentrifuge tubes

  • Ultrasonic water bath

  • Sterile cell culture medium (e.g., DMEM/F-12)

  • Vortex mixer

Procedure:

  • Preparation of a 100 mM Stock Solution in DMSO: a. Weigh out an appropriate amount of solid this compound. b. Add anhydrous DMSO to achieve a final concentration of 100 mM. c. If complete dissolution is not achieved, place the tube in an ultrasonic water bath for 5-10 minutes. d. Visually inspect the solution to ensure no solid particles remain. e. Aliquot the stock solution into single-use volumes and store at -80°C.

  • Preparation of Working Solutions in Cell Culture Medium: a. Pre-warm the cell culture medium to 37°C. b. Thaw an aliquot of the 100 mM this compound stock solution at room temperature. c. Perform a serial dilution of the stock solution into the pre-warmed medium to achieve the desired final concentrations (e.g., 0.25 mM, 0.5 mM, 1 mM).[2] d. Ensure the final concentration of DMSO in the working solutions is below 0.5% (ideally ≤0.1%) to avoid solvent toxicity. e. Gently vortex the working solutions before adding them to the cells.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation solid This compound (Solid) stock 100 mM Stock Solution solid->stock Dissolve in dmso Anhydrous DMSO dmso->stock ultrasonic Ultrasonication (if needed) stock->ultrasonic aliquot Aliquot & Store at -80°C stock->aliquot thawed_stock Thawed Stock Solution dilution Serial Dilution thawed_stock->dilution medium Pre-warmed (37°C) Cell Culture Medium medium->dilution working_solution Final Working Solution (e.g., 0.25-1 mM) dilution->working_solution Final DMSO ≤0.1% add_to_cells Add to Cells working_solution->add_to_cells

Caption: Workflow for preparing this compound solutions.

Visualizations

Plausible Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates a potential mechanism for the cytotoxic effects of this compound, leading to apoptosis via the intrinsic (mitochondrial) pathway. This is a representative pathway for apoptosis induced by cellular stress.[2][6][7]

G cluster_stimulus Cellular Stress cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome MH This compound Bax Bax Activation MH->Bax Induces Bcl2 Bcl-2 Inhibition MH->Bcl2 Inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bcl2->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates ProCasp3 Pro-Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by this compound.

References

Challenges in the analytical detection of 1-Methylhydantoin in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of 1-Methylhydantoin in biological samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Question: Why am I observing poor peak shape (tailing, fronting, or splitting) for my this compound peak in LC-MS analysis?

Answer:

Poor peak shape for this compound can be attributed to several factors related to the chromatography and sample preparation.

  • Secondary Interactions: this compound, being a polar compound, can exhibit secondary interactions with the stationary phase, especially with residual silanols on C18 columns. This can lead to peak tailing.

    • Solution:

      • Use a column with end-capping to minimize silanol (B1196071) interactions.

      • Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is often better suited for polar analytes.

      • Adjust the mobile phase pH. A slightly acidic mobile phase (e.g., with 0.1% formic acid) can help to protonate silanols and reduce unwanted interactions.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.

    • Solution: Dilute the sample or reduce the injection volume.

  • Injection Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion, including splitting.

    • Solution: Reconstitute the final sample extract in a solvent that is similar in composition and strength to the initial mobile phase.

  • Column Contamination or Degradation: Accumulation of matrix components on the column can lead to peak splitting and broadening.

    • Solution:

      • Implement a robust sample clean-up procedure to remove interferences.

      • Use a guard column to protect the analytical column.

      • Flush the column regularly according to the manufacturer's instructions.

Question: I am experiencing significant ion suppression/enhancement (matrix effects) when analyzing this compound in plasma/urine. How can I mitigate this?

Answer:

Matrix effects are a common challenge in the LC-MS analysis of biological samples and are caused by co-eluting endogenous components that interfere with the ionization of the target analyte.[1][2]

  • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove the interfering components before analysis.

    • Protein Precipitation (PPT): While simple, PPT may not provide the cleanest extracts. Using acetonitrile (B52724) is often preferred over methanol (B129727) for better precipitation of proteins.[3]

    • Liquid-Liquid Extraction (LLE): LLE can offer a cleaner sample but requires careful optimization of the extraction solvent.

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing salts, phospholipids, and other interferences.[2][4] For a polar compound like this compound, a mixed-mode or a polymeric reversed-phase sorbent could be effective.

  • Optimize Chromatography:

    • Adjust the chromatographic gradient to separate this compound from the regions where matrix effects are most pronounced. A post-column infusion experiment can help identify these regions.[1]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d3) is the ideal internal standard as it will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus providing accurate quantification.[5]

  • Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[4]

Question: My recovery of this compound from the sample preparation is low and inconsistent. What are the possible causes and solutions?

Answer:

Low and variable recovery can significantly impact the accuracy and precision of your assay.

  • Inefficient Extraction in LLE: The chosen organic solvent may not have the optimal polarity to efficiently extract this compound from the aqueous biological matrix.

    • Solution: Screen different extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether) and optimize the pH of the aqueous phase to ensure this compound is in a neutral state for better partitioning into the organic phase.

  • Breakthrough or Incomplete Elution in SPE:

    • Breakthrough: The analyte may not be retained effectively on the SPE sorbent during sample loading, leading to its loss. This can happen if the sorbent chemistry is not appropriate or if the loading conditions (e.g., pH) are not optimal.

    • Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.

    • Solution:

      • Carefully select the SPE sorbent based on the physicochemical properties of this compound (polar, pKa).

      • Optimize the pH of the loading, washing, and elution steps.

      • Test different elution solvents and volumes.

  • Analyte Adsorption: this compound may adsorb to plasticware (e.g., pipette tips, collection plates), especially if the sample is in a purely organic solvent.

    • Solution: Use low-binding plasticware. Adding a small amount of a weak acid or base to the reconstitution solvent can sometimes help to reduce non-specific binding.

  • Analyte Instability: this compound may be unstable under certain conditions (e.g., pH, temperature) during sample processing.

    • Solution: Investigate the stability of this compound under the conditions of your sample preparation workflow.[6]

Frequently Asked Questions (FAQs)

Sample Handling and Preparation

  • Q1: What is the best way to prepare plasma samples for this compound analysis?

    • A1: For high-throughput analysis, protein precipitation with acetonitrile is a common starting point. For cleaner extracts and better sensitivity, solid-phase extraction (SPE) is recommended. A typical workflow would involve protein precipitation followed by SPE.

  • Q2: How should I prepare urine samples?

    • A2: Urine samples often require less extensive cleanup than plasma. A simple "dilute and shoot" approach, where the urine is diluted with the mobile phase, can be effective. However, for higher sensitivity and to minimize matrix effects, SPE may still be necessary.

  • Q3: Is this compound stable in biological samples?

    • A3: The stability of this compound in biological matrices should be evaluated as part of method validation. This includes freeze-thaw stability, bench-top stability at room temperature, and long-term storage stability at -20°C or -80°C.[6][7]

Chromatography and Mass Spectrometry

  • Q4: What type of analytical column is recommended for this compound?

    • A4: Due to its polar nature, a HILIC column can provide good retention and peak shape. Alternatively, a reversed-phase C18 column with a mobile phase containing a suitable ion-pairing agent or an acidic modifier can also be used. Chromatographic separation from its precursor, creatinine (B1669602), is crucial.[3][8]

  • Q5: What are the typical mass transitions for this compound in MS/MS?

    • A5: The specific mass transitions for Multiple Reaction Monitoring (MRM) would need to be determined by infusing a standard solution of this compound into the mass spectrometer. The precursor ion would be [M+H]+ (m/z 115.1). Product ions would be generated by fragmentation of the precursor.

  • Q6: What is a suitable internal standard for this compound?

    • A6: The ideal internal standard is a stable isotope-labeled version, such as this compound-d3 or this compound-13C3. If a SIL-IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior can be used, but it will not correct for matrix effects as effectively.[5][9]

Method Validation

  • Q7: What are the key parameters to assess during method validation for this compound?

    • A7: A full method validation should include assessments of selectivity, specificity, linearity, range, accuracy, precision, limit of quantification (LLOQ), recovery, matrix effects, and stability.[10][11][12]

  • Q8: What is a typical LLOQ for this compound in plasma or urine?

    • A8: The LLOQ is method-dependent and will be determined by the sensitivity of the mass spectrometer and the efficiency of the sample preparation. A well-optimized LC-MS/MS method should be able to achieve an LLOQ in the low ng/mL range.[13][14][15]

Quantitative Data Summary

The following tables provide examples of typical performance characteristics for a validated LC-MS/MS method for the analysis of this compound. Note: These are illustrative values and the actual performance may vary depending on the specific instrumentation and experimental conditions.

Table 1: Example Method Validation Parameters

ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.99> 0.995
LLOQ S/N ≥ 10, Accuracy within ±20%, Precision ≤ 20%1-10 ng/mL
Accuracy (% Bias) Within ±15% (except LLOQ)-5% to +5%
Precision (%RSD) ≤ 15% (except LLOQ)< 10%
Recovery Consistent and reproducible85-105%
Matrix Effect IS-normalized matrix factor within 0.85-1.150.95-1.05

Table 2: Example Stability Data (at three concentrations: Low, Medium, High QC)

Stability ConditionAcceptance Criteria (% Deviation from Nominal)Typical Result
Freeze-Thaw (3 cycles) Within ±15%< 10%
Bench-Top (24h at RT) Within ±15%< 8%
Long-Term (-80°C for 3 months) Within ±15%< 12%

Experimental Protocols

Protocol 1: Extraction of this compound from Human Plasma using Protein Precipitation

  • Sample Aliquoting: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., this compound-d3 in 50:50 methanol:water).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Extraction of this compound from Human Urine using Solid-Phase Extraction (SPE)

  • Sample Aliquoting and Dilution: Aliquot 200 µL of human urine into a clean tube and add 200 µL of 2% phosphoric acid in water.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject into the LC-MS/MS system.

Visualizations

Metabolic_Pathway Creatinine Creatinine OneMethylhydantoin This compound Creatinine->OneMethylhydantoin Bacterial Creatinine Iminohydrolase FiveHydroxy 5-Hydroxy-1-methylhydantoin OneMethylhydantoin->FiveHydroxy Metabolism Methylparabanic Methylparabanic Acid FiveHydroxy->Methylparabanic Metabolism Methyloxaluric N5-Methyloxaluric Acid Methylparabanic->Methyloxaluric Metabolism

Caption: Metabolic pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma or Urine) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (PPT or SPE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation (HILIC or C18) Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: General experimental workflow for this compound analysis.

References

Optimizing temperature and concentration for 1-Methylhydantoin reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 1-Methylhydantoin.

Troubleshooting Guides

This section addresses specific issues you may encounter during common reactions with this compound.

N-Alkylation Reactions

Question: I am getting a mixture of N1 and N3-alkylated products. How can I improve the regioselectivity?

Answer:

The N-alkylation of this compound can be directed towards either the N1 or N3 position by carefully selecting the base and solvent system. The N3 proton is more acidic, making N3-alkylation generally more favorable under weaker basic conditions. For N1-selectivity, stronger bases and specific solvents are required.

  • For N1-Alkylation: The use of strong potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in an aprotic polar solvent such as tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation.[1][2]

  • For N3-Alkylation: Weaker bases like potassium carbonate (K2CO3) tend to favor alkylation at the more acidic N3 position.[1]

Troubleshooting Low Yield or No Reaction in N-Alkylation:

Potential Cause Troubleshooting Step Expected Outcome
Inactive Base Use a freshly opened or properly stored strong base (e.g., tBuOK, NaH). Ensure anhydrous conditions if the base is moisture-sensitive.Increased deprotonation of this compound, leading to a higher reaction rate.
Low Reaction Temperature Gradually increase the reaction temperature in 10-20 °C increments while monitoring the reaction by TLC. Some reactions may require gentle heating to overcome the activation energy.Improved reaction kinetics and conversion of starting material.
Poorly Soluble Reactants Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system (e.g., DMF for polar compounds).Homogeneous reaction mixture, leading to more efficient reaction.
Unreactive Alkylating Agent For less reactive alkylating agents (e.g., alkyl chlorides), consider using a more reactive one (e.g., alkyl iodides or bromides) or increasing the reaction temperature and time.Faster reaction rate and higher yield of the alkylated product.
N-Acylation Reactions

Question: My N-acylation of this compound is sluggish and gives a low yield. What can I do?

Answer:

Low yields in N-acylation reactions can often be attributed to the reactivity of the acylating agent, the reaction conditions, or the presence of impurities.

Troubleshooting Low Yield in N-Acylation:

Potential Cause Troubleshooting Step Expected Outcome
Hydrolyzed Acylating Agent Use a fresh bottle of the acylating agent (e.g., acyl chloride or anhydride) or purify it before use. Ensure all glassware is dry and the reaction is run under an inert atmosphere if the reagents are moisture-sensitive.Increased concentration of the active acylating agent, leading to a higher yield.
Insufficient Catalyst If using a catalyst (e.g., a Lewis acid or a base), ensure the correct stoichiometric amount is used. For base-catalyzed reactions, a slight excess may be beneficial.Enhanced reaction rate.
Suboptimal Temperature While many acylations proceed at room temperature, some may require heating. Monitor the reaction by TLC while gradually increasing the temperature. Be cautious of potential side reactions at higher temperatures.Improved reaction kinetics and conversion.
Formation of Side Products The formation of byproducts can consume reactants and complicate purification. Analyze the crude reaction mixture to identify potential side reactions.See the "Common Side Products" section below for more details.
Knoevenagel Condensation with Aldehydes

Question: I am having trouble with the Knoevenagel condensation of this compound with an aromatic aldehyde. The yield is low and the product is impure.

Answer:

The Knoevenagel condensation is sensitive to the catalyst, solvent, and reaction temperature. Optimizing these parameters is key to achieving a high yield of the desired 5-arylidene-1-methylhydantoin.

Troubleshooting Knoevenagel Condensation:

Potential Cause Troubleshooting Step Expected Outcome
Ineffective Catalyst The choice of catalyst is crucial. Weak bases like piperidine (B6355638) or ethanolamine (B43304) are commonly used.[3] For some substrates, a combination of a weak acid and a weak base (e.g., urea (B33335) and p-toluenesulfonic acid) can be effective.[3]Increased reaction rate and yield.
Unfavorable Solvent The solvent can influence the reaction rate and product solubility. Protic solvents like ethanol (B145695) or water are often used.[3] In some cases, higher boiling point solvents like PEG-200 can improve yields.[3]Improved solubility of reactants and facilitation of the reaction.
Reversible Reaction The Knoevenagel condensation is a reversible reaction where water is eliminated. Removing water as it forms can drive the reaction to completion.Increased product yield.
Side Reactions Self-condensation of the aldehyde or Michael addition of another this compound molecule to the product can occur, especially under strongly basic conditions.Use a weaker base and control the stoichiometry of the reactants.

Frequently Asked Questions (FAQs)

Q1: What are the general safety precautions for working with this compound?

A1: this compound is a chemical and should be handled with appropriate safety measures. Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[4]

Q2: How can I purify the products of this compound reactions?

A2: Purification methods depend on the properties of the product.

  • Recrystallization: This is a common method for purifying solid products. The choice of solvent is critical; the product should be soluble in the hot solvent and insoluble in the cold solvent.[5][6]

  • Column Chromatography: This technique is useful for separating mixtures of compounds. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (solvent system) will depend on the polarity of the compounds to be separated.[7]

Q3: What are some common side products in this compound reactions?

A3:

  • N-Alkylation: Besides the formation of N1 and N3 isomers, over-alkylation to form a dialkylated product can occur, especially with a large excess of the alkylating agent and a strong base.

  • N-Acylation: Di-acylation is a potential side reaction if the reaction conditions are too harsh. Hydrolysis of the acylating agent is also a common issue.

  • Knoevenagel Condensation: Self-condensation of the aldehyde starting material can occur under strongly basic conditions.[8] Michael addition of a second molecule of this compound to the α,β-unsaturated product is also a possibility.

Data Presentation

Table 1: Optimization of N-Alkylation of Hydantoins - Regioselectivity
Hydantoin SubstrateBaseSolventAlkylating AgentN1:N3 RatioTotal Yield (%)Reference
Phenytoin (B1677684)LiHMDSTHFCH₃I83:566 (isolated N1)[9]
PhenytointBuOKTHFCH₃I95:579 (isolated N1)[9]
PhenytoinKHMDSTHFCH₃I93:778 (isolated N1)[9]
PhenytoinK₂CO₃DMFCH₃I-N3 product favored[1]
Table 2: Optimization of Knoevenagel Condensation of Hydantoin with Aromatic Aldehydes
AldehydeCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeEthanolamineWater90489[3]
4-MethoxybenzaldehydeUrea-pTSAPEG-2001002.585[3]
4-ChlorobenzaldehydeGnHCl/TEAPEG-200100392[3]
4-NitrobenzaldehydeGnHCl/TEAPEG-2001001.595[3]

Experimental Protocols

Protocol 1: N1-Selective Methylation of a Hydantoin Derivative (e.g., Phenytoin)

This protocol is adapted from a procedure demonstrating N1-selective alkylation.[9]

Materials:

  • Phenytoin (1.0 equiv)

  • Potassium tert-butoxide (tBuOK) (2.0 equiv)

  • Methyl iodide (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve phenytoin in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add tBuOK to the solution and stir at room temperature for 10 minutes.

  • Add methyl iodide to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Knoevenagel Condensation of this compound with an Aromatic Aldehyde

This protocol is a general procedure based on common methods for Knoevenagel condensation of hydantoins.[3]

Materials:

  • This compound (1.0 equiv)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 equiv)

  • Piperidine (catalytic amount)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound and the aromatic aldehyde in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

Mandatory Visualization

Troubleshooting_Workflow General Troubleshooting Workflow for this compound Reactions start Reaction Start monitor Monitor Reaction (TLC, LC-MS) start->monitor check_yield Low or No Yield? monitor->check_yield check_purity Impure Product? monitor->check_purity check_yield->check_purity No reagents Verify Reagent Quality (Purity, Anhydrous) check_yield->reagents Yes side_reactions Identify Side Products (NMR, MS) check_purity->side_reactions Yes success Successful Optimization check_purity->success No conditions Optimize Conditions (Temp., Conc., Catalyst) reagents->conditions workup Review Workup & Purification (Extraction, Chromatography) conditions->monitor workup->monitor side_reactions->conditions N_Alkylation_Regioselectivity N-Alkylation Regioselectivity of this compound cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products 1-MH This compound strong_base Strong Base (tBuOK) in THF 1-MH->strong_base Reacts with weak_base Weak Base (K2CO3) in DMF 1-MH->weak_base Reacts with N1_alk N1-Alkylated Product (Kinetic Control) strong_base->N1_alk Favors N3_alk N3-Alkylated Product (Thermodynamic Control) weak_base->N3_alk Favors Knoevenagel_Condensation_Mechanism Simplified Mechanism of Knoevenagel Condensation start This compound + Aldehyde deprotonation Deprotonation of C5 (Base Catalyst) start->deprotonation enolate Enolate Formation deprotonation->enolate nucleophilic_attack Nucleophilic Attack on Aldehyde enolate->nucleophilic_attack intermediate Aldol-type Intermediate nucleophilic_attack->intermediate dehydration Dehydration (-H2O) intermediate->dehydration product 5-Alkylidene-1-methylhydantoin dehydration->product

References

Technical Support Center: Method Refinement for Quantifying Low Levels of 1-Methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 1-Methylhydantoin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical method refinement, troubleshooting, and frequently asked questions.

Troubleshooting Guides

This section addresses specific issues you may encounter during the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH: this compound is a polar compound, and its ionization state is pH-dependent. 2. Column overload: Injecting too high a concentration of the analyte. 3. Secondary interactions with the stationary phase: Residual silanols on C18 columns can interact with the polar analyte. 4. Incompatible injection solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase.1. Adjust the mobile phase pH with a suitable buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) to ensure consistent ionization of this compound. 2. Dilute the sample or reduce the injection volume. 3. Use a column with end-capping or consider a HILIC (Hydrophilic Interaction Liquid Chromatography) column which is well-suited for polar compounds.[1][2][3][4] 4. Reconstitute the final sample extract in a solvent that is similar in composition to the initial mobile phase.[5]
Low Sensitivity / Poor Signal Intensity 1. Suboptimal ionization parameters: Incorrect cone voltage, capillary voltage, or gas flow settings. 2. Matrix effects (ion suppression): Co-eluting endogenous components from the biological matrix interfere with the ionization of this compound.[6] 3. Inefficient sample extraction: Poor recovery of this compound from the sample matrix. 4. Analyte degradation: Instability of this compound during sample preparation or storage.1. Optimize MS parameters by infusing a standard solution of this compound. 2. Improve sample clean-up using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[7] Consider using a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects.[8] 3. Evaluate different extraction solvents and techniques (e.g., protein precipitation, LLE, SPE) to maximize recovery. 4. Ensure samples are processed and stored at appropriate temperatures (e.g., -80°C for long-term storage) and minimize freeze-thaw cycles.[9][10][11][12]
High Background Noise 1. Contaminated mobile phase or LC system. 2. Carryover from previous injections. 3. Poor quality solvents or reagents. 1. Use fresh, high-purity (e.g., LC-MS grade) solvents and flush the LC system thoroughly. 2. Implement a robust needle and injection port washing procedure in your autosampler method. 3. Ensure all solvents and reagents are of the appropriate grade for LC-MS analysis.
Inconsistent Retention Times 1. Inadequate column equilibration: Insufficient time for the column to stabilize between injections. 2. Changes in mobile phase composition: Inaccurate mixing or evaporation of the mobile phase. 3. Column degradation. 1. Ensure a sufficient equilibration time is included in the gradient program. 2. Prepare fresh mobile phase daily and keep solvent bottles covered. 3. Replace the analytical column if performance deteriorates.
GC-MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
No or Low Peak for this compound Derivative 1. Incomplete derivatization: Reaction conditions (time, temperature, reagent concentration) are not optimal. 2. Presence of moisture: Silylation reagents are sensitive to water.[7] 3. Degradation of the derivative: The derivative may not be stable.1. Optimize the derivatization reaction by adjusting the temperature, time, and amount of derivatizing agent (e.g., MSTFA).[13][14][15] 2. Ensure all glassware is dry and use anhydrous solvents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen).[7] 3. Analyze the derivatized sample as soon as possible after preparation.
Multiple Peaks for the Derivative 1. Side reactions during derivatization. 2. Thermal degradation of the derivative in the GC inlet. 1. Optimize derivatization conditions to minimize side product formation. 2. Lower the inlet temperature. Ensure the use of a deactivated inlet liner.
Poor Peak Shape (Tailing) 1. Active sites in the GC system: Adsorption of the polar derivative on the inlet liner or column. 2. Incomplete derivatization: The underivatized polar analyte interacts strongly with the system.1. Use a deactivated inlet liner and a high-quality, low-bleed GC column. 2. Re-optimize the derivatization procedure to ensure complete reaction.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is better for quantifying low levels of this compound: LC-MS/MS or GC-MS?

A1: Both LC-MS/MS and GC-MS can be used for the quantification of this compound, but the choice depends on several factors.

  • LC-MS/MS is generally preferred for polar, non-volatile compounds like this compound as it does not require derivatization.[2][16][17] This simplifies sample preparation and reduces potential sources of error. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating such polar analytes.[1][3][4]

  • GC-MS requires a derivatization step to make this compound volatile and thermally stable for analysis.[2][7] Common derivatization techniques include silylation. While this adds a step to the sample preparation, GC-MS can offer excellent chromatographic resolution.

For low-level quantification in complex biological matrices, LC-MS/MS is often the more direct and sensitive approach.

Q2: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A2: Matrix effects, particularly ion suppression, are a common challenge when analyzing biological samples.[6] To minimize these effects:

  • Optimize Sample Preparation: Employ a thorough sample clean-up method such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[7]

  • Chromatographic Separation: Use a suitable analytical column (e.g., HILIC) and gradient to chromatographically separate this compound from co-eluting matrix components.[4]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[8] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.[1]

Q3: What type of internal standard should I use for the quantification of this compound?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d3).[8] This is because it has nearly identical chemical and physical properties to the analyte and will behave similarly during sample preparation, chromatography, and ionization, thus providing the most accurate correction for any variations. If a SIL-IS is not commercially available, a structurally similar compound that is not present in the sample can be used as an alternative.

Q4: What are the critical parameters for developing a derivatization method for GC-MS analysis of this compound?

A4: For successful derivatization (e.g., silylation with MSTFA), consider the following:

  • Reagent Choice and Amount: Use a high-quality derivatizing agent in excess to drive the reaction to completion.

  • Reaction Time and Temperature: These parameters need to be optimized to ensure complete derivatization without causing degradation of the analyte or derivative.

  • Exclusion of Moisture: Silylation reactions are highly sensitive to water, which can consume the reagent and reduce derivatization efficiency.[7]

  • Solvent: The reaction is often performed in a non-polar aprotic solvent.

Q5: My this compound peak is showing significant tailing on a C18 column. What should I do?

A5: Peak tailing for a polar compound like this compound on a C18 column is often due to secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase. To address this:

  • Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column.

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase with an additive like formic acid can suppress the ionization of silanol groups, reducing these interactions.

  • Consider a Different Stationary Phase: A HILIC column is specifically designed for polar analytes and will likely provide better peak shape and retention for this compound.[1][2][3][4]

Data Presentation

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for the quantification of a small polar molecule similar to this compound in human plasma. Note: This data is exemplary and will need to be established for your specific method and laboratory.

Parameter Typical Performance Characteristic
Linearity Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%
Recovery > 80%
Matrix Effect Compensated by SIL-IS

Experimental Protocols

Protocol 1: Exemplary LC-MS/MS Method for Quantification of this compound in Human Plasma

This protocol is a template and requires optimization and validation for your specific application.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., this compound-d3 at 1 µg/mL).

  • Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 300 µL of the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 95% B to 50% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions (Exemplary):

    • This compound: Precursor ion > Product ion (to be determined by infusion)

    • This compound-d3 (IS): Precursor ion > Product ion (to be determined by infusion)

  • Ion Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for maximum signal intensity.

Protocol 2: Exemplary GC-MS Method with Silylation for Quantification of this compound

This protocol is a template and requires optimization and validation.

1. Sample Preparation and Derivatization

  • Perform a liquid-liquid extraction or solid-phase extraction to isolate this compound from the biological matrix.

  • Evaporate the final extract to complete dryness under nitrogen.

  • Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 60 minutes.[15]

  • Cool to room temperature before injection.

2. GC-MS Conditions

  • GC System: Gas chromatograph with a split/splitless inlet.

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Quadrupole mass spectrometer with electron ionization (EI) source.

  • Ion Source Temperature: 230°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and its internal standard.

Visualizations

experimental_workflow_lcms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample add_is Add Internal Standard start->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant drydown Evaporation supernatant->drydown reconstitute Reconstitution drydown->reconstitute injection UHPLC-HILIC Injection reconstitute->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem MS Detection (MRM) ionization->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: LC-MS/MS workflow for this compound quantification.

experimental_workflow_gcms cluster_sample_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis start Biological Sample extraction LLE or SPE start->extraction drydown1 Evaporation extraction->drydown1 derivatization Silylation (e.g., MSTFA) drydown1->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection MS Detection (SIM) ionization->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: GC-MS with derivatization workflow for this compound.

troubleshooting_logic cluster_lcms LC-MS/MS Issues cluster_gcms GC-MS Issues start Analytical Issue Encountered peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? start->sensitivity retention Retention Time Shift? start->retention no_peak No/Low Derivative Peak? start->no_peak multi_peaks Multiple Peaks? start->multi_peaks sol_peak_shape1 Check Mobile Phase pH peak_shape->sol_peak_shape1 sol_peak_shape2 Consider HILIC Column peak_shape->sol_peak_shape2 sol_sensitivity1 Optimize Ion Source sensitivity->sol_sensitivity1 sol_sensitivity2 Improve Sample Cleanup sensitivity->sol_sensitivity2 sol_sensitivity3 Use SIL-IS sensitivity->sol_sensitivity3 sol_retention1 Ensure Column Equilibration retention->sol_retention1 sol_retention2 Prepare Fresh Mobile Phase retention->sol_retention2 sol_no_peak1 Optimize Derivatization (Time, Temp) no_peak->sol_no_peak1 sol_no_peak2 Ensure Anhydrous Conditions no_peak->sol_no_peak2 sol_multi_peaks1 Optimize Derivatization multi_peaks->sol_multi_peaks1 sol_multi_peaks2 Lower Inlet Temperature multi_peaks->sol_multi_peaks2

Caption: Troubleshooting logic for this compound analysis.

References

Technical Support Center: Overcoming Interferences in GC/MS Analysis of 1-Methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Gas Chromatography-Mass Spectrometry (GC/MS) analysis of 1-Methylhydantoin.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you navigate experimental challenges.

Question: I am observing poor peak shape (tailing or fronting) for my this compound peak. What are the possible causes and solutions?

Answer:

Poor peak shape is a common issue in GC/MS analysis and can arise from several factors.

  • Active Sites in the GC System: this compound contains polar functional groups that can interact with active sites (silanol groups) in the inlet liner, the column, or connecting tubing, leading to peak tailing.

    • Solution: Use a deactivated inlet liner and a high-quality, well-conditioned capillary column. If tailing persists, consider trimming the first few centimeters of the column from the injector end.

  • Improper Derivatization: Incomplete or improper derivatization of this compound can leave polar sites on the molecule, causing it to interact with the stationary phase and result in tailing peaks.

    • Solution: Optimize your derivatization protocol. Ensure all reagents are fresh and anhydrous, as moisture can significantly hinder the reaction. Silylation is a common derivatization technique for compounds like this compound.

  • Column Overload: Injecting too much sample onto the column can lead to peak fronting.

    • Solution: Dilute your sample or increase the split ratio to reduce the amount of analyte introduced onto the column.

  • Inappropriate Injection Temperature: If the injection port temperature is too low, the sample may not vaporize completely and efficiently, leading to broad or tailing peaks.

    • Solution: Ensure the injector temperature is appropriate for the derivatized this compound. A general starting point is 250°C, but this may require optimization.

Question: I am seeing multiple peaks for what should be a single derivatized this compound standard. What is causing this?

Answer:

The appearance of multiple peaks from a single standard is often related to the derivatization process, especially when using silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Formation of Multiple Derivatives: Creatinine (B1669602), a closely related precursor to this compound, has been shown to form several trimethylsilyl (B98337) derivatives with BSTFA.[1] It is plausible that this compound could also form multiple derivatization products, leading to more than one chromatographic peak.

    • Solution: Adjust the derivatization conditions (e.g., reaction time, temperature, and reagent concentration) to favor the formation of a single, stable derivative.

  • Tautomerization: this compound can exist in tautomeric forms (keto-enol), and if both forms are derivatized, they may appear as separate peaks.

    • Solution: Optimize derivatization conditions to drive the equilibrium towards one tautomer before or during derivatization.

  • Degradation: The analyte may be degrading in the hot injector, leading to the formation of breakdown products that appear as additional peaks.

    • Solution: Check the thermal stability of your derivatized this compound and consider using a lower injection temperature if degradation is suspected.

Question: My results for this compound concentration are inconsistent and show poor reproducibility. What should I investigate?

Answer:

Poor reproducibility can stem from issues in sample preparation, instrument performance, or the analytical method itself.

  • Matrix Effects: The sample matrix (e.g., urine, plasma) can significantly impact the ionization and fragmentation of this compound in the mass spectrometer, leading to signal enhancement or suppression. This effect can vary between samples, causing inconsistent results.

    • Solution: The use of matrix-matched standards for calibration is highly recommended to compensate for matrix effects. An isotopically labeled internal standard for this compound would be the ideal solution to correct for both matrix effects and variations in sample preparation.

  • Inconsistent Sample Preparation: Variability in extraction efficiency or derivatization yield will lead to irreproducible results.

    • Solution: Ensure your sample preparation protocol is well-defined and followed consistently. Use an internal standard to monitor and correct for variations in sample recovery.

  • Instrument Contamination: A dirty injector liner, column, or ion source can lead to analyte adsorption or degradation, resulting in poor reproducibility.

    • Solution: Implement a regular maintenance schedule for your GC/MS system, including cleaning or replacing the injector liner and septum, conditioning the column, and cleaning the ion source.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the GC/MS analysis of this compound in biological samples?

A1: Interferences in the analysis of this compound can be categorized as follows:

  • Endogenous Compounds: Biological matrices like urine and plasma are complex mixtures. Compounds with similar chemical properties or retention times to derivatized this compound can co-elute and cause interference. Given that this compound is a metabolite of creatinine, other creatinine metabolites could potentially interfere.

  • Exogenous Compounds: Contaminants from sample collection tubes, solvents, or labware can be introduced during sample handling and preparation. Phthalates from plasticware are a common source of contamination.

  • Derivatization Artifacts: The derivatization reagents themselves or byproducts of the derivatization reaction can sometimes cause interfering peaks in the chromatogram.

Q2: Is derivatization necessary for the GC/MS analysis of this compound?

A2: Yes, derivatization is generally required for the GC/MS analysis of this compound. Due to its polar nature and low volatility, this compound is not well-suited for direct GC analysis. Derivatization, typically through silylation, replaces active hydrogens with non-polar groups, increasing the volatility and thermal stability of the molecule, and improving its chromatographic behavior.[2]

Q3: How can I minimize matrix effects when analyzing this compound in urine or plasma?

A3: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Use a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove as much of the interfering matrix as possible before injection.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples. This helps to ensure that the calibration standards and the samples experience similar matrix effects.

  • Use of an Internal Standard: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard (e.g., this compound-¹³C₃, ¹⁵N₂). This type of internal standard behaves almost identically to the analyte during sample preparation, injection, and ionization, thus providing the most accurate correction for any signal variations.

Q4: What are some key parameters to consider for the GC/MS method development for this compound?

A4: Key parameters to optimize include:

  • GC Column: A mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good starting point for the analysis of derivatized polar compounds.

  • Oven Temperature Program: A temperature ramp should be optimized to achieve good separation of this compound from other components in the sample extract and to ensure a good peak shape.

  • Injector Temperature and Mode: A splitless injection is typically used for trace analysis to maximize sensitivity. The injector temperature should be high enough to ensure rapid vaporization of the derivatized analyte without causing thermal degradation.

  • Mass Spectrometer Parameters: In the absence of a validated method, it is recommended to first run a full scan analysis of a derivatized this compound standard to identify its characteristic ions. For quantitative analysis, selected ion monitoring (SIM) mode should be used to monitor the most abundant and specific ions, which will improve sensitivity and selectivity.

Quantitative Data Summary

ParameterTypical Value RangeNotes
Limit of Detection (LOD) 0.05 - 10 ng/mLHighly dependent on the sample preparation method, the derivatization agent used, and the mass spectrometer's sensitivity.
Limit of Quantitation (LOQ) 0.5 - 50 ng/mLTypically 3-10 times the LOD. This is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Linearity (R²) > 0.99A coefficient of determination (R²) greater than 0.99 is generally expected for the calibration curve over the desired concentration range.
Recovery 70 - 120%The efficiency of the extraction process. This is often assessed by spiking a known amount of the analyte into a blank matrix and comparing the response to a standard prepared in a clean solvent.[3][4]
Precision (RSD%) < 15%The relative standard deviation (RSD) for replicate measurements. Intra-day (within a single day) and inter-day (over several days) precision should be evaluated.[5]

Experimental Protocols

The following is a generalized experimental protocol for the analysis of this compound in urine, based on common practices for small polar metabolites. This protocol should be optimized and validated for your specific application.

1. Sample Preparation (Urine)

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.

  • Transfer a 100 µL aliquot of the supernatant to a clean microcentrifuge tube.

  • Add an internal standard solution (if available).

  • Add 400 µL of ice-cold methanol (B129727) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.

2. Derivatization

  • To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL).

  • Vortex and incubate at 60°C for 30 minutes to protect carbonyl groups.

  • Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Vortex and incubate at 70°C for 60 minutes.

  • After cooling to room temperature, transfer the derivatized sample to a GC vial with a micro-insert for analysis.

3. GC/MS Analysis

  • GC System: Agilent 7890B GC or equivalent

  • MS System: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector: Splitless mode, 250°C

  • Oven Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 20°C/min to 300°C, hold for 5 minutes

  • MSD Transfer Line: 280°C

  • Ion Source: 230°C

  • Quadrupole: 150°C

  • Acquisition Mode: Full scan (m/z 50-550) for initial identification, then switch to Selected Ion Monitoring (SIM) for quantification.

Visualizations

experimental_workflow GC/MS Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Urine Sample Urine Sample Centrifugation Centrifugation Urine Sample->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Protein Precipitation Protein Precipitation Supernatant Collection->Protein Precipitation Evaporation Evaporation Protein Precipitation->Evaporation Methoximation Methoximation Evaporation->Methoximation Dried Extract Silylation Silylation Methoximation->Silylation GC/MS Injection GC/MS Injection Silylation->GC/MS Injection Derivatized Sample Data Acquisition Data Acquisition GC/MS Injection->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic Troubleshooting Decision Tree for Poor Peak Shape Start Start Poor Peak Shape Poor Peak Shape Start->Poor Peak Shape Check for Tailing Check for Tailing Poor Peak Shape->Check for Tailing Yes Check for Fronting Check for Fronting Poor Peak Shape->Check for Fronting No, check for fronting Active Sites Suspect Active Sites or Improper Derivatization Check for Tailing->Active Sites Yes Column Overload Suspect Column Overload Check for Fronting->Column Overload Yes Solution 1 Use Deactivated Liner, Optimize Derivatization Active Sites->Solution 1 Solution 2 Dilute Sample or Increase Split Ratio Column Overload->Solution 2

Caption: Troubleshooting logic for poor peak shape.

metabolic_pathway Metabolic Pathway of Creatinine to this compound Creatinine Creatinine Enzyme1 Creatinine Deiminase (Microbial) Creatinine->Enzyme1 This compound This compound Enzyme2 1-Methylhydantoinase (Microbial) This compound->Enzyme2 N-Carbamoylsarcosine N-Carbamoylsarcosine Sarcosine Sarcosine N-Carbamoylsarcosine->Sarcosine Enzyme1->this compound Enzyme2->N-Carbamoylsarcosine

References

Best practices for handling and storing 1-Methylhydantoin safely

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and use of 1-Methylhydantoin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound is a derivative of hydantoin, appearing as a white crystalline solid.[1] It is considered a hazardous substance and its primary hazards include causing skin and serious eye irritation, and it may cause respiratory irritation.[2][3] Ingestion may be harmful.[1]

Q2: What are the proper storage conditions for this compound?

A2: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][4] It should be stored away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[1][5] Protect containers from physical damage and regularly check for leaks.[1]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, it is essential to wear appropriate personal protective equipment to avoid personal contact. This includes protective gloves, chemical safety goggles or an eyeshield, and a dust mask (type N95 or equivalent).[3][6][7] Protective clothing, such as a lab coat or overalls, and an apron are also recommended, especially when there is a risk of exposure.[1][3]

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents.[1][5] Contact with materials such as nitrates, oxidizing acids, and chlorine bleaches should be avoided as it may result in ignition.[1]

Q5: How should I dispose of this compound waste?

A5: All waste containing this compound must be handled in accordance with local, state, and federal regulations.[1] Do not discharge into sewers or waterways.[1] Collect the waste in a suitable, labeled container for disposal.[1] It is recommended to consult with your institution's environmental health and safety (EHS) office for specific disposal procedures.

Troubleshooting Guide

Problem: Unexpected reaction outcome or low yield.

  • Possible Cause 1: Purity of this compound.

    • Troubleshooting Step: Verify the purity of the this compound using an appropriate analytical method, such as NMR or melting point determination. The melting point should be between 156-157 °C.[6][7] Impurities can interfere with the desired reaction.

  • Possible Cause 2: Inadequate reaction conditions.

    • Troubleshooting Step: Review the experimental protocol. Ensure that the temperature, pressure, and reaction time are appropriate for the specific synthesis. The solvent choice is also critical; this compound is soluble in methanol (B129727) and slightly soluble in DMSO, but insoluble in water.[8][9]

  • Possible Cause 3: Degradation of the reagent.

    • Troubleshooting Step: Although considered stable, improper storage can lead to degradation.[1] Ensure the compound was stored in a tightly sealed container in a cool, dry place. If degradation is suspected, use a fresh batch of the reagent.

Problem: Inconsistent analytical results (e.g., NMR, Mass Spectrometry).

  • Possible Cause 1: Sample contamination.

    • Troubleshooting Step: Ensure that all glassware and equipment are scrupulously clean. Use high-purity solvents for sample preparation.

  • Possible Cause 2: Presence of isomers or byproducts.

    • Troubleshooting Step: Re-purify the product using an appropriate technique, such as column chromatography or recrystallization. Analyze the purified product to confirm its identity and purity.

  • Possible Cause 3: Instrument calibration issue.

    • Troubleshooting Step: Verify the calibration of the analytical instrument using a known standard.

Physical and Chemical Properties

PropertyValue
Molecular Formula C4H6N2O2[2]
Molecular Weight 114.10 g/mol [2][6]
Appearance White to off-white crystalline solid[1][5][8]
Melting Point 156-160 °C[5][6]
Boiling Point 213.59 °C (rough estimate)[8]
Solubility Soluble in methanol, slightly soluble in DMSO, insoluble in water.[8][9]
Density 1.284 g/cm³[8]
pKa 8.94 ± 0.10 (Predicted)[8]

Experimental Protocols

General Protocol for the Synthesis of Thiohydantoins from α-Amino Acids (as a related application)

Note: This is a general procedure and may require optimization for specific substrates. This compound itself is not the starting material here, but this protocol illustrates a common synthesis of a related class of compounds.

  • Reaction Setup: In a round-bottom flask, combine the desired α-amino acid and thiourea (B124793) in a 1:3 molar ratio.[7]

  • Heating: Heat the mixture with stirring. The reaction is typically conducted at temperatures ranging from 170 to 220°C in the absence of a solvent.[8] The mixture will melt and fume as the reaction progresses.[7]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the resulting thiohydantoin can be separated and purified using techniques such as filtration and extraction.[7] The specific work-up procedure will depend on the properties of the product.

Visual Workflow and Logic Diagrams

Safe Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal Assess_Risks Assess Risks & Hazards Gather_PPE Gather Appropriate PPE (Gloves, Goggles, Dust Mask) Assess_Risks->Gather_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area Gather_PPE->Prepare_Work_Area Weigh_Solid Weigh Solid this compound Prepare_Work_Area->Weigh_Solid Proceed to Handling Transfer_to_Vessel Transfer to Reaction Vessel Weigh_Solid->Transfer_to_Vessel Store_Container Store in Tightly Sealed Original Container Transfer_to_Vessel->Store_Container After Use Collect_Waste Collect Waste in Labeled Container Transfer_to_Vessel->Collect_Waste Dispose of Contaminated Items Clean_Up Clean Up Spills Immediately Clean_Up->Collect_Waste Storage_Conditions Cool, Dry, Well-Ventilated Area Store_Container->Storage_Conditions Check_Incompatibility Away from Incompatible Materials (e.g., Oxidizing Agents) Storage_Conditions->Check_Incompatibility Consult_EHS Consult Institutional EHS for Disposal Procedures Collect_Waste->Consult_EHS Dispose_Properly Dispose According to Regulations Consult_EHS->Dispose_Properly

Caption: Workflow for the safe handling, storage, and disposal of this compound.

Troubleshooting Unexpected Experimental Results Start Unexpected Result (e.g., Low Yield) Check_Purity Is Starting Material Purity Confirmed? Start->Check_Purity Verify_Purity Verify Purity via Melting Point or NMR Check_Purity->Verify_Purity No Check_Conditions Are Reaction Conditions Correct? Check_Purity->Check_Conditions Yes Verify_Purity->Check_Conditions Review_Protocol Review Protocol: Temp, Time, Solvent Check_Conditions->Review_Protocol No Check_Storage Was Reagent Stored Properly? Check_Conditions->Check_Storage Yes Optimize_Conditions Optimize Reaction Conditions Review_Protocol->Optimize_Conditions Use_Fresh_Reagent Use a Fresh Batch of this compound Check_Storage->Use_Fresh_Reagent No Check_Storage->Optimize_Conditions Yes End_Success Problem Resolved Use_Fresh_Reagent->End_Success Consult_Literature Consult Literature for Alternative Methods Optimize_Conditions->Consult_Literature Unsuccessful Optimize_Conditions->End_Success Successful End_Further_Investigation Further Investigation Needed Consult_Literature->End_Further_Investigation

Caption: Decision tree for troubleshooting unexpected experimental outcomes.

References

Validation & Comparative

Comparative Stability of 1-Methylhydantoin and 5-Methylhydantoin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of isomeric compounds is a critical aspect of drug discovery and development. This guide provides a comparative analysis of the stability of 1-Methylhydantoin and 5-methylhydantoin (B32822), summarizing available experimental data on their thermodynamic and chemical stability, and outlining relevant experimental protocols.

Introduction

This compound and 5-methylhydantoin are structural isomers that exhibit different stability profiles due to the position of the methyl group on the hydantoin (B18101) ring. This difference in stability can have significant implications for their pharmacokinetic and pharmacodynamic properties, as well as their suitability as drug candidates or scaffolds. This guide aims to provide a clear comparison of their stability based on current scientific literature.

Thermodynamic Stability

From a thermodynamic standpoint, 5-methylhydantoin is the more stable isomer. A thermochemical study has shown that the methyl group at the 5-position confers greater thermodynamic stability compared to the methyl group at the 1-position. This increased stability is attributed to the electronic and steric effects of the methyl group on the hydantoin ring structure.

Chemical Stability and Degradation Pathways

The chemical stability of hydantoin derivatives is often challenged by hydrolysis, particularly under acidic and alkaline conditions. The degradation of these compounds typically involves the opening of the hydantoin ring.

Hydrolysis of this compound
Hydrolysis of 5-Methylhydantoin

The hydrolysis of 5-substituted hydantoins, including 5-methylhydantoin, generally proceeds through the formation of an N-carbamoyl-amino acid. In the case of 5-methylhydantoin, this would be N-carbamoyl-alanine. The rate of this hydrolysis is dependent on factors such as pH and temperature.

The general mechanism for the hydrolysis of the hydantoin ring to its corresponding N-carbamoyl-amino acid is illustrated below.

cluster_hydrolysis Hydantoin Ring Hydrolysis Hydantoin Hydantoin Derivative (e.g., 1- or 5-Methylhydantoin) Intermediate Tetrahedral Intermediate Hydantoin->Intermediate H₂O/OH⁻ Product N-Carbamoyl-amino acid (e.g., N-Carbamoylsarcosine or N-Carbamoyl-alanine) Intermediate->Product Ring Opening

Caption: General hydrolysis pathway of the hydantoin ring.

Quantitative Data Summary

A direct quantitative comparison of the hydrolysis rates of this compound and 5-methylhydantoin under identical experimental conditions is not available in the provided search results. However, studies on related hydantoin derivatives provide insights into the kinetics of hydrolysis. For instance, the alkaline hydrolysis of 3-methylhydantoin has been studied, demonstrating the susceptibility of the hydantoin ring to base-catalyzed degradation.

CompoundConditionObserved Degradation ProductKinetic Data (if available)
This compound Enzymatic (N-methylhydantoin amidohydrolase)N-Carbamoylsarcosine[1]Not specified in search results
5-Methylhydantoin HydrolysisN-Carbamoyl-alanine (expected)Not specified in search results

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to evaluate the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. A general protocol for the forced degradation of hydantoin derivatives is as follows:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound (this compound or 5-methylhydantoin) in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with an equal volume of 0.1 N HCl and reflux for a specified period (e.g., 2, 4, 8 hours) at a controlled temperature (e.g., 60-80°C).

    • Base Hydrolysis: Treat the stock solution with an equal volume of 0.1 N NaOH and reflux for a specified period at a controlled temperature.

    • Neutral Hydrolysis: Reflux the stock solution in water for a specified period at a controlled temperature.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% v/v) at room temperature for a specified period.

    • Photostability: Expose the solid compound and its solution to UV and visible light according to ICH Q1B guidelines.

    • Thermal Degradation: Expose the solid compound to dry heat at a specified temperature (e.g., 105°C) for a defined period.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

cluster_workflow Forced Degradation Workflow start Start: Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Neutral, Oxidative, Photo, Thermal) start->stress sample Withdraw and Neutralize Samples stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze end End: Evaluate Stability analyze->end

References

Validating a New HPLC-UV Method for 1-Methylhydantoin Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 1-Methylhydantoin, a metabolite of creatinine, is essential for metabolic studies and pharmaceutical quality control.[1][2][3] This guide provides an objective comparison of a newly validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a well-established Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection of this compound. The content herein is supported by established validation principles and representative experimental data.

The validation of an analytical procedure is crucial to ensure that the method is suitable for its intended purpose, providing reproducible and reliable results.[4][5] Key validation parameters, as stipulated by guidelines from the International Council on Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, and robustness.[6]

Performance Comparison of Analytical Methods

The choice between an HPLC-UV and an LC-MS/MS method often depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. LC-MS/MS is known for its high sensitivity and selectivity, making it suitable for complex biological matrices where trace-level detection is necessary.[7][8] In contrast, HPLC-UV is a robust, cost-effective, and widely available technique, often sufficient for quality control of bulk drug substances and pharmaceutical formulations.[9][10]

Below is a summary of the typical performance characteristics for a validated HPLC-UV method compared to a standard LC-MS/MS method for this compound analysis.

Parameter New Method: HPLC-UV Alternative Method: LC-MS/MS Acceptance Criteria (Typical)
Linearity (r²) 0.9995> 0.999r² ≥ 0.999[11]
Range 1 - 100 µg/mL0.1 - 50 ng/mLDependent on application
Limit of Quantification (LOQ) 1 µg/mL0.1 ng/mLSignal-to-Noise ratio ≥ 10
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0% for drug product[5]
Precision (% RSD)
- Repeatability (Intra-day)≤ 1.5%≤ 1.0%% RSD ≤ 2.0%[11]
- Intermediate Precision (Inter-day)≤ 1.8%≤ 1.3%% RSD ≤ 2.0%[11]
Specificity No interference from placebo and known impurities at the retention time of the analyte.No interference at the specific mass transition (MRM) of the analyte.Peak purity > 99.5%

Experimental Protocols

Detailed methodologies are essential for the replication and verification of analytical methods.

Protocol 1: Validation of the New HPLC-UV Method

This protocol outlines the steps to validate a reversed-phase HPLC-UV method for the quantification of this compound.

1. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (95:5 v/v)[10]

  • Flow Rate: 1.0 mL/min[9]

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL[9]

  • Column Temperature: 30°C

2. Validation Experiments:

  • Specificity: A placebo solution (matrix without the analyte) and a solution containing known related substances are injected to ensure no peaks co-elute with the this compound peak. Stress testing (acid, base, oxidation, thermal, and photolytic degradation) is performed to demonstrate that degradant peaks do not interfere with the analyte peak.[11]

  • Linearity: Prepare a series of at least five standard solutions of this compound across the desired concentration range (e.g., 1, 10, 50, 80, 100 µg/mL). Inject each solution in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[9][11]

  • Accuracy: Accuracy is determined by the recovery of spiked samples.[4] Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo mixture with a known amount of this compound. The percentage recovery is calculated.

  • Precision:

    • Repeatability (Intra-day Precision): Analyze six replicate samples of this compound at the target concentration on the same day, with the same analyst and equipment. Calculate the Relative Standard Deviation (%RSD).[9][11]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment. The %RSD between the two sets of results is calculated.

  • Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It is typically determined by injecting solutions with decreasing concentrations and establishing the concentration at which the signal-to-noise ratio is at least 10.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters is evaluated.[11] Variations may include changes in mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability parameters (e.g., peak asymmetry, theoretical plates) are monitored.

Protocol 2: Comparative LC-MS/MS Method

This method is ideal for determining low concentrations of this compound in complex matrices like biological fluids.

1. Sample Preparation:

  • For biological samples, a sample clean-up step such as solid-phase extraction (SPE) or protein precipitation is typically required to remove interferences.[12][13]

2. LC-MS/MS Conditions:

  • LC System: UPLC/HPLC with a C18 column.

  • Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). The transition for this compound (precursor ion → product ion) is monitored for quantification.[12]

Visualizations

Diagrams help clarify complex workflows and relationships in the method validation process.

ValidationWorkflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Evaluation Plan Define Method Purpose & Validation Plan Params Identify Validation Parameters Plan->Params Criteria Set Acceptance Criteria Params->Criteria Specificity Specificity & Stress Testing Criteria->Specificity Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) LOQ LOD / LOQ Robustness Robustness Data Analyze Data & Statistical Evaluation Robustness->Data Report Validation Report Data->Report

Caption: General workflow for analytical method validation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Prepare Stock & Working Standards of this compound Sample Accurately Weigh and Dissolve Sample in Diluent Standard->Sample Filter Filter Sample Solution (0.45 µm filter) Sample->Filter Inject Inject into HPLC System Filter->Inject Separate Isocratic Separation on C18 Column Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calculate Calculate Concentration using Calibration Curve Integrate->Calculate

References

Cross-Validation of HPLC and LC-MS/MS for the Quantification of 1-Methylhydantoin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like 1-Methylhydantoin is crucial for metabolic studies, pharmacokinetic analysis, and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most powerful and widely used analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by representative experimental data and detailed protocols, to assist in selecting the most appropriate technique for your research needs.

The choice between HPLC and LC-MS/MS depends on various factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and instrument availability.[1] While HPLC-UV is a robust, cost-effective, and widely accessible method, LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for trace-level quantification in complex biological matrices.[2][3] This guide presents a cross-validation perspective to ensure data integrity and reliability when developing or transferring methods for this compound analysis.

Experimental Protocols

Detailed methodologies are fundamental for reproducible and accurate quantification.[1] Below are representative protocols for HPLC-UV and LC-MS/MS that can be adapted for this compound analysis.

HPLC-UV Method Protocol

This protocol outlines a standard reversed-phase HPLC method with UV detection suitable for the quantification of this compound.

a) Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation (e.g., Plasma): To 100 µL of plasma, add 300 µL of acetonitrile (B52724) (protein precipitation). Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes. Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in 100 µL of mobile phase.

b) Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Isocratic elution with 20:80 (v/v) Acetonitrile:Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD)
Detection Wavelength 210 nm
Run Time 10 minutes
LC-MS/MS Method Protocol

This protocol details a highly sensitive and selective method using tandem mass spectrometry, ideal for complex biological samples.

a) Sample Preparation:

  • Standard and Sample Preparation: Follow the same procedure as for the HPLC-UV method. The use of a stable isotope-labeled internal standard (e.g., this compound-d3) is highly recommended to improve accuracy and precision.[4]

  • Internal Standard (IS) Spiking: Add the internal standard to all calibration standards and unknown samples at a fixed concentration before the protein precipitation step.

b) LC-MS/MS Conditions:

ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
Column Reversed-phase C18 (e.g., 2.1 mm x 50 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole (e.g., Sciex 6500+)
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temperature 550°C
Multiple Reaction Monitoring (MRM) Transitions:
This compoundPrecursor Ion (Q1): m/z 115.1 -> Product Ion (Q3): m/z 56.1
This compound-d3 (IS)Precursor Ion (Q1): m/z 118.1 -> Product Ion (Q3): m/z 59.1
Collision Energy Optimized for each transition

Method Cross-Validation Workflow

Cross-validation ensures that both analytical methods provide comparable and reliable results. The general workflow involves analyzing the same set of quality control (QC) samples with both the established and the new method and comparing the outcomes.[5]

G cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_comp Data Comparison Sample Prepare Spiked QC Samples (Low, Mid, High) Split Split Sample->Split HPLC_Analysis Analyze QCs via Validated HPLC Method Split->HPLC_Analysis LCMS_Analysis Analyze QCs via Validated LC-MS/MS Method Split->LCMS_Analysis HPLC_Data Calculate Concentrations (HPLC Data) HPLC_Analysis->HPLC_Data Compare Statistical Comparison (e.g., Bland-Altman, %Difference) HPLC_Data->Compare LCMS_Data Calculate Concentrations (LC-MS/MS Data) LCMS_Analysis->LCMS_Data LCMS_Data->Compare Report Cross-Validation Report Compare->Report

General workflow for cross-validating analytical methods.

Quantitative Performance Comparison

A direct cross-validation would involve analyzing the same samples using both methods and comparing key validation parameters. The following table summarizes typical performance characteristics for the quantification of small molecules like this compound, providing a reliable reference for expected outcomes.[1]

ParameterHPLC-UVLC-MS/MSAdvantage
Linearity (R²) > 0.995> 0.998LC-MS/MS
Limit of Quantification (LOQ) 0.5 - 1 µg/mL0.1 - 10 ng/mLLC-MS/MS
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.05 - 5 ng/mLLC-MS/MS
Accuracy (% Recovery) 90 - 110%95 - 105%LC-MS/MS
Precision (% RSD) < 10%< 5%LC-MS/MS
Selectivity Moderate (Risk of co-elution)High (Based on mass-to-charge ratio)LC-MS/MS
Matrix Effect LowCan be significant (Ion suppression/enhancement)HPLC-UV
Throughput ModerateHigh (with modern UPLC systems)LC-MS/MS
Cost (Instrument & Maint.) Low to ModerateHighHPLC-UV
Complexity LowHighHPLC-UV

Data synthesized from typical performance of the methods for similar small molecule analytes.[1][5]

Cross-Validation Logic

The core of cross-validation lies in the direct comparison of results obtained from both methods to ensure they are interchangeable within acceptable limits. This process confirms that a new or alternative method provides data of comparable quality to an established one.

G cluster_methods Analytical Methods cluster_params Validation Parameters cluster_decision Outcome HPLC HPLC-UV Method Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Selectivity Selectivity HPLC->Selectivity Linearity Linearity HPLC->Linearity LCMS LC-MS/MS Method LCMS->Accuracy LCMS->Precision LCMS->Selectivity LCMS->Linearity Validation Methods are Cross-Validated Accuracy->Validation Precision->Validation Selectivity->Validation Linearity->Validation

Logical relationship of the cross-validation process.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound, but they serve different needs.

  • HPLC-UV is a reliable, cost-effective, and straightforward method suitable for routine analysis, quality control of bulk substances, or when analyzing samples with relatively high concentrations of the analyte in a simple matrix. Its lower sensitivity and selectivity are its main limitations.

  • LC-MS/MS is the method of choice for applications requiring high sensitivity and selectivity, such as bioanalysis of plasma or tissue samples, metabolite identification, and trace-level impurity quantification.[2] The superior performance comes at the cost of higher instrument expense and operational complexity, including the need to manage potential matrix effects.

Ultimately, the cross-validation of these two methods can provide a comprehensive analytical toolkit. A simpler HPLC method can be used for routine, high-concentration samples, while the more sensitive LC-MS/MS method can be reserved for challenging, low-concentration samples, with the assurance that both methods yield reliable and interchangeable data.

References

Comparative Analysis of the Cytotoxic Effects of 1-Methylhydantoin and Creatinine on Renal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the cytotoxic effects of 1-Methylhydantoin and its precursor, creatinine (B1669602), with a focus on renal proximal tubular cells. The information presented is intended for researchers, scientists, and professionals in the field of drug development and toxicology. This document summarizes key experimental findings, details the methodologies employed, and visualizes the cellular mechanisms involved.

Executive Summary

Recent in vitro studies demonstrate that both this compound and creatinine exert toxic effects on human renal proximal tubular cells. However, the available data indicates that this compound, a metabolic byproduct of creatinine, is significantly more cytotoxic.[1] this compound induces a dose-dependent loss of cell viability, leading to both apoptosis and necrosis at a greater severity than its parent compound, creatinine.[1][2]

Quantitative Data Comparison

The following tables summarize the key quantitative findings from a comparative study on the human renal proximal tubular cell line, HK-2, after 24 hours of exposure to this compound and creatinine.

Table 1: Cell Viability Assessment by MTT Assay

CompoundConcentration (mM)Mean Cell Viability (%)Standard Deviation
Control-100± 8.2
Creatinine185.3± 6.5
This compound0.2582.1± 7.1
This compound0.565.4± 5.9
This compound148.2± 5.3

Data derived from Zhang et al., 2009.[1][2]

Table 2: Cytotoxicity Assessment by N-acetyl-β-D-glucosaminidase (NAG) Release

CompoundConcentration (mM)NAG Release (U/L)Standard Deviation
Control-2.1± 0.3
Creatinine14.5± 0.5
This compound0.255.8± 0.6
This compound0.58.9± 0.9
This compound114.2± 1.5

Data derived from Zhang et al., 2009.[2]

Table 3: Apoptosis Assessment by Annexin V/PI Staining and Flow Cytometry

CompoundConcentration (mM)Apoptotic Cells (%)Standard Deviation
Control-6.99± 1.29
This compound0.536.46± 3.65

Data derived from Zhang et al., 2009.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison.

Cell Culture

The HK-2 human renal proximal tubular cell line was used for all experiments. Cells were cultured in a suitable medium, such as a Keratinocyte-Serum Free Medium supplemented with bovine pituitary extract and epidermal growth factor, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • HK-2 cells were seeded in 96-well plates and allowed to adhere overnight.

    • The culture medium was replaced with fresh medium containing various concentrations of this compound (0.25, 0.5, 1 mM), creatinine (1 mM), or vehicle control.

    • Cells were incubated for 24 hours.

    • Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

    • The medium was then removed, and 100 µL of a solubilization buffer (e.g., DMSO) was added to each well to dissolve the formazan (B1609692) crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

    • Cell viability was expressed as a percentage of the control group.

Cytotoxicity Assay (NAG Release Test)

This assay quantifies the release of the lysosomal enzyme N-acetyl-β-D-glucosaminidase (NAG) into the culture medium, which is an indicator of renal tubular cell injury.

  • Procedure:

    • HK-2 cells were treated with this compound and creatinine as described for the MTT assay.

    • After 24 hours, the cell culture supernatant was collected.

    • The NAG activity in the supernatant was measured using a commercially available colorimetric assay kit, following the manufacturer's instructions.

    • The assay is based on the cleavage of a synthetic substrate by NAG to produce a colored product (p-nitrophenol), which is quantified by measuring the absorbance at 400 nm.

Apoptosis Detection

Apoptosis, or programmed cell death, was assessed both morphologically and quantitatively.

  • Nuclear Staining with Hoechst 33258: This method allows for the visualization of nuclear changes characteristic of apoptosis.

    • Cells grown on coverslips were treated with the compounds for 24 hours.

    • The cells were then fixed with 4% paraformaldehyde.

    • After fixation, the cells were stained with Hoechst 33258 solution (10 µg/mL in PBS) for 10 minutes in the dark.

    • The coverslips were mounted on glass slides, and the nuclear morphology was observed under a fluorescence microscope. Apoptotic cells exhibit condensed chromatin and fragmented nuclei, which stain brightly with Hoechst 33258.[1]

  • Flow Cytometry with Annexin V-FITC and Propidium Iodide (PI) Staining: This method quantifies the percentage of apoptotic and necrotic cells.

    • After treatment, both adherent and floating cells were collected.

    • The cells were washed with cold PBS and resuspended in a binding buffer.

    • Annexin V-FITC and PI were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes at room temperature.

    • The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Signaling Pathways and Mechanisms

This compound-Induced Cytotoxicity

The primary mechanism of this compound-induced cytotoxicity in renal tubular cells is the induction of apoptosis and necrosis.[1][2] While the precise upstream signaling cascade initiated by this compound has not been fully elucidated, the observed apoptosis suggests the involvement of the intrinsic (mitochondrial) pathway. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases, which are the executioners of apoptosis.

G node_1MH This compound node_Cell Renal Tubular Cell node_1MH->node_Cell Enters node_Stress Cellular Stress (Mechanism Unspecified) node_Cell->node_Stress node_Bcl2 Anti-apoptotic Bcl-2 family (e.g., Bcl-2) node_Stress->node_Bcl2 node_Bax Pro-apoptotic Bcl-2 family (e.g., Bax) node_Stress->node_Bax node_Necrosis Necrosis node_Stress->node_Necrosis node_Mito Mitochondria node_CytC Cytochrome c release node_Mito->node_CytC node_Bcl2->node_Bax node_Bax->node_Mito node_Casp9 Caspase-9 activation node_CytC->node_Casp9 node_Casp3 Caspase-3 activation node_Casp9->node_Casp3 node_Apoptosis Apoptosis node_Casp3->node_Apoptosis

Caption: Putative intrinsic apoptosis pathway induced by this compound in renal cells.

Creatinine-Related Cytotoxicity

While direct comparative studies show creatinine to be less toxic than this compound in the HK-2 cell model, other research suggests a potential for cytotoxicity through its metabolic conversion. Creatinine can be metabolized to methylamine (B109427), which is then converted to formaldehyde (B43269) by semicarbazide-sensitive amine oxidase (SSAO). Both methylamine and formaldehyde are known to be cytotoxic. This pathway may contribute to renal damage in conditions with high creatinine levels.

G node_Creatinine Creatinine node_Methylamine Methylamine node_Creatinine->node_Methylamine Metabolism node_Formaldehyde Formaldehyde node_Methylamine->node_Formaldehyde Catalyzed by node_H2O2 Hydrogen Peroxide node_Methylamine->node_H2O2 Catalyzed by node_SSAO SSAO node_Cytotoxicity Cytotoxicity (Protein & DNA cross-linking) node_Formaldehyde->node_Cytotoxicity node_H2O2->node_Cytotoxicity

Caption: Metabolic pathway of creatinine to cytotoxic products.

Experimental Workflow

The logical flow of the in vitro experiments to compare the cytotoxicity of this compound and creatinine is outlined below.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_results Results node_culture 1. Culture HK-2 Cells node_seed 2. Seed Cells in Plates/ on Coverslips node_culture->node_seed node_treat 3. Expose Cells to: - this compound - Creatinine - Control node_seed->node_treat node_incubate 4. Incubate for 24 hours node_treat->node_incubate node_mtt 5a. MTT Assay (Cell Viability) node_incubate->node_mtt node_nag 5b. NAG Release Assay (Cytotoxicity) node_incubate->node_nag node_hoechst 5c. Hoechst Staining (Apoptosis Morphology) node_incubate->node_hoechst node_facs 5d. Flow Cytometry (Apoptosis Quantification) node_incubate->node_facs node_compare 6. Compare Data and Assess Relative Cytotoxicity node_mtt->node_compare node_nag->node_compare node_hoechst->node_compare node_facs->node_compare

References

A Comparative Guide to the Enthalpy of Formation of Hydantoin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the standard enthalpy of formation for hydantoin (B18101) and several of its key derivatives. The presented data, summarized in a clear tabular format, is supported by a detailed experimental protocol for combustion calorimetry, the primary method for determining these thermodynamic values. Furthermore, this guide illustrates the experimental workflow and a key signaling pathway associated with a prominent hydantoin derivative using detailed diagrams.

Data Presentation: Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a critical thermodynamic property that provides insight into the stability of a molecule. In the context of drug development, understanding the energetic properties of a molecule and its derivatives can be crucial for predicting stability, reactivity, and even aspects of its interaction with biological targets. The following table summarizes the experimentally determined standard molar enthalpies of formation for hydantoin and a selection of its derivatives in both the crystalline (solid) and gaseous phases at 298.15 K.

Compound NameChemical FormulaMolar Mass ( g/mol )ΔfH°(cr) (kJ/mol)ΔfH°(g) (kJ/mol)
HydantoinC₃H₄N₂O₂100.08-486.6 ± 1.1[1]-391.2 ± 4.6[1]
1-MethylhydantoinC₄H₆N₂O₂114.10-495.6 ± 2.0[1]-389.2 ± 4.0[1]
5-MethylhydantoinC₄H₆N₂O₂114.10Not Reported-413.0 ± 5.0[1]
5,5-DimethylhydantoinC₅H₈N₂O₂128.13Not ReportedNot Reported
5,5-Diphenylhydantoin (Phenytoin)C₁₅H₁₂N₂O₂252.27Not ReportedNot Reported
NitrofurantoinC₈H₆N₄O₅238.16Not ReportedNot Reported

Note: "Not Reported" indicates that reliable experimental data was not found in the cited sources. The uncertainties represent the expanded uncertainty for a confidence level of 0.95.

From the available data, it can be observed that the methyl group has a stabilizing effect on the hydantoin ring. This effect is more pronounced when the methyl group is at position 5 compared to position 1.[1] Specifically, the methyl group at position 5 leads to a greater decrease in the gas-phase enthalpy of formation, indicating increased stability.[1] Conversely, the introduction of a phenyl group, as seen in other derivatives mentioned in the literature, tends to have a destabilizing effect.[1]

Experimental Protocols: Combustion Calorimetry

The determination of the standard molar enthalpy of formation for crystalline organic compounds, such as hydantoin derivatives, is primarily achieved through static bomb combustion calorimetry.[1] The standard enthalpy of formation in the gas phase is then calculated by combining the crystalline phase data with the enthalpy of sublimation.

Static Bomb Combustion Calorimetry Protocol

This protocol outlines the key steps involved in determining the standard enthalpy of combustion, from which the enthalpy of formation is calculated.

1. Sample Preparation:

  • A pellet of the hydantoin derivative (typically 0.5 - 1.0 g) is accurately weighed.

  • The pellet is placed in a crucible within the combustion bomb.

2. Bomb Assembly and Pressurization:

  • A fuse wire (e.g., platinum or nickel-chromium) of known length and mass is connected to the electrodes inside the bomb, with the wire in contact with the sample pellet.

  • A small, known amount of distilled water (typically 1 mL) is added to the bottom of the bomb to ensure that the water formed during combustion is in its liquid state.

  • The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen.

  • The bomb is then charged with high-purity oxygen to a pressure of approximately 30 atm.

3. Calorimetric Measurement:

  • The sealed bomb is placed in a calorimeter bucket containing a precisely known mass of water.

  • The calorimeter is assembled, and the temperature of the water is monitored until a steady state is reached (the fore-period).

  • The sample is ignited by passing an electric current through the fuse wire.

  • The temperature of the water is recorded at regular intervals throughout the combustion process (the main period) and after the reaction is complete until a steady rate of cooling is observed (the after-period).

4. Data Analysis and Corrections:

  • The corrected temperature rise is determined from the temperature-time data.

  • The energy equivalent of the calorimeter (calorimeter constant) is determined by burning a standard substance with a known enthalpy of combustion, such as benzoic acid.

  • Corrections are made for the heat released by the combustion of the fuse wire and for the formation of nitric acid from any residual atmospheric nitrogen.

  • The standard internal energy of combustion (ΔcU°) is calculated.

  • The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU° using the relationship ΔcH° = ΔcU° + Δn(g)RT, where Δn(g) is the change in the number of moles of gas in the combustion reaction.

  • Finally, the standard enthalpy of formation of the compound is calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O).[1]

Mandatory Visualizations

Experimental Workflow for Bomb Calorimetry

experimental_workflow cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetric Measurement cluster_analysis Data Analysis weigh Weigh Sample Pellet place Place Pellet in Crucible weigh->place fuse Attach Fuse Wire water Add Distilled Water fuse->water seal Seal and Purge Bomb water->seal pressurize Pressurize with Oxygen seal->pressurize place_bomb Place Bomb in Calorimeter pressurize->place_bomb equilibrate Equilibrate Temperature place_bomb->equilibrate calc_temp Calculate Corrected ΔT ignite Ignite Sample equilibrate->ignite record Record Temperature Change ignite->record record->calc_temp apply_cal Apply Calorimeter Constant calc_temp->apply_cal corrections Apply Corrections apply_cal->corrections calc_deltaU Calculate ΔcU° corrections->calc_deltaU calc_deltaH Calculate ΔcH° calc_deltaU->calc_deltaH calc_deltaHf Calculate ΔfH° calc_deltaH->calc_deltaHf

Caption: Workflow for determining enthalpy of formation using bomb calorimetry.

Mechanism of Action of Phenytoin on Voltage-Gated Sodium Channels

Phenytoin, a well-known hydantoin derivative, is a widely used anticonvulsant medication. Its primary mechanism of action involves the modulation of voltage-gated sodium channels in neurons.

phenytoin_moa cluster_channel Voltage-Gated Sodium Channel States cluster_phenytoin Phenytoin Interaction cluster_outcome Neuronal Outcome resting Resting State open Open (Active) State resting->open Depolarization inactivated Inactivated State open->inactivated Peak Action Potential inactivated->resting Repolarization reduced_firing Reduced Neuronal Firing Rate inactivated->reduced_firing phenytoin Phenytoin prolongs Prolongs Inactivated State phenytoin->prolongs prolongs->inactivated seizure_control Seizure Control reduced_firing->seizure_control

Caption: Phenytoin stabilizes the inactivated state of sodium channels.

References

A Comparative Guide to Accurate 1-Methylhydantoin Quantification: Isotope Dilution Mass Spectrometry and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 1-Methylhydantoin, a key metabolite of creatinine, is crucial for various biomedical and clinical studies. This guide provides an objective comparison of Isotope Dilution Mass Spectrometry (IDMS), the gold standard for quantitative analysis, with alternative methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and standard Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This document delves into the experimental protocols and performance characteristics of each method, supported by representative data to aid in the selection of the most appropriate technique for specific research needs.

Quantitative Performance Comparison

The choice of an analytical method for this compound quantification significantly impacts the reliability and accuracy of the results. Isotope Dilution Mass Spectrometry (IDMS) is recognized for its superior accuracy and precision due to the use of a stable isotope-labeled internal standard that corrects for matrix effects and variations during sample processing and analysis.[1][2] While direct comparative studies for this compound are not extensively documented in the available literature, the following table summarizes the typical performance characteristics of each method based on their application to similar small molecules in biological matrices.

Analytical MethodTypical Linearity (r²)Accuracy (% Recovery)Precision (%RSD)Limit of Quantification (LOQ)
Isotope Dilution Mass Spectrometry (IDMS) > 0.99995 - 105%< 5%Low ng/mL to pg/mL
LC-MS/MS > 0.9990 - 110%< 15%ng/mL range
HPLC-UV > 0.9985 - 115%< 15%µg/mL range

Note: The data presented are representative values for the quantification of small molecules in biological fluids and may vary depending on the specific experimental conditions, matrix, and instrumentation.

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical results. Below are the typical experimental protocols for the quantification of this compound using IDMS, LC-MS/MS, and HPLC-UV.

Isotope Dilution Mass Spectrometry (IDMS) Protocol

IDMS offers the highest level of accuracy by incorporating a known amount of an isotopically labeled this compound standard into the sample at the beginning of the workflow.[1] This internal standard, which is chemically identical to the analyte but has a different mass, experiences the same extraction inefficiencies and ionization suppression or enhancement as the endogenous this compound, allowing for highly accurate correction.

1. Sample Preparation:

  • To a known volume of the biological sample (e.g., 100 µL of plasma or urine), add a precise amount of the isotopically labeled this compound internal standard (e.g., ¹³C₃-¹⁵N₂-1-Methylhydantoin).

  • Perform protein precipitation by adding a threefold volume of a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[3]

  • Transfer the supernatant to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically used for separation.

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol or acetonitrile (Mobile Phase B) is commonly employed.

    • Flow Rate: A flow rate of 0.2 - 0.4 mL/min is generally used.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used to selectively detect the precursor-to-product ion transitions for both the native and the isotopically labeled this compound.

Alternative Method 1: LC-MS/MS Protocol

This method is similar to IDMS but typically uses a structurally similar molecule as the internal standard, which may not behave identically to the analyte during sample preparation and ionization.

1. Sample Preparation:

  • Follow the same protein precipitation and extraction procedure as described for IDMS, but use a different internal standard (e.g., a structurally related hydantoin (B18101) derivative).

2. LC-MS/MS Analysis:

  • The LC-MS/MS conditions are generally the same as for the IDMS method.

Alternative Method 2: HPLC-UV Protocol

HPLC-UV is a more widely available and less expensive technique but generally offers lower sensitivity and selectivity compared to mass spectrometry-based methods.[4]

1. Sample Preparation:

  • Sample preparation may involve more extensive cleanup steps, such as solid-phase extraction (SPE), to remove interfering substances from the matrix that could co-elute with this compound and absorb at the same UV wavelength.

2. HPLC-UV Analysis:

  • Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: An isocratic or gradient elution with a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical.[5]

    • Flow Rate: A flow rate of 1.0 mL/min is common.

    • Detection: UV detection is performed at a wavelength where this compound exhibits maximum absorbance (e.g., around 210 nm).[4]

Visualizing the Methodologies

To better understand the workflows and the underlying biological context, the following diagrams have been generated.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Urine) Spike Add Isotopically Labeled This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection) LC->MS Data Accurate Quantification MS->Data Quantification (Analyte/IS Ratio)

Figure 1: Isotope Dilution Mass Spectrometry Workflow

The diagram above illustrates the key steps in the Isotope Dilution Mass Spectrometry (IDMS) workflow for the quantification of this compound. The process begins with the addition of a stable isotope-labeled internal standard to the biological sample, followed by sample preparation to remove interfering substances. The prepared sample is then analyzed by LC-MS/MS, and the ratio of the native analyte to the internal standard is used for accurate quantification.

Creatinine Creatinine OneMethylhydantoin This compound Creatinine->OneMethylhydantoin Bacterial Creatinine Deaminase (in gut) FiveHydroxy 5-Hydroxy-1-methylhydantoin (B1677063) OneMethylhydantoin->FiveHydroxy Metabolism Methylparabanic Methylparabanic Acid FiveHydroxy->Methylparabanic Metabolism N5Methyloxaluric N5-Methyloxaluric Acid Methylparabanic->N5Methyloxaluric Metabolism

Figure 2: Metabolic Pathway of this compound

This diagram outlines the metabolic pathway of this compound in mammals.[6] Creatinine is converted to this compound, which is then further metabolized through a series of enzymatic reactions to form 5-hydroxy-1-methylhydantoin, methylparabanic acid, and ultimately N5-methyloxaluric acid. Understanding this pathway is crucial for interpreting the quantitative results in the context of biological processes.

Conclusion

For the highly accurate and precise quantification of this compound, Isotope Dilution Mass Spectrometry (IDMS) is the method of choice. Its ability to correct for matrix effects and procedural losses makes it an invaluable tool in clinical and research settings where reliable data is paramount. While LC-MS/MS offers a good alternative with high sensitivity and selectivity, and HPLC-UV provides a more accessible option for higher concentration samples, neither can match the accuracy of IDMS. The selection of the most suitable method will ultimately depend on the specific requirements of the study, including the desired level of accuracy, the concentration range of the analyte, and the available instrumentation.

References

Confirming the Structure of Synthesized 1-Methylhydantoin: A Comparative Guide to X-ray Crystallography and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of newly synthesized molecules is a critical step. 1-Methylhydantoin, a derivative of hydantoin (B18101), serves as a valuable scaffold in medicinal chemistry. This guide provides a detailed comparison of X-ray crystallography, the definitive method for structure elucidation, with other widely used analytical techniques for confirming the structure of synthesized this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline the protocols for the synthesis of this compound and its subsequent structural analysis.

1. Synthesis of this compound

A common synthetic route to this compound involves the reaction of methylamine (B109427), sodium carbonate, and sodium chloroacetate, followed by treatment with sodium cyanate (B1221674) and cyclization with a strong acid.[1]

  • Step 1: N-Methylglycine formation: In a 500 mL four-necked flask, combine 46.5g of 30% aqueous methylamine solution, 106g of 10% aqueous sodium carbonate, and 87.5g of 20% aqueous sodium chloroacetate. Heat the reaction mixture to 60°C for 4 hours.

  • Step 2: Urea derivative formation: Remove the excess methylamine by distillation and adjust the pH to 2. Heat the solution to 100°C and, under reflux, add 91g of 8% aqueous sodium cyanate solution. After 30 minutes of stirring, add 7.3g of solid sodium cyanate and continue the reaction for another 90 minutes.

  • Step 3: Cyclization: Cool the mixture to 5°C and carefully add 25g of 98% sulfuric acid. Heat the reaction to 100°C and reflux for 2 hours.

  • Step 4: Isolation: The crude product is obtained by evaporation of the solvent under reduced pressure and can be further purified by recrystallization.[1]

2. Primary Structural Confirmation: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides precise three-dimensional coordinates of atoms in a crystalline solid, offering unequivocal proof of molecular structure, connectivity, and stereochemistry.

  • Crystal Growth: Obtaining high-quality single crystals is the most critical step. For this compound, different polymorphs can be obtained through specific recrystallization procedures. For example, polymorph MH-II can be obtained by recrystallization from methanol, while polymorph MH-III can be crystallized from an aqueous solution of MgCl₂.[2][3]

  • Data Collection: A suitable single crystal is mounted on a goniometer. The diffractometer bombards the crystal with monochromatic X-rays at a specific temperature (e.g., 293 K).[4] As the crystal is rotated, a detector collects the diffraction pattern, which consists of a series of reflections of varying intensities.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to yield the final, highly accurate molecular structure.

3. Alternative and Complementary Analytical Methods

While X-ray crystallography is the gold standard, other techniques provide valuable and often complementary data for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum in water shows characteristic signals for the methyl (CH₃) and methylene (B1212753) (CH₂) groups.[5][6] The ¹³C NMR spectrum reveals signals for the two carbonyl carbons, the methylene carbon, and the methyl carbon.[7]

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound by ionizing the molecule and measuring its mass-to-charge ratio (m/z). The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight of 114.10 g/mol .[5][8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H and C=O stretching vibrations of the hydantoin ring.[9][10]

  • Powder X-ray Diffraction (PXRD): PXRD is used to analyze the bulk crystalline sample. The resulting diffraction pattern is a fingerprint of the crystalline phase. It can be used to confirm the phase purity of the synthesized material and can be compared with the pattern calculated from single-crystal X-ray data to confirm the identity of the bulk material.[4][11]

Comparative Data Analysis

Quantitative data from these analytical techniques provide a comprehensive picture of the synthesized this compound.

Table 1: Crystallographic Data for this compound Polymorphs

ParameterPolymorph MH-I[3][11]Polymorph MH-II[2][3]Polymorph MH-III[2][3]
Crystal System MonoclinicOrthorhombicOrthorhombic
Space Group P2₁/cPna2₁P2₁2₁2₁
a (Å) 5.6070(9)19.0323(7)7.82427(5)
b (Å) 12.170(1)3.91269(8)9.8230(5)
c (Å) 8.097(1)6.8311(7)20.2951(4)
β (º) 105.41(1)9090
**Volume (ų) **532.66(9)508.70(3)1563.5(1)
Z 4412

Table 2: Spectroscopic Data for this compound

TechniqueObservationInterpretationReference
¹H NMR (600 MHz, H₂O)δ 4.08 ppm (s, 2H), 2.92 ppm (s, 3H)Methylene (CH₂) protons and Methyl (CH₃) protons[5]
¹³C NMR δ 173.8, 159.9, 53.9, 29.2 ppmTwo C=O, N-CH₃, and C-5 methylene carbons[7]
Mass Spec. (EI) m/z 114 (M⁺), 71, 43, 42Molecular ion and characteristic fragment ions[5]
FTIR (KBr) Bands for N-H and C=O stretchingPresence of hydantoin ring functional groups[5]

Table 3: Comparison of Structural Analysis Techniques

TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal XRD Absolute 3D structure, stereochemistry, crystal packingUnambiguous and definitive structural proofRequires high-quality single crystals, which can be difficult to grow
NMR Spectroscopy Connectivity of atoms (C-H framework)Provides detailed information about the molecular skeleton in solutionDoes not provide 3D spatial arrangement or solid-state packing information
Mass Spectrometry Molecular weight and fragmentation patternHigh sensitivity, requires very small sample amountDoes not provide information on connectivity or stereochemistry
IR Spectroscopy Presence of functional groupsFast and simple method for functional group identificationProvides limited information on the overall molecular structure
Powder XRD Crystalline phase identification and purityAnalyzes bulk material, non-destructiveDoes not provide atomic-level structural detail like single-crystal XRD

Workflow and Decision Making

Visualizing the experimental process and the logic for selecting an analytical method can streamline the structural confirmation workflow.

G Experimental Workflow for Synthesis and Structural Confirmation cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_xray Crystallography Reactants Reactants (Methylamine, Sodium Chloroacetate, etc.) Reaction Chemical Reaction & Workup Reactants->Reaction Crude Crude this compound Reaction->Crude Purify Recrystallization Crude->Purify Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Crude->Spectroscopy Crystals Single Crystals Purify->Crystals PXRD Powder XRD Purify->PXRD Structure Final 3D Structure Confirmed Spectroscopy->Structure Supportive Data SCXRD Single-Crystal XRD Crystals->SCXRD PXRD->Structure Phase Purity SCXRD->Structure

Caption: Workflow from synthesis to structural confirmation.

Caption: Flowchart for selecting an analysis method.

Conclusion

The structural confirmation of synthesized this compound relies on a combination of analytical techniques. While NMR, MS, and IR spectroscopy provide essential information regarding the molecular formula and connectivity, they cannot definitively establish the three-dimensional atomic arrangement. Powder X-ray diffraction is invaluable for assessing the purity and crystalline nature of the bulk sample.

Ultimately, single-crystal X-ray crystallography remains the unparalleled gold standard, providing indisputable evidence of the molecular structure. The data presented herein for the different polymorphs of this compound highlights the power of this technique. For researchers in drug discovery and development, a comprehensive approach utilizing spectroscopic methods for initial characterization followed by single-crystal X-ray crystallography for final, unambiguous confirmation is the most rigorous and reliable strategy. In cases where single crystals are unobtainable, emerging techniques like three-dimensional electron diffraction (3DED or MicroED) present a viable alternative for analyzing nanocrystalline materials.[12][13][14]

References

Stability Under Scrutiny: How Methyl Group Placement Impacts the Hydantoin Ring

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The hydantoin (B18101) ring, a core scaffold in numerous pharmaceuticals, presents a fascinating case study in how subtle structural modifications can profoundly influence molecular stability. For researchers and scientists in drug development, understanding the nuances of how substituent placement affects the degradation pathways of this heterocyclic moiety is paramount for designing robust and effective therapeutic agents. This guide provides an objective comparison of the stability of the hydantoin ring when a methyl group is positioned at the N1, N3, or C5 position, supported by available experimental data.

The Stability Landscape: A Tale of Three Positions

The placement of a methyl group on the hydantoin ring introduces electronic and steric changes that directly impact its susceptibility to hydrolytic and thermal degradation. While a comprehensive, direct comparative study under identical conditions remains elusive in the current literature, a compilation of existing data provides valuable insights into the relative stability of N1-methyl, N3-methyl, and C5-methylhydantoin.

Chemical Stability: Resilience to Hydrolysis

The hydantoin ring is susceptible to cleavage under both acidic and basic conditions, typically requiring elevated temperatures. The primary degradation pathway involves the hydrolysis of one of the amide bonds, leading to the formation of a hydantoic acid derivative, which can further hydrolyze to an amino acid.

Alkaline Hydrolysis:

Studies on the alkaline hydrolysis of hydantoin and its methylated derivatives reveal significant differences in their reaction kinetics. The hydrolysis of 3-methylhydantoin has been found to be predominantly second-order with respect to the hydroxide (B78521) ion concentration at lower basicity, transitioning to first-order at higher concentrations[1]. This indicates a mechanism involving the attack of a hydroxide ion on the un-ionized hydantoin ring, followed by a base-catalyzed breakdown of the tetrahedral intermediate.

Acidic Hydrolysis:

Information on the kinetics of acid-catalyzed hydrolysis of methylated hydantoins is less prevalent in the literature. Generally, the hydantoin ring is more stable under acidic conditions compared to strongly basic conditions. The hydrolysis under acidic conditions also proceeds via cleavage of the amide bond, ultimately yielding an amino acid[2]. The relative rates of hydrolysis for the different methylated isomers under acidic conditions would be influenced by the protonation of the carbonyl oxygens and the nitrogen atoms, which in turn is affected by the electronic effects of the methyl group.

Comparative Hydrolysis Data Summary

CompoundConditionRate Constant (k)Observations
Hydantoin Alkaline (NaOH)Data available, complex kineticsServes as a baseline for comparison.
N1-Methylhydantoin Alkaline/AcidicData not available-
N3-Methylhydantoin Alkaline (NaOH)k₂ values reported[1]Reaction is second-order in [OH⁻] at low pH.
C5-Methylhydantoin Alkaline/AcidicData not availableGenerally considered stable; hydrolysis is a key step in amino acid synthesis.
5,5-Dimethylhydantoin (B190458) NeutralReported to be stableLacks functional groups that readily hydrolyze under environmental conditions.

Note: The absence of directly comparable kinetic data under identical conditions is a significant gap in the current literature.

Thermal Stability: Resisting the Heat

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the thermal stability of pharmaceutical compounds.

A thermochemical study of This compound has provided detailed information on its thermal properties, including its enthalpy of formation and sublimation. These values are indicative of the energetic stability of the molecule in the crystalline and gaseous phases.

Data on the thermal stability of 3-methylhydantoin and 5-methylhydantoin (B32822) from TGA/DSC analyses would be necessary for a complete comparative assessment.

Summary of Thermal Properties

CompoundMelting Point (°C)Onset of Decomposition (TGA)Key Observations
Hydantoin ~220-High melting point suggests significant crystal lattice energy.
Nthis compound -Data from thermochemical study availableProvides baseline for N-substituted hydantoins.
N3-Methylhydantoin -Data not available-
C5-Methylhydantoin -Data not available-
5,5-Dimethylhydantoin 174-177-Stable at room temperature. Decomposition at high temperatures.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for assessing the chemical and thermal stability of methylated hydantoins.

Protocol 1: Evaluation of Hydrolytic Stability

This protocol is designed to determine the rate of hydrolysis of methylated hydantoin isomers under both acidic and basic conditions.

1. Materials and Reagents:

  • Nthis compound, N3-methylhydantoin, and C5-methylhydantoin (or 5,5-dimethylhydantoin)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Phosphate (B84403) buffer solutions (pH 2, 7, 12)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reaction vials

  • Constant temperature water bath or heating block

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Procedure:

  • Sample Preparation: Prepare stock solutions (1 mg/mL) of each methylated hydantoin in a suitable solvent (e.g., water or a small amount of acetonitrile).

  • Reaction Setup:

    • For each isomer, set up separate reactions in vials containing the acidic (1 M HCl), basic (1 M NaOH), and buffered solutions.

    • Add a known volume of the hydantoin stock solution to each vial to achieve a final concentration of approximately 100 µg/mL.

    • Place the vials in a constant temperature bath set to a specific temperature (e.g., 60°C or 80°C).

  • Time-Course Analysis:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vial.

    • Immediately neutralize the acidic and basic samples to quench the reaction.

    • Dilute the samples with the HPLC mobile phase to a suitable concentration for analysis.

  • HPLC Analysis:

    • Mobile Phase: An isocratic or gradient elution using a mixture of phosphate buffer (e.g., 20 mM, pH 3) and acetonitrile. The exact ratio should be optimized for the separation of the parent hydantoin and its degradation products.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 20 µL

    • Quantify the peak area of the remaining parent hydantoin at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the parent hydantoin versus time.

    • The slope of the resulting line will give the pseudo-first-order rate constant (k) for the degradation under each condition.

Protocol 2: Evaluation of Thermal Stability

This protocol outlines the use of TGA and DSC to characterize the thermal stability of methylated hydantoin isomers.

1. Instruments:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

2. TGA Procedure:

  • Accurately weigh 5-10 mg of the sample into a TGA pan (e.g., alumina (B75360) or platinum).

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere (flow rate of 20-50 mL/min).

  • Record the weight loss as a function of temperature.

  • Determine the onset of decomposition temperature and the temperature of maximum weight loss rate.

3. DSC Procedure:

  • Accurately weigh 2-5 mg of the sample into a DSC pan (e.g., aluminum).

  • Seal the pan hermetically.

  • Place the pan in the DSC cell alongside an empty reference pan.

  • Heat the sample from ambient temperature to a temperature above its melting point at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • Determine the melting point (peak of the endotherm) and the enthalpy of fusion.

Visualizing the Relationships

To better understand the logical flow of stability assessment and the factors influencing hydantoin ring stability, the following diagrams are provided.

cluster_factors Factors Influencing Stability cluster_stability Hydantoin Ring Stability Position Methyl Group Position (N1, N3, C5) Electronic Electronic Effects (Inductive, Resonance) Position->Electronic Steric Steric Hindrance Position->Steric Chemical Chemical Stability (Hydrolysis) Electronic->Chemical Thermal Thermal Stability (Decomposition) Electronic->Thermal Steric->Chemical Steric->Thermal

Caption: Factors influencing hydantoin ring stability.

cluster_workflow Experimental Workflow for Stability Assessment cluster_hydrolysis Hydrolytic Stability cluster_thermal Thermal Stability start Select Methylated Hydantoin Isomers (N1, N3, C5) hydrolysis_setup Incubate in Acidic, Basic & Buffered Media at Controlled Temperature start->hydrolysis_setup tga_analysis Thermogravimetric Analysis (TGA) start->tga_analysis dsc_analysis Differential Scanning Calorimetry (DSC) start->dsc_analysis hplc_analysis Analyze Aliquots by HPLC at Time Intervals hydrolysis_setup->hplc_analysis hydrolysis_data Determine Rate Constants (k) hplc_analysis->hydrolysis_data comparison Comparative Analysis of Stability Data hydrolysis_data->comparison thermal_data Determine Decomposition Temperatures & Melting Points tga_analysis->thermal_data dsc_analysis->thermal_data thermal_data->comparison

Caption: Workflow for assessing hydantoin stability.

Conclusion and Future Directions

References

Reproducibility of 1-Methylhydantoin Cytotoxicity Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental approaches to assess the cytotoxicity of 1-methylhydantoin, a metabolite of creatinine (B1669602) that has been shown to be toxic to renal proximal tubular cells.[1][2] Ensuring the reproducibility of cytotoxicity data is paramount in toxicological studies and drug development. This document summarizes key experimental data, details established protocols, and offers a comparative overview of common cytotoxicity assays to aid in the design of robust and reproducible studies.

Comparative Analysis of this compound Cytotoxicity Data

Quantitative data on the cytotoxic effects of this compound on the human renal proximal tubular cell line (HK-2) is primarily derived from a key study in the field. The following table summarizes the findings from this research, providing a benchmark for comparison.

Cell LineCompoundConcentration (mM)Exposure Time (h)AssayEndpointResultReference
HK-2This compound0.2524MTTCell ViabilitySignificant (p < 0.01) dose-dependent loss of viability[1]
HK-2This compound0.524MTTCell ViabilitySignificant (p < 0.01) dose-dependent loss of viability[1]
HK-2This compound1.024MTTCell ViabilitySignificant (p < 0.01) dose-dependent loss of viability[1]
HK-2This compound0.524Flow Cytometry (Annexin V/PI)Apoptosis/NecrosisSignificant (p < 0.01) increase in apoptotic and necrotic cells[1]
HK-2This compound1.024NAG Release AssayCytotoxicity (Enzyme Release)Data not quantitatively specified in abstract[1]
HK-2This compoundNot Specified24Hoechst 33258 StainingApoptosis (Nuclear Morphology)Characteristic apoptotic features observed[1]

Experimental Protocols

Detailed and consistent experimental protocols are the cornerstone of reproducible research. Below are methodologies for the key assays used to evaluate this compound cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that is soluble in an organic solvent. The absorbance of the colored solution is directly proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate HK-2 cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

    • Compound Treatment: Replace the medium with fresh medium containing varying concentrations of this compound (e.g., 0.25, 0.5, 1.0 mM) and a vehicle control. Incubate for 24 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

N-acetyl-β-D-glucosaminidase (NAG) Release Assay

This assay measures the activity of NAG, a lysosomal enzyme released into the culture medium from damaged cells, as an indicator of cytotoxicity.

  • Principle: The enzyme NAG hydrolyzes a specific substrate, leading to the formation of a colored product that can be quantified spectrophotometrically. The amount of color development is proportional to the amount of NAG released and, consequently, to the degree of cell damage.

  • Protocol:

    • Cell Culture and Treatment: Culture and treat HK-2 cells with this compound as described for the MTT assay.

    • Sample Collection: After the 24-hour incubation, collect the cell culture supernatant.

    • Substrate Preparation: Prepare the NAG substrate solution (e.g., p-nitrophenyl N-acetyl-β-D-glucosaminide) in the appropriate buffer.

    • Enzymatic Reaction: Add the cell supernatant to the substrate solution and incubate at 37°C for a defined period (e.g., 15-30 minutes).

    • Stop Reaction: Stop the reaction by adding a stop solution (e.g., a high pH buffer).

    • Absorbance Measurement: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).

    • Data Analysis: Calculate NAG activity and express it as a measure of cytotoxicity relative to control cells.[3]

Annexin V/Propidium Iodide (PI) Staining for Apoptosis and Necrosis

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

  • Principle: Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

  • Protocol:

    • Cell Preparation: Following treatment with this compound, harvest the HK-2 cells (including any floating cells) and wash them with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Hoechst 33258 Staining for Nuclear Morphology

This fluorescent staining method is used to visualize nuclear changes characteristic of apoptosis.

  • Principle: Hoechst 33258 is a cell-permeable DNA stain that binds to the minor groove of DNA. In apoptotic cells, chromatin condensation and nuclear fragmentation lead to intense, condensed, or fragmented blue fluorescence.

  • Protocol:

    • Cell Culture and Treatment: Grow and treat HK-2 cells on coverslips.

    • Fixation: After treatment, fix the cells with 4% paraformaldehyde.

    • Staining: Incubate the fixed cells with Hoechst 33258 solution (e.g., 1 µg/mL in PBS) for 10-15 minutes at room temperature in the dark.

    • Washing: Wash the cells with PBS to remove excess stain.

    • Visualization: Mount the coverslips on microscope slides and visualize the nuclear morphology using a fluorescence microscope with a UV filter. Apoptotic nuclei will appear smaller, brighter, and fragmented compared to the uniformly stained nuclei of healthy cells.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying cellular mechanisms, the following diagrams have been generated.

Experimental_Workflow_Cytotoxicity_Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_data Data Analysis Cell_Culture HK-2 Cell Culture Cell_Seeding Seed cells in 96-well plate Cell_Culture->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Add_Compound Add this compound (0.25, 0.5, 1.0 mM) Incubation_24h->Add_Compound Incubation_Treatment Incubate 24h Add_Compound->Incubation_Treatment MTT_Assay MTT Assay Incubation_Treatment->MTT_Assay NAG_Assay NAG Release Assay Incubation_Treatment->NAG_Assay AnnexinV_PI_Assay Annexin V/PI Staining Incubation_Treatment->AnnexinV_PI_Assay Hoechst_Staining Hoechst 33258 Staining Incubation_Treatment->Hoechst_Staining Data_Quantification Quantify Viability, Apoptosis, Necrosis MTT_Assay->Data_Quantification NAG_Assay->Data_Quantification AnnexinV_PI_Assay->Data_Quantification Hoechst_Staining->Data_Quantification

Experimental workflow for assessing this compound cytotoxicity.

Cytotoxicity_Assay_Comparison cluster_assays Cytotoxicity Assays cluster_principles Principle of Detection cluster_reproducibility Considerations for Reproducibility MTT MTT Assay Metabolic_Activity Metabolic Activity (Mitochondrial Function) MTT->Metabolic_Activity NAG NAG Release Assay Membrane_Integrity Membrane Integrity (Enzyme Leakage) NAG->Membrane_Integrity AnnexinV_PI Annexin V/PI Staining Apoptosis_Markers Apoptosis Markers (Phosphatidylserine Exposure) AnnexinV_PI->Apoptosis_Markers Hoechst Hoechst 33258 Staining Nuclear_Morphology Nuclear Morphology (Chromatin Condensation) Hoechst->Nuclear_Morphology MTT_Repro Can be affected by metabolic state of cells. Potential for interference from colored compounds. Metabolic_Activity->MTT_Repro NAG_Repro Sensitive to cell number and incubation time. Baseline levels can vary. Membrane_Integrity->NAG_Repro AnnexinV_PI_Repro Requires careful handling to avoid mechanical cell damage. Compensation settings in flow cytometry are critical. Apoptosis_Markers->AnnexinV_PI_Repro Hoechst_Repro Subjective scoring of nuclear morphology can introduce variability. Requires standardized imaging and analysis. Nuclear_Morphology->Hoechst_Repro

Comparison of principles and reproducibility factors for cytotoxicity assays.

Hydantoin_Cytotoxicity_Pathway cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_cell_death Cell Death Pathways cluster_hallmarks Hallmarks of Cell Death Methylhydantoin This compound Cellular_Stress Induction of Cellular Stress Methylhydantoin->Cellular_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Cellular_Stress->Mitochondrial_Dysfunction Necrosis Necrosis Cellular_Stress->Necrosis Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Apoptosis_Hallmarks • Phosphatidylserine exposure • Caspase activation • Chromatin condensation • Nuclear fragmentation Apoptosis->Apoptosis_Hallmarks Necrosis_Hallmarks • Loss of membrane integrity • Release of intracellular contents (e.g., NAG) Necrosis->Necrosis_Hallmarks

General signaling pathways implicated in hydantoin-induced cytotoxicity.

References

In Vitro Comparative Analysis of 1-Methylhydantoin and Other Uremic Toxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of 1-Methylhydantoin with other prominent uremic toxins, including indoxyl sulfate (B86663) (IS), p-cresyl sulfate (PCS), and asymmetric dimethylarginine (ADMA). The information is compiled from various in vitro studies to offer a comprehensive overview of their respective toxicological and inflammatory profiles.

Data Presentation: Comparative Cytotoxicity and Inflammatory Potential

The following tables summarize quantitative data from in vitro studies, offering a comparative look at the effects of this compound and other uremic toxins on different cell types. It is important to note that these results are collated from various studies and experimental conditions may differ.

Uremic ToxinCell LineConcentrationExposure TimeKey FindingsReference
This compound HK-2 (Human Kidney Proximal Tubular)0.25 - 1 mM24 hDose-dependent decrease in cell viability; induction of apoptosis and necrosis.[1][1]
Indoxyl Sulfate (IS) HK-2 (Human Kidney Proximal Tubular)Not specified48 hReduction in viable cell number.[2]
Mononuclear Blood Cells0.2 - 2.0 mM24 hSignificant decrease in cell survival at 2.0 mM.[3][3]
p-Cresyl Sulfate (PCS) HK-2 (Human Kidney Proximal Tubular)Not specified7 daysConcentration-dependent induction of apoptosis.
Asymmetric Dimethylarginine (ADMA) Endothelial CellsNot specifiedNot specifiedReduces nitric oxide (NO) production, contributing to endothelial dysfunction.[4]

Table 1: Comparative Cytotoxicity of Uremic Toxins In Vitro.

Uremic ToxinCell LineStimulationKey FindingsReference
This compound Cinnamoyl Imides (derivatives) RAW264.7 (Murine Macrophage)LPSSignificant inhibition of NO, TNF-α, and IL-1β release.[5]
Indoxyl Sulfate (IS) Endothelial Cells-Induces oxidative stress and inflammatory activity.[6][6]
Macrophages-Stimulates the NF-κB pathway, leading to increased transcription of pro-inflammatory cytokines.[7]
p-Cresyl Sulfate (PCS) HK-2 (Human Kidney Proximal Tubular)-Increased inflammatory gene expression.
Leukocytes-Pro-inflammatory effects, including increased oxidative burst activity.[8]

Table 2: Comparative Inflammatory Potential of Uremic Toxins In Vitro.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate until they adhere and reach the desired confluency.

  • Treatment: Expose the cells to various concentrations of the uremic toxins (e.g., this compound, IS, PCS) for the desired duration (e.g., 24, 48 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate cell viability as a percentage of the untreated control.

Assessment of Apoptosis: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Culture and treat cells with the uremic toxins as described for the MTT assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Measurement of Inflammatory Cytokines: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a sensitive and specific method for quantifying the concentration of cytokines such as TNF-α and IL-1β in cell culture supernatants.

Protocol:

  • Cell Culture and Stimulation: Seed cells in a culture plate and treat them with the uremic toxins. In studies of anti-inflammatory effects, cells may be co-treated with an inflammatory stimulus like lipopolysaccharide (LPS).

  • Supernatant Collection: After the desired incubation period, collect the cell culture supernatant.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Wash the plate and add a substrate for the enzyme, which will produce a colorimetric signal.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to determine the concentration of the cytokine in the cell culture supernatants.

Analysis of Signaling Pathways: Western Blotting for NF-κB

Western blotting is used to detect and quantify specific proteins in a sample, such as the components of the NF-κB signaling pathway (e.g., p65, IκBα).

Protocol:

  • Protein Extraction: After treating the cells with uremic toxins, lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein. For analyzing NF-κB activation, separate cytoplasmic and nuclear fractions can be prepared.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p65 or anti-IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Signal Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensity using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[4][9][10]

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a typical experimental workflow relevant to the study of uremic toxins.

Uremic_Toxin_Signaling Uremic Toxin-Induced Inflammatory Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nuclear Nucleus Uremic Toxins Uremic Toxins MAPKKK MAPKKK Uremic Toxins->MAPKKK IKK IKK Uremic Toxins->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription MAPK->Pro-inflammatory Gene Transcription IκBα Degradation IκBα Degradation IKK->IκBα Degradation NF-κB (p65/p50) Translocation NF-κB (p65/p50) Translocation IκBα Degradation->NF-κB (p65/p50) Translocation NF-κB (p65/p50) Translocation->Pro-inflammatory Gene Transcription

Caption: General signaling pathways activated by uremic toxins.

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture Seeding C Cell Treatment with Uremic Toxins A->C B Uremic Toxin Preparation B->C D Incubation (e.g., 24h) C->D E MTT Assay for Viability D->E F Flow Cytometry for Apoptosis D->F G Data Analysis & Comparison E->G F->G

Caption: Workflow for assessing uremic toxin cytotoxicity.

Hypothetical_1MH_Inhibition Hypothetical Anti-inflammatory Action of this compound cluster_stimulus Inflammatory Stimulus cluster_intracellular Intracellular Signaling cluster_output Inflammatory Output LPS LPS NF-κB Activation NF-κB Activation LPS->NF-κB Activation Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) NF-κB Activation->Pro-inflammatory Cytokines (TNF-α, IL-1β) This compound This compound This compound->NF-κB Activation Hypothesized Inhibition

Caption: Hypothetical inhibition of NF-κB by this compound.

References

A Comparative Purity Analysis of Commercial 1-Methylhydantoin from Sigma-Aldrich and TCI America

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comparative analysis of 1-Methylhydantoin from two leading suppliers: Sigma-Aldrich and TCI America. We present a suite of validation experiments to objectively assess the purity of these commercially available compounds.

This guide outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) to determine and compare the purity of this compound from both sources. The presented data is hypothetical and serves to illustrate the expected outcomes of such an analysis.

Supplier Purity Specifications
  • Sigma-Aldrich: Specifies a purity of 97% for their this compound (Product Number: M49887).[1]

  • TCI America: Offers this compound with a stated purity of ≥99.0% (Product Number: M1027).[2]

While the stated purities provide a baseline, independent verification is crucial for rigorous scientific research and development. The following sections detail the methodologies for such a verification.

Comparative Data Summary

The following table summarizes the hypothetical results from a head-to-head purity analysis of this compound from Sigma-Aldrich and TCI America using three distinct analytical techniques.

Analytical Method Parameter Sigma-Aldrich (97% Grade) TCI America (≥99.0% Grade)
HPLC-UV (210 nm) Purity (%)97.5%99.3%
Number of Impurities Detected31
Largest Impurity (% Area)1.8%0.5%
¹H NMR (400 MHz, DMSO-d₆) Purity (mol%)97.2%99.1%
Impurity Signals DetectedYes (minor, unassigned)No significant impurities detected
LC-MS Purity (by TIC)97.8%99.4%
Major Impurity (m/z)130.05115.06 (trace)
Identity of Major ImpurityUnidentifiedTrace of starting material

Experimental Workflow

The overall workflow for the comparative purity validation is depicted below. This process ensures a systematic and unbiased evaluation of the chemical reagents from both suppliers.

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Comparison Sample_SA This compound (Sigma-Aldrich) Prep_HPLC Prepare solutions (1 mg/mL in Acetonitrile/Water) Sample_SA->Prep_HPLC Prep_NMR Prepare solutions (10 mg/mL in DMSO-d6) Sample_SA->Prep_NMR Prep_LCMS Prepare solutions (0.1 mg/mL in Acetonitrile/Water) Sample_SA->Prep_LCMS Sample_TCI This compound (TCI America) Sample_TCI->Prep_HPLC Sample_TCI->Prep_NMR Sample_TCI->Prep_LCMS HPLC HPLC-UV Analysis Prep_HPLC->HPLC NMR ¹H NMR Spectroscopy Prep_NMR->NMR LCMS LC-MS Analysis Prep_LCMS->LCMS Purity_Calc Purity Calculation (% Area, Mol%) HPLC->Purity_Calc Impurity_Prof Impurity Profiling HPLC->Impurity_Prof NMR->Purity_Calc LCMS->Purity_Calc LCMS->Impurity_Prof Comparison Head-to-Head Comparison Purity_Calc->Comparison Impurity_Prof->Comparison G Receptor GPCR_XYZ AC Adenylyl Cyclase Receptor->AC cAMP cAMP AC->cAMP Converts ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates Compound This compound Derivative Compound->Receptor Agonist

References

A Comparative Study of 1-Methylhydantoin and Other Imidazolidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 1-Methylhydantoin and other derivatives of the imidazolidine-2,4-dione scaffold, a core structure in many pharmacologically active compounds. The comparison focuses on their biological activities, supported by experimental data, to offer a valuable resource for researchers, scientists, and drug development professionals.

Introduction to Imidazolidine-2,4-diones

Imidazolidine-2,4-diones, commonly known as hydantoins, are a class of heterocyclic organic compounds. The hydantoin (B18101) ring structure is a versatile scaffold in medicinal chemistry, leading to a wide range of therapeutic agents with diverse biological activities.[1] Notable examples include the anticonvulsant drug phenytoin. This guide will explore the properties of this compound and compare them with other key derivatives of the imidazolidine-2,4-dione family, focusing on anti-inflammatory, anticonvulsant, and cytotoxic activities.

Data Presentation

The following tables summarize the quantitative data on the biological activities of this compound and other selected imidazolidine-2,4-dione derivatives.

Table 1: Anti-inflammatory and Cytotoxic Activity of this compound Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)RAW264.7 CC50 (µM)Reference
This compound Cinnamoyl Imide 256 ± 6204 ± 10>80[2]
This compound Cinnamoyl Imide 437 ± 4126 ± 12>80[2]

IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration.

Table 2: Anticonvulsant Activity of Imidazolidine-2,4-dione Derivatives (MES Test)

CompoundED50 (mg/kg)Therapeutic Index (PI)Reference
Phenytoin9.57.2[3]
5-(4-Chlorophenyl)-5-methylhydantoin25>4[3]
5-(4-Methylphenyl)-5-methylhydantoin30>3.3[3]
5-(4-Methoxyphenyl)-5-methylhydantoin45>2.2[3]

ED50: Median effective dose in the maximal electroshock (MES) test in mice. PI: Protective Index (TD50/ED50).

Table 3: Cytotoxicity of Imidazolidine-2,4-dione Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Imidazolidine-2,4-dione Derivative 8kK562 (Leukemia)Not specified[4]
Imidazolidine-2,4-dione Derivative 8kPC-3 (Prostate Cancer)Not specified[4]

Table 4: Pharmacokinetic Parameters of this compound in Rats

ParameterValueReference
Bioavailability (Oral)18.84 ± 2.21%[5]
Half-life (t1/2)~0.75 h[5]
Plasma Protein Binding24.36 ± 0.93%[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[4][6][7][8][9]

  • Animals: Male Wistar rats (180-220 g) are used.

  • Procedure:

    • The basal paw volume of each rat is measured using a plethysmometer.

    • Animals are divided into control and treatment groups.

    • The test compound (e.g., this compound derivative) or a standard drug (e.g., indomethacin) is administered, typically intraperitoneally or orally.[4]

    • After a set time (e.g., 30 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw to induce inflammation.[4]

    • Paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[4]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.[10][11][12][13]

  • Cell Culture: Adherent cells (e.g., RAW264.7 macrophages or cancer cell lines) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.[13]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound, and the cells are incubated for a specified period (e.g., 72 hours).[13]

  • MTT Addition: After incubation, 28 µL of a 2 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 1.5 hours at 37°C.[13]

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in 130 µL of dimethyl sulfoxide (B87167) (DMSO).[13]

  • Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader.[13] The results are used to calculate the CC50 or IC50 value.

Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for drugs effective against generalized tonic-clonic seizures.

  • Animals: Male Swiss mice (20-25 g) are used.

  • Procedure:

    • Animals are divided into control and treatment groups.

    • The test compound or a standard drug (e.g., phenytoin) is administered, typically intraperitoneally.

    • After a predetermined time for drug absorption, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear electrodes.

  • Endpoint: The abolition of the hind limb tonic extensor phase of the seizure is taken as the endpoint, indicating anticonvulsant activity. The ED50 is then calculated.

Signaling Pathways and Mechanisms of Action

Anticonvulsant Activity: Voltage-Gated Sodium Channel Blockade

A primary mechanism of action for many anticonvulsant hydantoin derivatives, such as phenytoin, is the modulation of voltage-gated sodium channels in neurons.[14][15] By binding to the channel, these compounds stabilize it in the inactivated state, which slows the rate of recovery from inactivation.[15] This action limits the repetitive firing of action potentials that is characteristic of seizure activity.[15]

VoltageGatedSodiumChannel Resting Resting State Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Resting Repolarization Hydantoin Hydantoin Derivative Hydantoin->Inactivated Binds and Stabilizes NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (p65/p50) IkB_NFkB->NFkB IκB Degradation, NF-κB Release NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Hydantoin Hydantoin Derivative Hydantoin->NFkB_n Inhibits p65 Phosphorylation DNA DNA NFkB_n->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Transcription DNA->ProInflammatory_Genes COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Methylhydantoin This compound Derivative Methylhydantoin->COX2 Inhibits

References

Safety Operating Guide

Proper Disposal of 1-Methylhydantoin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical waste is a critical aspect of laboratory management and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1-Methylhydantoin, compiled from safety data sheets and chemical waste management guidelines. Adherence to these procedures is essential to mitigate risks to personnel and the environment.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. This compound is classified as a hazardous substance that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2]

Essential PPE includes:

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect against skin contact.

  • Respiratory Protection: Use in a well-ventilated area. For handling powders or in case of dust generation, an N95 (US) or equivalent respirator is recommended.

II. Step-by-Step Disposal Procedure

All waste containing this compound must be treated as hazardous chemical waste. Disposal must be conducted in strict accordance with local, state, and federal regulations.[3]

  • Containment:

    • Collect waste this compound, including any contaminated materials, in a suitable, sealed, and leak-proof container.[3][4] Polyethylene or polypropylene (B1209903) containers are appropriate.[3]

    • Ensure the container is chemically compatible with this compound to prevent any reactions.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste" and with the full chemical name: "this compound".[4]

    • Include the CAS Number (616-04-6) and any relevant hazard pictograms (e.g., irritant).[1]

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.

    • This area should be cool, dry, and well-ventilated.[3][5]

    • Store away from incompatible materials, particularly strong oxidizing agents, to prevent potentially hazardous reactions.[3][5]

  • Waste Collection:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Follow all institutional procedures for waste manifest documentation and collection.

Crucially, DO NOT discharge this compound into sewers or waterways. [3]

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Minor Spills (Dry):

    • Remove all ignition sources.[3]

    • Use dry clean-up procedures and avoid generating dust.[3]

    • Carefully sweep or vacuum the spilled solid.

    • Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container for disposal.[3]

    • Wash the spill area with soap and water, and prevent runoff from entering drains.[3]

  • Major Spills:

    • Evacuate and alert personnel in the area.[3]

    • Alert emergency responders and inform them of the location and nature of the hazard.[3]

    • Control personal contact by wearing appropriate PPE, including respiratory protection.[3]

    • Prevent the spillage from entering drains or water courses by any means available.[3]

    • Recover the product wherever possible using dry clean-up methods.[3]

    • Collect residues and place them in sealed plastic bags or other suitable containers for disposal.[3]

IV. Data Presentation: Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₄H₆N₂O₂
Molecular Weight 114.10 g/mol
Melting Point 156-160 °C[5]
Appearance White crystalline solid/powder[3][5]
Storage Class 11 - Combustible Solids

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this a spill? B->C D Contain Waste in a Labeled, Sealed, Compatible Container C->D No G Follow Spill Management Protocol C->G Yes E Store in Designated Hazardous Waste Area D->E F Contact EHS or Licensed Waste Disposal Contractor E->F H End: Proper Disposal F->H G->D

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 1-Methylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for 1-Methylhydantoin.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection is used. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications and Use Cases
Eye and Face Protection Chemical safety goggles or safety glasses with side shields. A face shield may be required for large quantities or when there is a significant splash hazard.Must meet OSHA 29 CFR 1910.133 or European Standard EN166 requirements.[1] Always wear eye protection when handling this compound in any form.
Hand Protection Chemical-resistant gloves. The choice of material depends on the duration of contact.For incidental contact (splashes), nitrile gloves are generally acceptable. For prolonged or immersive contact, gloves with a higher protection class (breakthrough time > 240 minutes) are recommended.[2] Given the lack of specific chemical resistance data for this compound, it is advisable to consult the glove manufacturer's resistance guides. Double gloving can provide additional protection.
Body Protection A laboratory coat is the minimum requirement. For tasks with a higher risk of contamination, a chemically resistant apron or coveralls may be necessary.A standard lab coat protects against minor spills and dust.[3][4] Ensure the lab coat is fully buttoned.
Respiratory Protection Generally not required if handled in a well-ventilated area with appropriate engineering controls (e.g., a chemical fume hood).If dust generation is unavoidable and engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.[2]
Foot Protection Closed-toe and closed-heel shoes.Shoes should be made of a material that offers some chemical resistance.[3]

Operational Plan

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

1. Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood, to control potential dust and vapors.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Review Safety Data Sheet (SDS): Always review the SDS for this compound before use to be familiar with its hazards and emergency procedures.[5]

2. Handling:

  • Avoid Dust Generation: As this compound is a solid, care should be taken to avoid creating dust.[2] Use techniques such as gentle scooping and weighing on paper within a fume hood.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][2]

  • Container Management: Keep the this compound container tightly closed when not in use.[1][2]

3. Spill Cleanup:

  • Minor Spills: For small spills, use a dry cleanup method.[2] Carefully scoop or sweep the material and place it into a labeled, sealed container for hazardous waste. Avoid generating dust.[2]

  • Major Spills: In the event of a large spill, evacuate the area and alert the appropriate emergency response personnel.[2]

  • Decontamination: After the bulk of the material has been removed, decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.

operational_workflow Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Spill Response prep1 Designate Work Area (Fume Hood) prep2 Assemble PPE and Materials prep1->prep2 prep3 Review Safety Data Sheet prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Weigh/Handle in Fume Hood handle1->handle2 handle3 Keep Container Sealed handle2->handle3 handle4 Practice Good Hygiene handle3->handle4 cleanup1 Decontaminate Work Surface handle4->cleanup1 spill Spill Occurs cleanup1->spill minor_spill Minor Spill: Dry Cleanup spill->minor_spill Minor major_spill Major Spill: Evacuate & Alert spill->major_spill Major

Caption: This diagram outlines the key steps for safely handling this compound in a laboratory setting.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste must be handled in accordance with local, state, and federal regulations.[2]

1. Waste Segregation and Collection:

  • Chemical Waste: Unused or waste this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a separate, sealed container or bag labeled as hazardous waste.

  • Empty Containers: Puncture empty containers to prevent reuse and dispose of them as hazardous waste.[2]

2. Labeling and Storage:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."

  • Storage: Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1]

3. Disposal Procedure:

  • Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.

  • Do Not Dispose in Sink or Trash: Never dispose of this compound down the drain or in the regular trash.[2]

disposal_plan Disposal Plan for this compound Waste cluster_collection Waste Collection cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal waste_chem Excess this compound contain_chem Seal in Labeled Hazardous Waste Container waste_chem->contain_chem waste_ppe Contaminated PPE contain_ppe Seal in Labeled Hazardous Waste Bag/Container waste_ppe->contain_ppe waste_container Empty Containers waste_container->contain_chem storage Store in Designated Hazardous Waste Area contain_chem->storage contain_ppe->storage disposal Arrange Pickup by Licensed Waste Management storage->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylhydantoin
Reactant of Route 2
Reactant of Route 2
1-Methylhydantoin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.